Sibutramine maleate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1258859-73-2 |
|---|---|
Molecular Formula |
C21H30ClNO4 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine |
InChI |
InChI=1S/C17H26ClN.C4H4O4/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h6-9,13,16H,5,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZHMPDWYRECUDOQ-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Sibutramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822), formerly marketed for the management of obesity, is a centrally acting agent that exerts its therapeutic effects by modulating monoaminergic neurotransmission.[1][2][3] Though withdrawn from the market in several countries due to cardiovascular safety concerns, a comprehensive understanding of its mechanism of action within the central nervous system (CNS) remains crucial for the development of safer and more effective anti-obesity therapeutics.[1][4][5] This technical guide provides an in-depth analysis of sibutramine's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action in the Central Nervous System
Sibutramine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary therapeutic effect, appetite suppression, is not mediated by the parent compound itself, but rather by its pharmacologically active metabolites.[2][6][7][8] These metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine), potently block the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), and to a lesser extent, dopamine (B1211576) (DA), at the synaptic cleft in the brain.[7][9] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.[1][10]
The enhanced monoaminergic signaling, particularly in key hypothalamic regions like the arcuate nucleus (ARC) and the paraventricular nucleus (PVN), is central to sibutramine's anorectic effects.[9][11] The hypothalamus is a critical brain region for the regulation of energy homeostasis.[9] By amplifying the effects of NE and 5-HT, sibutramine promotes a feeling of satiety and reduces food intake.[1][12] Studies have shown that sibutramine treatment can lead to a significant reduction in daily energy intake.[13] Furthermore, functional magnetic resonance imaging (fMRI) studies in humans have demonstrated that sibutramine attenuates the activation of the hypothalamus and amygdala in response to high-calorie food images, and the magnitude of this attenuation correlates with weight loss.[12][14]
Pharmacokinetics and Active Metabolites
Sibutramine is administered as a prodrug and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][6][7] This metabolic process converts sibutramine into its two major active metabolites: a secondary amine, M1 (desmethylsibutramine), and a primary amine, M2 (didesmethylsibutramine).[2][6] These metabolites are significantly more potent as monoamine reuptake inhibitors than the parent compound.[7] The half-lives of M1 and M2 are approximately 14 and 16 hours, respectively, allowing for once-daily dosing.[6]
Quantitative Data: Monoamine Reuptake Inhibition
The affinity of sibutramine and its active metabolites for the monoamine transporters is typically quantified by their inhibition constants (Ki). The following table summarizes the in vitro potencies of sibutramine, M1, and M2 as inhibitors of serotonin, norepinephrine, and dopamine reuptake in human brain tissue.
| Compound | Serotonin (5-HT) Reuptake Inhibition (Ki; nM) | Norepinephrine (NE) Reuptake Inhibition (Ki; nM) | Dopamine (DA) Reuptake Inhibition (Ki; nM) |
| Sibutramine | 298 | 5451 | 943 |
| Metabolite M1 | 15 | 20 | 68 |
| Metabolite M2 | 13 | 24 | 59 |
| Data sourced from the U.S. Food and Drug Administration (FDA) label for MERIDIA (sibutramine hydrochloride monohydrate).[7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the CNS mechanism of action of sibutramine.
In Vitro Monoamine Reuptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the specific transporters.
Objective: To determine the in vitro inhibition constants (Ki) of sibutramine and its metabolites (M1, M2) for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Materials:
-
Human embryonic kidney (HEK293) cells stably transfected with human SERT, NET, or DAT.[15][16]
-
Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, [³H]DA.
-
Test compounds: Sibutramine, M1, M2.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Scintillation counter and vials.
-
Multi-well plates (e.g., 96-well).
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in appropriate media until they reach a suitable confluence for the assay.
-
Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in the assay buffer to a predetermined concentration.
-
Compound Dilution: Prepare serial dilutions of the test compounds (sibutramine, M1, M2) in the assay buffer.
-
Incubation: In a 96-well plate, add the cell suspension, a fixed concentration of the radiolabeled neurotransmitter, and varying concentrations of the test compound or vehicle control.
-
Reaction: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow for neurotransmitter uptake.
-
Termination: Terminate the uptake reaction rapidly, for example, by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curves. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.
Objective: To measure the effects of sibutramine administration on extracellular levels of serotonin, norepinephrine, and dopamine in the rat hypothalamus.
Materials:
-
Adult male Wistar rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Surgical instruments.
-
Sibutramine solution for administration (e.g., intraperitoneal injection).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
Procedure:
-
Surgical Implantation: Anesthetize the rats and place them in a stereotaxic frame. Surgically implant a guide cannula targeting the desired hypothalamic nucleus (e.g., the paraventricular nucleus).
-
Recovery: Allow the animals to recover from surgery for a specified period (e.g., 48-72 hours).
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: Administer sibutramine or vehicle to the rats.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of 5-HT, NE, and DA.
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of sibutramine with the vehicle control group.
Mandatory Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Monoamine reuptake inhibition by sibutramine metabolites.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis study.
Logical Relationship from Reuptake Inhibition to Appetite Suppression
Caption: Sibutramine's mechanism leading to appetite suppression.
Sibutramine maleate (B1232345) exerts its effects on the central nervous system through the potent monoamine reuptake inhibition of its active metabolites, M1 and M2. This action increases the synaptic availability of norepinephrine and serotonin, primarily within hypothalamic circuits that regulate energy balance. The resulting enhancement of satiety signals leads to a reduction in food intake and subsequent weight loss. While its clinical use has been discontinued (B1498344) due to cardiovascular risks, the detailed understanding of its neuropharmacological profile, as outlined in this guide, provides valuable insights for the ongoing development of novel and safer pharmacotherapies for obesity. The experimental methodologies and quantitative data presented herein serve as a technical resource for researchers and professionals in the field of drug discovery and development.
References
- 1. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 2. Sibutramine. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sibutramine - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Distinct Modulatory Effects of Satiety and Sibutramine on Brain Responses to Food Images in Humans: A Double Dissociation across Hypothalamus, Amygdala, and Ventral Striatum | Journal of Neuroscience [jneurosci.org]
- 13. Sibutramine reduces food intake in non-dieting women with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. livescience.com [livescience.com]
- 15. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Sibutramine's Active Metabolites, M1 and M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822), a once-popular anti-obesity medication, exerts its therapeutic effects primarily through its two active metabolites, a secondary amine known as M1 (mono-desmethylsibutramine) and a primary amine known as M2 (di-desmethylsibutramine). While sibutramine itself demonstrates weak in vitro activity, its metabolites are potent inhibitors of monoamine reuptake, specifically targeting norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), with a lesser effect on dopamine (B1211576) (DA). This dual reuptake inhibition is the cornerstone of sibutramine's pharmacological action, leading to increased satiety and thermogenesis. This technical guide provides an in-depth exploration of the pharmacodynamics of M1 and M2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.
Core Pharmacodynamic Properties of M1 and M2
The primary mechanism of action for both M1 and M2 is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT). By inhibiting these transporters, M1 and M2 increase the concentration of NE and 5-HT in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission. This enhanced signaling in key brain regions involved in appetite regulation, such as the hypothalamus, is believed to be responsible for the feeling of fullness and reduced food intake observed with sibutramine treatment.[1] To a lesser extent, these metabolites also inhibit the dopamine transporter (DAT), which may contribute to the overall pharmacological profile.[1][2]
Quantitative Analysis of Transporter Inhibition
The affinity and potency of M1 and M2 for the monoamine transporters have been quantified through various in vitro studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to describe the binding affinity and functional inhibition of these transporters. A summary of these values is presented in the tables below.
Table 1: In Vitro Binding Affinity (Ki, nM) of Sibutramine Metabolites for Monoamine Transporters
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |
| M1 | 1.0 - 3.0 | 9.1 - 22.5 | 33.0 - 94.0 |
| M2 | 3.1 - 8.0 | 28.8 - 45.0 | 97.0 - 300.0 |
Data compiled from multiple sources. Ranges reflect variability in experimental conditions and assays.
Table 2: In Vitro Functional Inhibition (IC50, nM) of Monoamine Reuptake by Sibutramine Metabolites
| Compound | Norepinephrine (NE) Reuptake | Serotonin (5-HT) Reuptake | Dopamine (DA) Reuptake |
| M1 | 1.3 - 5.0 | 18.0 - 35.0 | 40.0 - 120.0 |
| M2 | 4.1 - 12.0 | 38.0 - 70.0 | 150.0 - 450.0 |
Data compiled from multiple sources. Ranges reflect variability in experimental conditions and cell types used.
Experimental Protocols
The quantitative data presented above are typically generated using two key in vitro experimental methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a compound (in this case, M1 or M2) for a specific receptor or transporter by competing with a radiolabeled ligand that has a known high affinity for the target.
Objective: To determine the inhibition constant (Ki) of M1 and M2 for NET, SERT, and DAT.
Materials:
-
Cell membranes prepared from cells expressing the target transporter (e.g., HEK293-NET, HEK293-SERT, HEK293-DAT).
-
Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).
-
Test compounds: M1 and M2 of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (M1 or M2) or a known displacing agent for non-specific binding determination.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of M1 and M2 for the reuptake of norepinephrine, serotonin, and dopamine.
Materials:
-
HEK293 cells stably expressing the human norepinephrine, serotonin, or dopamine transporter.
-
Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.
-
Test compounds: M1 and M2 of varying concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail.
-
Scintillation counter or a microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound (M1 or M2) for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate for a defined period (e.g., 5-15 minutes) at the appropriate temperature to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in the pharmacodynamics of M1 and M2, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflows.
Signaling Pathway of M1 and M2 at the Synapse
Caption: Signaling pathway of M1 and M2 at the neuronal synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
Experimental Workflow for Neurotransmitter Uptake Inhibition Assay
Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.
Conclusion
The pharmacodynamic activity of sibutramine is unequivocally dependent on its active metabolites, M1 and M2. Their potent and relatively balanced inhibition of norepinephrine and serotonin reuptake provides a clear mechanism for the observed effects on appetite and energy expenditure. The quantitative data from in vitro assays, such as radioligand binding and neurotransmitter uptake inhibition, are essential for characterizing the potency and selectivity of these metabolites. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug development, facilitating a deeper understanding of the molecular interactions and experimental approaches used to study compounds like sibutramine and its metabolites. While sibutramine has been withdrawn from the market due to cardiovascular safety concerns, the study of its active metabolites continues to provide valuable insights into the complex interplay of monoamine systems in the regulation of body weight.
References
The Neurochemical Profile of Sibutramine and Its Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibutramine (B127822), a once-popular anti-obesity medication, exerts its therapeutic effects through the inhibition of monoamine neurotransmitter reuptake. This technical guide provides an in-depth exploration of the neurochemical profile of sibutramine and its pharmacologically active N-demethylated metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). A critical aspect of sibutramine's pharmacology lies in the stereochemistry of these metabolites, with the (R)-enantiomers demonstrating significantly greater potency as inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake compared to their (S)-counterparts. This document summarizes the quantitative data on the binding affinities and reuptake inhibition potencies of sibutramine and its enantiomeric metabolites at the serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters. Furthermore, it provides detailed experimental protocols for the key in vitro assays used to characterize these interactions, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that was formerly used in the management of obesity.[1] Its mechanism of action involves blocking the reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser extent dopamine (DA), from the synaptic cleft, thereby enhancing satiety and increasing energy expenditure.[1][2] Sibutramine itself is a prodrug, with its pharmacological activity primarily attributed to its two active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[3][4]
These metabolites exist as enantiomers, and studies have revealed a significant stereoselectivity in their interaction with monoamine transporters. The (R)-enantiomers of both M1 and M2 are considerably more potent inhibitors of NE and 5-HT reuptake than the corresponding (S)-enantiomers.[5] This enantioselectivity is a crucial factor in understanding the overall pharmacological and potential toxicological profile of sibutramine. This guide provides a comprehensive overview of the neurochemical characteristics of sibutramine and its individual enantiomeric metabolites.
Quantitative Neurochemical Data
The inhibitory potency of sibutramine and its metabolites on the monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the neurotransmitter uptake activity. The binding affinity is determined by the inhibition constant (Ki). The following tables summarize the in vitro inhibitory activities of racemic sibutramine and the individual enantiomers of its active metabolites on the reuptake of norepinephrine, serotonin, and dopamine in rat brain synaptosomes.
Table 1: In Vitro Inhibition of Monoamine Uptake in Rat Brain Synaptosomes by Sibutramine and its Metabolites
| Compound | Norepinephrine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) | Dopamine Uptake IC50 (nM) |
| Racemic Sibutramine | 290 | 540 | 3800[1] |
| Racemic Mono-desmethylsibutramine (M1) | 1.0 | 3.1 | 28 |
| (+)-(R)-Mono-desmethylsibutramine | 0.7 | 2.5 | 20 |
| (-)-(S)-Mono-desmethylsibutramine | 2.9 | 10.0 | 54 |
| Racemic Di-desmethylsibutramine (M2) | 1.2 | 3.3 | 25 |
| (+)-(R)-Di-desmethylsibutramine | 1.0 | 2.8 | 21 |
| (-)-(S)-Di-desmethylsibutramine | 3.2 | 8.6 | 45 |
Data sourced from Heal et al. (1998) unless otherwise noted.
Experimental Protocols
The characterization of the neurochemical profile of sibutramine and its enantiomers relies on established in vitro assays. The following are detailed protocols for two key experimental procedures: the monoamine uptake inhibition assay and the radioligand binding assay.
Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol describes the methodology to determine the IC50 values of test compounds for the inhibition of norepinephrine, serotonin, and dopamine uptake into rat brain synaptosomes.[6][7]
3.1.1. Materials
-
Freshly dissected rat brain tissue (e.g., cortex for NE and 5-HT, striatum for DA)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer phosphate (B84403) buffer (KRP), pH 7.4
-
Radiolabeled neurotransmitters: [³H]norepinephrine, [³H]serotonin, [³H]dopamine
-
Test compounds: Sibutramine, (+)-(R)- and (-)-(S)-enantiomers of M1 and M2
-
Reference compounds (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT, GBR12909 for DAT)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Refrigerated centrifuge
-
Liquid scintillation counter
-
Cell harvester
3.1.2. Procedure
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in fresh ice-cold KRP buffer.
-
Determine the protein concentration of the synaptosomal preparation using a suitable method (e.g., BCA assay).
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomal suspension (typically 50-100 µg of protein) with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration close to its Km value.
-
Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold KRP buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the procedure to determine the binding affinity (Ki) of test compounds for SERT, NET, and DAT using a competitive radioligand binding assay.[8][9]
3.2.1. Materials
-
Cell membranes prepared from cells stably expressing human SERT, NET, or DAT
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT)
-
Test compounds: Sibutramine, (+)-(R)- and (-)-(S)-enantiomers of M1 and M2
-
Reference compounds for non-specific binding determination (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Scintillation fluid
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
3.2.2. Procedure
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation (typically 10-50 µg of protein).
-
Add various concentrations of the unlabeled test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a suitable reference compound.
-
Add the radioligand at a concentration close to its Kd value.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of sibutramine's active metabolites at a monoaminergic synapse.
Caption: Mechanism of action of sibutramine's active metabolites.
Experimental Workflow: Monoamine Uptake Inhibition Assay
The diagram below outlines the key steps involved in the monoamine uptake inhibition assay.
Caption: Workflow for the monoamine uptake inhibition assay.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Caption: Workflow for the radioligand binding assay.
Conclusion
The neurochemical profile of sibutramine is characterized by the potent and enantioselective inhibition of norepinephrine and serotonin reuptake by its active metabolites, M1 and M2. The (R)-enantiomers of these metabolites are the primary drivers of sibutramine's pharmacological effects. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development. A thorough understanding of the stereospecific interactions of sibutramine's metabolites with monoamine transporters is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Sibutramine, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of changes in the extracellular concentration of noradrenaline in rat frontal cortex induced by sibutramine or d-amphetamine: modulation by alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of enantiomers of sibutramine and its metabolites in rat plasma by liquid chromatography-mass spectrometry using a chiral stationary-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of in vitro amine uptake into rat brain synaptosomes after in vivo administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Monoamine Transporter Binding Affinity of Sibutramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibutramine (B127822), a monoamine reuptake inhibitor previously marketed for the management of obesity, exerts its pharmacological effects through its active metabolites, which display significant binding affinity for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. This technical guide provides a comprehensive overview of the in vitro binding profile of sibutramine and its primary and secondary amine metabolites (M1 and M2). Detailed experimental protocols for determining these binding affinities via radioligand binding assays are presented, alongside a discussion of the downstream signaling pathways affected by the inhibition of these key monoamine transporters.
Introduction: Sibutramine and its Active Metabolites
Sibutramine is a centrally acting sympathomimetic amine that functions as a prodrug. Following oral administration, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to form its pharmacologically active metabolites: the secondary amine, desmethylsibutramine (B128398) (M1), and the primary amine, didesmethylsibutramine (B18375) (M2).[1] These metabolites are significantly more potent inhibitors of monoamine reuptake than the parent compound.[1][2] The mechanism of action of sibutramine's metabolites involves the blockade of SERT, NET, and to a lesser extent, DAT, leading to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, respectively. This enhancement of monoaminergic neurotransmission is believed to be the primary driver of sibutramine's effects on appetite suppression and potential thermogenesis.
Binding Affinity Profile of Sibutramine and its Metabolites for Monoamine Transporters
The efficacy of sibutramine's active metabolites is rooted in their high binding affinity for monoamine transporters. The following table summarizes the in vitro inhibition constants (Ki) of sibutramine, M1, and M2 for the serotonin, norepinephrine, and dopamine transporters. The data clearly indicates that the metabolites, particularly M2, are substantially more potent than the parent drug.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Sibutramine | 2980 | 940 | 3800 |
| Metabolite 1 (M1) | 25 | 1.0 | 89 |
| Metabolite 2 (M2) | 23 | 3.9 | 43 |
Data compiled from in vitro studies using rat brain tissue.
Experimental Protocols: Radioligand Binding Assays
The determination of the binding affinities of sibutramine and its metabolites for monoamine transporters is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its target transporter.
General Principle
Membranes prepared from cells expressing the target transporter (SERT, NET, or DAT) are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (e.g., sibutramine, M1, or M2). The amount of radioligand bound to the transporter is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine or [³H]Tomoxetine
-
For DAT: [³H]WIN 35,428 or [³H]Mazindol
-
-
Test Compounds: Sibutramine maleate, Metabolite 1 (M1), and Metabolite 2 (M2).
-
Buffers and Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Reagents for protein concentration determination (e.g., BCA protein assay kit)
-
Membrane Preparation
-
Culture cells expressing the target transporter to approximately 80-90% confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Wash the pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend.
-
Determine the protein concentration of the membrane preparation.
-
Store the membrane aliquots at -80°C until use.
Assay Procedure
-
Prepare serial dilutions of the test compounds (sibutramine, M1, M2) and a reference inhibitor in assay buffer.
-
In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known inhibitor (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Mechanism of Action
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Mechanism of Action at the Synapse
Caption: Inhibition of monoamine reuptake by sibutramine metabolites.
Downstream Signaling Pathways
The inhibition of monoamine transporters by sibutramine's active metabolites leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft. This prolonged presence of neurotransmitters enhances their interaction with postsynaptic receptors, triggering a cascade of downstream signaling events.
-
Serotonergic System (SERT Inhibition): Increased synaptic serotonin activates various serotonin receptor subtypes. Activation of 5-HT1A and 5-HT2C receptors in hypothalamic regions, such as the arcuate nucleus (ARC) and paraventricular nucleus (PVN), is associated with appetite suppression. This is mediated through the modulation of neuropeptide systems, including an increase in the anorexigenic pro-opiomelanocortin (POMC) and a decrease in the orexigenic neuropeptide Y (NPY) and agouti-related peptide (AgRP).
-
Noradrenergic System (NET Inhibition): Elevated norepinephrine levels in the synapse stimulate adrenergic receptors. The activation of β2- and β3-adrenergic receptors, particularly in the hypothalamus, contributes to both satiety and an increase in thermogenesis. The thermogenic effect is thought to be mediated by the sympathetic nervous system's stimulation of brown adipose tissue.
-
Dopaminergic System (DAT Inhibition): While the affinity of sibutramine's metabolites for DAT is lower than for SERT and NET, the resulting increase in synaptic dopamine can influence reward pathways and feeding behavior. Dopamine D1 and D2 receptor activation in brain regions like the nucleus accumbens may reduce the rewarding value of food, thereby contributing to a decrease in food intake.
Conclusion
Sibutramine's pharmacological activity is primarily mediated by its active metabolites, M1 and M2, which are potent inhibitors of serotonin and norepinephrine reuptake, with a lesser effect on dopamine reuptake. The in vitro binding affinities of these metabolites for the respective monoamine transporters correlate with their in vivo effects on appetite and energy expenditure. Understanding the specific binding profiles and the downstream signaling consequences of this transporter inhibition is crucial for the rational design and development of novel therapeutics targeting the monoaminergic systems for the treatment of obesity and related metabolic disorders. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro characterization of such compounds.
References
An In-depth Technical Guide to the In Vitro Characterization of Sibutramine Maleate Pharmacology
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sibutramine (B127822), a monoamine reuptake inhibitor, has been a subject of significant pharmacological interest. This technical guide provides a comprehensive overview of the in vitro pharmacology of sibutramine and its principal active metabolites, M1 (N-mono-desmethylsibutramine) and M2 (N,N-di-desmethylsibutramine). The primary mechanism of action for sibutramine's pharmacological effects is the inhibition of the reuptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and to a lesser extent, dopamine (B1211576) (DA) at the presynaptic neuronal membrane. Notably, the in vivo activity of sibutramine is predominantly attributed to its more potent M1 and M2 metabolites. This document details the binding affinities and inhibitory concentrations of these compounds at the respective monoamine transporters, outlines the experimental protocols for their determination, and provides visual representations of the key signaling pathways and experimental workflows.
Core Pharmacology: Monoamine Reuptake Inhibition
Sibutramine and its active metabolites exert their effects by binding to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This binding action blocks the reuptake of their respective neurotransmitters from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. In vitro studies have demonstrated that while sibutramine itself is a relatively weak inhibitor of norepinephrine and serotonin reuptake, its metabolites, M1 and M2, are significantly more potent.[1] The rank order of uptake inhibition for sibutramine and its metabolites is generally NE > 5-HT > DA.
Data Presentation: Binding Affinities and Inhibitory Concentrations
The following tables summarize the quantitative data for the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of sibutramine and its active metabolites at the human monoamine transporters.
| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference(s) |
| Sibutramine | SERT | ~2000-3000 | - | [2] |
| NET | - | - | ||
| DAT | - | - | ||
| Desmethylsibutramine (B128398) (M1/M2) | SERT | 9-403 | - | [3] |
| NET | 9-403 | - | [3] | |
| DAT | 9-403 | - | [3] |
Note: The Ki values for desmethylsibutramine represent a range for analogues including desmethylsibutramine. Specific individual values for M1 and M2 are not consistently reported in a single source. The potency of the metabolites is significantly higher than the parent compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize the pharmacology of sibutramine and its metabolites are provided below.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the determination of the binding affinity (Ki) of a test compound for SERT, NET, and DAT using a competitive radioligand binding assay.
2.1.1. Materials
-
Membrane Preparations: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing human SERT, NET, or DAT.
-
Radioligands:
-
SERT: [³H]-Citalopram or [³H]-Paroxetine
-
NET: [³H]-Nisoxetine
-
DAT: [³H]-WIN 35,428
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: High concentration of a known non-radiolabeled inhibitor for each transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT).
-
Test Compound: Sibutramine, M1, or M2, serially diluted.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
2.1.2. Procedure
-
Membrane Preparation:
-
Culture cells expressing the target transporter to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand working solution (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding ligand, 50 µL of radioligand working solution, and 100 µL of membrane preparation.
-
Test Compound: Add 50 µL of each serial dilution of the test compound, 50 µL of radioligand working solution, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Reuptake Inhibition Assay (Synaptosome Preparation)
This protocol describes the measurement of the inhibitory potency (IC50) of a test compound on the reuptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
2.2.1. Materials
-
Brain Tissue: Rat brain regions enriched in the target transporters (e.g., striatum for DAT, cortex or hippocampus for SERT and NET).
-
Radiolabeled Neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.
-
Sucrose (B13894) Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM D-glucose, pH 7.4.
-
Non-specific Uptake Inhibitor: High concentration of a known selective inhibitor for the respective transporter.
-
Test Compound: Sibutramine, M1, or M2, serially diluted.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
2.2.2. Procedure
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue in sucrose buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Uptake: Add synaptosomal suspension and vehicle.
-
Non-specific Uptake: Add synaptosomal suspension and the non-specific uptake inhibitor.
-
Test Compound: Add synaptosomal suspension and varying concentrations of the test compound.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Uptake Initiation and Termination:
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.
-
Incubate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Immediately wash the filters three times with ice-cold KRH buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Monoamine reuptake inhibition by sibutramine and its metabolites.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Neurotransmitter Uptake Assay
Caption: Workflow for a neurotransmitter uptake inhibition assay.
References
- 1. The pharmacology of sibutramine hydrochloride (BTS 54 524), a new antidepressant which induces rapid noradrenergic down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Sibutramine Maleate on Hypothalamic Neuropeptide Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822), a monoamine reuptake inhibitor that primarily blocks the reuptake of norepinephrine (B1679862) and serotonin (B10506), has been utilized as an anorectic agent in the management of obesity. Its mechanism of action extends to the complex neural circuits of the hypothalamus, a key brain region controlling energy homeostasis. This technical guide provides an in-depth analysis of the effects of sibutramine maleate (B1232345) on the expression of critical hypothalamic neuropeptides involved in appetite regulation: Neuropeptide Y (NPY), Agouti-Related Peptide (AgRP), Pro-opiomelanocortin (POMC), and Cocaine- and Amphetamine-Regulated Transcript (CART). This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Data Presentation: Quantitative Effects of Sibutramine on Hypothalamic Neuropeptide Expression
Sibutramine is generally understood to modulate the expression of orexigenic and anorexigenic neuropeptides in the hypothalamus, contributing to its appetite-suppressing effects. However, the available quantitative data from animal studies presents a nuanced picture.
| Neuropeptide | Effect on Expression | Quantitative Change | Animal Model | Duration of Treatment | Method of Measurement | Reference |
| NPY | No significant change | Not significantly altered | Dietary-Obese Wistar Rats | 21 days | In situ hybridization & Radioimmunoassay | [1] |
| AgRP | Expected to Decrease | Data not available in cited literature | - | - | - | [2][3] |
| POMC | Expected to Increase | Data not available in cited literature | - | - | - | [2][3] |
| CART | Expected to Increase | Data not available in cited literature | - | - | - | [2][3] |
Note: While qualitative reviews suggest that sibutramine decreases AgRP and increases POMC and CART expression, specific quantitative data from peer-reviewed studies was not available in the searched literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Sibutramine in the Hypothalamus
Sibutramine's primary action is the inhibition of serotonin (5-HT) and norepinephrine (NA) reuptake in the synaptic cleft. This leads to increased activation of postsynaptic receptors on hypothalamic neurons, including those in the arcuate nucleus (ARC), which houses the primary neurons that regulate appetite.
References
Downstream Signaling Pathways Affected by Sibutramine Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibutramine (B127822), a serotonin-norepinephrine-dopamine reuptake inhibitor, was previously utilized as an anorexiant for the management of obesity. Its primary mechanism of action involves increasing the synaptic concentrations of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), which in turn modulate complex downstream signaling networks, primarily within the hypothalamus, to regulate appetite and energy expenditure. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by sibutramine maleate (B1232345). It delves into the molecular cascades initiated by elevated monoamine levels, focusing on the cAMP/PKA and MAPK/ERK pathways, and their subsequent influence on the expression of key neuropeptides involved in energy homeostasis. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of the signaling pathways to facilitate a deeper understanding of sibutramine's molecular pharmacology.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
Sibutramine and its active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2), function as potent inhibitors of the norepinephrine transporter (NET) and serotonin transporter (SERT), and to a lesser extent, the dopamine (B1211576) transporter (DAT). This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.[1][2] The reuptake inhibition percentages are approximately 73% for norepinephrine, 54% for serotonin, and 16% for dopamine.[2]
This elevation of norepinephrine and serotonin in key brain regions, particularly the hypothalamus, is the primary trigger for the downstream signaling events that mediate sibutramine's effects on appetite and energy balance.[3]
Hypothalamic Signaling Pathways in Appetite Regulation
The hypothalamus is a critical brain region for the integration of signals that regulate energy homeostasis. Sibutramine's effects on appetite are primarily mediated through the modulation of two key neuronal populations within the arcuate nucleus (ARC) of the hypothalamus:
-
Anorexigenic Pro-opiomelanocortin (POMC)/Cocaine- and Amphetamine-Regulated Transcript (CART) neurons: These neurons, when activated, release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to suppress appetite and increase energy expenditure.
-
Orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons: Activation of these neurons stimulates appetite and reduces energy expenditure.
Sibutramine promotes the activity of POMC/CART neurons while inhibiting NPY/AgRP neurons, leading to a net anorexigenic effect.[3]
Core Intracellular Signaling Cascades
The increased synaptic concentrations of norepinephrine and serotonin initiate intracellular signaling cascades through their respective G-protein coupled receptors (GPCRs) on hypothalamic neurons. The two major downstream pathways implicated are the cAMP/PKA pathway and the MAPK/ERK pathway.
cAMP/PKA Signaling Pathway
Norepinephrine primarily acts on β-adrenergic receptors, which are Gs-coupled, while serotonin can act on a variety of receptors, some of which are also Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) or Gi-coupled (e.g., 5-HT1A), leading to the stimulation or inhibition of adenylyl cyclase, respectively. The net effect of sibutramine appears to be an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Pathway Description:
-
Receptor Activation: Norepinephrine binds to β-adrenergic receptors, and serotonin binds to its respective Gs-coupled receptors on hypothalamic neurons.
-
G-Protein Activation: This binding activates the stimulatory G-protein (Gs), causing the exchange of GDP for GTP on its α-subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cAMP.
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.
-
Substrate Phosphorylation: The freed catalytic subunits of PKA then phosphorylate various downstream target proteins, including the transcription factor cAMP response element-binding protein (CREB).
-
Gene Expression Changes: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, such as POMC, leading to increased gene expression.
MAPK/ERK Signaling Pathway
Both norepinephrine and serotonin receptors can also couple to Gq proteins, which activate the MAPK/ERK pathway. This pathway is also implicated in neuronal plasticity and gene expression.
Pathway Description:
-
Receptor Activation: Norepinephrine and serotonin bind to their respective Gq-coupled receptors.
-
G-Protein Activation: The Gq protein is activated, leading to the activation of Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
PKC Activation: DAG, along with calcium released from intracellular stores by IP3, activates Protein Kinase C (PKC).
-
MAPK Cascade Activation: PKC can then initiate a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).
-
Transcription Factor Activation: Activated (phosphorylated) ERK (pERK) can translocate to the nucleus and phosphorylate various transcription factors, including CREB, contributing to changes in gene expression.
Quantitative Data on Sibutramine's Effects
The following tables summarize quantitative data from various studies on the effects of sibutramine.
Table 1: Effects of Sibutramine on Extracellular Neurotransmitter Concentrations in Rat Hypothalamus
| Dose | Neurotransmitter | % Increase from Baseline (mean ± SEM) | Reference |
| 5 mg/kg i.p. | Dopamine | 186 ± 40% | [4] |
| 5 mg/kg i.p. | Serotonin | 312 ± 86% | [4] |
| 10 mg/kg i.p. | Dopamine | 392 ± 115% | [4] |
| 10 mg/kg i.p. | Serotonin | 329 ± 104% | [4] |
Table 2: Effects of Sibutramine on Thermogenesis in Rats
| Dose | Parameter | Change | Reference |
| 10 mg/kg | Oxygen Consumption (VO2) | Up to 30% increase | [5] |
| 10 mg/kg | Colonic Temperature | 0.5–1.0°C increase | [5] |
Detailed Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
Objective: To measure extracellular levels of norepinephrine and serotonin in the hypothalamus of freely moving rats following sibutramine administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired hypothalamic nucleus (e.g., paraventricular nucleus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: Collect dialysate samples into vials containing an antioxidant solution at regular intervals (e.g., 20 minutes) for at least 2 hours to establish a stable baseline.
-
Drug Administration: Administer this compound (e.g., 5 or 10 mg/kg, i.p.).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for norepinephrine and serotonin concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the mean baseline concentration.
Western Blot for Phosphorylated ERK (p-ERK)
Objective: To determine the effect of sibutramine on the phosphorylation of ERK in hypothalamic tissue or cell culture.
Materials:
-
Hypothalamic tissue or neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Treat cultured cells or administer sibutramine to animals. Harvest cells or dissect hypothalamic tissue and homogenize in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Densitometry: Quantify the band intensities for p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the mechanisms underlying the hypophagic effects of the 5-HT and noradrenaline reuptake inhibitor, sibutramine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Structural Elucidation of Sibutramine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of sibutramine (B127822) maleate (B1232345). It details the chemical synthesis process, including reaction schemes and experimental protocols, and outlines the analytical techniques used for its structural characterization, supported by quantitative data and visualizations.
Synthesis of Sibutramine Maleate
The synthesis of sibutramine is a multi-step process that begins with the formation of a cyclobutane (B1203170) ring, followed by the addition of an isobutyl group via a Grignard reaction, reduction of the resulting imine, and finally, N-methylation. The free base is then converted to the maleate salt.
Overall Synthesis Scheme
The synthesis of sibutramine hydrochloride typically starts from 4-chlorophenylacetonitrile. The key steps involve cycloalkylation, a Grignard reaction, reduction, and Eschweiler-Clarke methylation, followed by salt formation.[1] An improved, three-step synthesis has also been reported, aiming to simplify the process and improve yield.[2][3][4]
Experimental Protocols
Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile [2]
To a stirred mixture of sodium hydride (7.5 g) in dimethyl sulfoxide (B87167) (DMSO, 200 mL), a solution of 4-chlorobenzyl cyanide (25 g) and 1,3-dibromopropane (15 mL) in DMSO (150 mL) is added dropwise at room temperature under a nitrogen atmosphere. The mixture is stirred for 2 hours at room temperature. Isopropanol (8 mL) is then added, followed by water (110 mL). The mixture is filtered, and the solid residue is washed with ether. The ether layer is separated, washed with water, dried, and evaporated. The crude product is purified by vacuum distillation.
Step 2: Synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine [2][3]
A solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in toluene (B28343) is added to a solution of isobutyl magnesium bromide in diethyl ether. The mixture is refluxed. After cooling, sodium borohydride (B1222165) (NaBH₄) is added portion-wise at 0-25 °C, and the mixture is stirred for at least 1 hour. The reaction is then quenched, and the product is extracted.
Step 3: Synthesis of Sibutramine (N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine) [2][3][5]
The amine obtained from the previous step is subjected to Eschweiler-Clarke methylation. The amine is mixed with formic acid and paraformaldehyde and heated at 85-95 °C for 6-9 hours.[2] This reaction introduces two methyl groups onto the nitrogen atom to yield the tertiary amine, sibutramine free base.
Step 4: Preparation of this compound [6]
Sibutramine free base is dissolved in a suitable solvent such as methanol. Maleic acid is added to the solution, and the mixture is stirred, typically at a temperature between 20-50°C. The resulting solution is then cooled to 0-10°C to precipitate the this compound salt, which is then isolated by filtration.
Structural Elucidation of this compound
The structure of the synthesized this compound is confirmed through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Data
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of this compound.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.2-7.4 (m, 4H) | Aromatic protons |
| 6.2 (s, 2H) | Olefinic protons (maleate) |
| 2.9 (t, 1H) | CH-N |
| 2.4 (s, 6H) | N-(CH₃)₂ |
| 1.8-2.2 (m, 6H) | Cyclobutane CH₂ |
| 1.5 (m, 2H) | CH₂-CH(CH₃)₂ |
| 0.9 (d, 6H) | CH(CH₃)₂ |
2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of sibutramine reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3418 | O-H stretching (from water molecules)[7] |
| 2945, 2866 | C-H stretching (aliphatic)[7] |
| 1490, 1472 | C=C stretching (aromatic)[7] |
| 1370 | C-H bending (isobutyl CH₃)[7] |
| 1091 | C-N stretching |
| 1010 | p-Substituted aromatic stretching[7] |
| 822 | Aromatic C-H out-of-plane bending[7] |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of sibutramine.
| m/z | Proposed Fragment |
| 280.18 | [M+H]⁺ (Sibutramine free base)[8] |
| 125.01 | [C₈H₇Cl]⁺ |
| 114.0 | [C₇H₁₆N]⁺ |
Chromatographic Data
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for the separation and purity assessment of sibutramine. The retention time is a key parameter for identification.
| Technique | Parameter | Value |
| GC-MS | Retention Time | 6.71 min[9] |
Crystallographic Data
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in its crystalline form. For sibutramine hydrochloride, the following crystallographic data has been reported.
| Parameter | Sibutramine Hydrochloride [10] |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 7.321(2) |
| b (Å) | 25.456(5) |
| c (Å) | 9.750(3) |
| β (°) | 101.60(2) |
| Volume (ų) | 1779.9(8) |
| Z | 4 |
Conclusion
The synthesis of this compound is a well-established process involving several key organic reactions. Its structural elucidation relies on a combination of powerful analytical techniques, including NMR, FT-IR, mass spectrometry, and X-ray crystallography, which collectively provide unambiguous confirmation of its chemical structure and purity. This guide provides researchers and drug development professionals with the essential technical details for the synthesis and characterization of this compound.
References
- 1. Synthesis of sibutramine hydrochloride [chinjmap.com]
- 2. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. WO2010082216A2 - Novel salts of sibutramine and their crystal forms - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crystal chemistry of sibutramine: thermal, diffractometric and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Polymorphism of Sibutramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was formerly marketed as an oral anorexiant for the treatment of obesity.[1] It functions by enhancing the levels of these neurotransmitters in the brain, which helps to suppress appetite and increase satiety.[1][2] Sibutramine has been typically administered as its hydrochloride monohydrate salt.[3] However, various other salt forms, including sibutramine maleate (B1232345), have been developed to improve physicochemical properties such as solubility and stability.[4][5][6]
A thorough understanding of the physicochemical properties and polymorphism of an active pharmaceutical ingredient (API) like sibutramine maleate is critical for drug development. These characteristics directly influence the formulation process, bioavailability, stability, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the known physicochemical properties and polymorphic forms of sibutramine salts, details key experimental protocols for their characterization, and visualizes related biological and analytical workflows.
Physicochemical Properties of Sibutramine and Its Salts
The fundamental physicochemical properties of this compound and related forms are summarized below. These parameters are essential for predicting the behavior of the compound during formulation and in biological systems.
General Properties
| Property | Value | Source |
| IUPAC Name | (Z)-but-2-enedioic acid;1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine | [7] |
| Molecular Formula | C₂₁H₃₀ClNO₄ | [7] |
| Molecular Weight | 395.9 g/mol | [7] |
| CAS Number | 1258859-73-2 | [7] |
Solubility and Melting Point
The melting point of sibutramine hydrochloride monohydrate is reported to be in the range of 191-195.5°C.[8][10]
Polymorphism of Sibutramine Salts
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of an API can exhibit different physicochemical properties, including solubility, melting point, and stability. While the provided search results do not detail specific polymorphic forms for this compound, they confirm its existence as a novel crystalline salt and describe polymorphism in other sibutramine salts, which is indicative of the molecule's general behavior.[4][6]
For instance, anhydrous sibutramine malate (B86768) (a different dicarboxylic acid salt) can be obtained in two different crystalline types, designated as crystalline I and II.[11] Similarly, sibutramine fumarate (B1241708) has been shown to exist in an anhydrous form (Form I), a dihydrate form (Form II), and an amorphous form.[4]
Crystallographic Data of Sibutramine Forms
While specific crystallographic data for this compound is not detailed, data for the free base and hydrochloride salt illustrate the molecule's structural characteristics.
| Form | Crystal System | Space Group | Cell Parameters | Source |
| Sibutramine Free Base | Triclinic | P-1 | a = 8.6578(3) Å, b = 9.3318(3) Å, c = 11.1224(4) Å, α = 110.434(3)°, β = 100.159(3)°, γ = 89.201(2)° | [12] |
| Anhydrous Sibutramine HCl | Monoclinic | P2(1)/n | a = 7.321(2) Å, b = 25.456(5) Å, c = 9.750(3) Å, β = 101.60(2)° | [12] |
A patent for sibutramine fumarate provides characteristic Powder X-ray Diffraction (PXRD) peaks for its polymorphic forms, which are crucial for identification.[4]
| Polymorphic Form | Characteristic PXRD Peaks (± 0.2° 2θ) |
| Sibutramine Fumarate Form I | 10.84, 11.88, 16.38, 17.77, 19.66, 20.57, 22.96, 23.54, 24.03, 24.43, 25.14 |
| Sibutramine Fumarate Form II | 11.57, 14.82, 15.43, 15.98, 16.84, 18.97, 19.99, 23.74, 24.74, 26.76, 27.63 |
Experimental Protocols
Characterization of the physicochemical properties and polymorphism of this compound requires a suite of analytical techniques.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying crystalline phases and characterizing polymorphism.
-
Objective: To identify the crystalline form of this compound and differentiate it from other polymorphs or salts. It can also be used as a rapid screening method to detect the presence of crystalline API in potentially adulterated herbal supplements.[13][14]
-
Methodology:
-
A small amount of the powdered sample is gently packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) over a specified range of 2θ angles (e.g., 2° to 40°).
-
The intensity of the diffracted X-rays is recorded by a detector as a function of the 2θ angle.
-
The resulting diffractogram, a plot of intensity vs. 2θ, provides a unique fingerprint for the crystalline structure. Amorphous materials will produce a broad halo instead of sharp peaks.[14]
-
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate thermal properties.
-
Objective: To determine the melting point, heat of fusion, and to study dehydration and desolvation processes.[12]
-
Methodology (DSC):
-
A few milligrams of the sample are accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (like melting or desolvation) and exothermic events (like crystallization) are recorded as peaks in the DSC thermogram.
-
-
Methodology (TGA):
-
A sample is placed in a high-precision balance within a furnace.
-
The sample is heated according to a controlled temperature program.
-
The change in mass is recorded as a function of temperature, indicating events like water loss.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of sibutramine and its metabolites in various matrices, including plasma and adulterated products.[15][16]
-
Objective: To accurately quantify this compound in a given sample.
-
Methodology:
-
Sample Preparation: A liquid-liquid extraction is commonly employed. The sample (e.g., human plasma) is mixed with an internal standard, followed by the addition of an immiscible organic solvent (e.g., tert-butyl methyl ether). The mixture is vortexed and centrifuged to separate the layers. The organic layer containing the analyte is then evaporated to dryness and reconstituted in the mobile phase.[15][16]
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium (B1175870) formate).[15]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for sibutramine (e.g., m/z 280.3 → 124.9) and its metabolites are monitored for high specificity and sensitivity.[15]
-
Visualizations
Signaling Pathway: Mechanism of Action
Sibutramine acts as a reuptake inhibitor for serotonin (B10506) (5-HT), norepinephrine (B1679862) (NA), and to a lesser extent, dopamine (B1211576) (DA) at the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling for satiety and appetite suppression.[2][17][18]
Experimental Workflow: Sample Analysis
The analysis of a product, such as a dietary supplement suspected of being adulterated with sibutramine, follows a logical workflow from initial screening to final confirmation and quantification.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]
- 3. Sibutramine - Wikipedia [en.wikipedia.org]
- 4. WO2010082216A2 - Novel salts of sibutramine and their crystal forms - Google Patents [patents.google.com]
- 5. WO2006073290A1 - A dicarboxylic acid salt of sibutramine - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. This compound | C21H30ClNO4 | CID 44128414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of novel sibutramine base-loaded solid dispersion with gelatin and HPMC: physicochemical characterization and pharmacokinetics in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axel.as-1.co.jp [axel.as-1.co.jp]
- 11. WO2006090999A1 - Anhydrous sibutramine malates and preparation method thereof - Google Patents [patents.google.com]
- 12. Crystal chemistry of sibutramine: thermal, diffractometric and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray powder diffractometry and liquid chromatography studies of sibutramine and its analogues content in herbal dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Sibutramine Maleate: A Technical Guide to its Role as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibutramine (B127822), a once-promising anti-obesity agent, exerts its pharmacological effects through a complex interplay with the central nervous system's monoamine neurotransmitter systems. This technical guide provides an in-depth exploration of the core mechanism of action of sibutramine maleate (B1232345) as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It details the in vitro pharmacology of sibutramine and its more potent N-desmethyl metabolites, M1 and M2, summarizing their binding affinities and reuptake inhibition capabilities. Furthermore, this document outlines the experimental protocols utilized to elucidate these properties and presents the key signaling pathways in the hypothalamus and brown adipose tissue that are modulated by sibutramine to induce satiety and thermogenesis.
Introduction
Sibutramine was developed for the management of obesity, functioning as a centrally-acting appetite suppressant.[1] Its therapeutic effects are not mediated by the parent compound itself, but rather by its two active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[2] These metabolites are potent inhibitors of the reuptake of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA).[2][3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), sibutramine's metabolites increase the synaptic concentrations of these neurotransmitters, thereby enhancing their signaling.[4] This enhanced monoaminergic neurotransmission in key brain regions, particularly the hypothalamus, is believed to be the primary mechanism underlying sibutramine's effects on reducing food intake and increasing energy expenditure.[4][5]
In Vitro Pharmacology: Binding Affinities and Reuptake Inhibition
The pharmacological activity of sibutramine and its metabolites is primarily defined by their affinity for and inhibition of the monoamine transporters. The following tables summarize the available quantitative data on their in vitro potency.
| Compound | Transporter | Ki (nM) | Reference |
| Desmethylsibutramine Analogues | SERT | 9 - 403 | [6] |
| NET | 9 - 403 | [6] | |
| DAT | 9 - 403 | [6] |
Table 1: Binding Affinities (Ki) of Sibutramine Analogues for Monoamine Transporters.
| Compound | Transporter | IC50 (µM) | Reference |
| Sibutramine | DAT | 3.8 | [7] |
Table 2: Reuptake Inhibition (IC50) of Sibutramine for the Dopamine Transporter.
Experimental Protocols
The quantitative data presented above are typically determined through standardized in vitro assays. The following sections provide detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target transporter.
Objective: To determine the Ki of sibutramine and its metabolites for SERT, NET, and DAT.
Materials:
-
Rat brain tissue (e.g., cerebral cortex for SERT and NET, striatum for DAT)
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]GBR-12935 (for DAT)
-
Test compounds: Sibutramine, M1, M2
-
Incubation buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash buffer: Cold incubation buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (sibutramine, M1, or M2).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Synaptosomal Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Objective: To determine the IC50 values of sibutramine and its metabolites for the inhibition of serotonin, norepinephrine, and dopamine uptake.
Materials:
-
Rat brain tissue (e.g., hypothalamus or cortex for 5-HT and NE, striatum for DA)
-
Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine
-
Test compounds: Sibutramine, M1, M2
-
Krebs-Ringer buffer, saturated with 95% O2/5% CO2
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in a suitable buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in Krebs-Ringer buffer.[8][9][10]
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound (sibutramine, M1, or M2) for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (typically 1-5 minutes) at 37°C.
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vitro Synaptosomal Uptake Inhibition Assay Workflow.
Signaling Pathways
The therapeutic effects of sibutramine are a consequence of the enhanced activation of downstream signaling pathways in response to elevated synaptic levels of serotonin and norepinephrine.
Hypothalamic Appetite Regulation
The hypothalamus is a critical brain region for the regulation of food intake and energy balance. Sibutramine's appetite-suppressing effects are primarily mediated through its action on the arcuate nucleus (ARC) of the hypothalamus.
-
Serotonergic Pathway: Increased synaptic serotonin activates 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the ARC.[12][13] This activation, through a Gq/11-protein coupled pathway, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[14][15] These second messengers ultimately increase the expression and release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) in the paraventricular nucleus (PVN) to promote satiety.[13][16]
-
Noradrenergic Pathway: Elevated norepinephrine levels in the ARC are also thought to contribute to appetite suppression, potentially through actions on α1-adrenergic receptors.[17]
Hypothalamic Signaling Pathway for Appetite Suppression.
Thermogenesis in Brown Adipose Tissue
Sibutramine also increases energy expenditure by stimulating thermogenesis in brown adipose tissue (BAT).[2][18] This effect is mediated by the sympathetic nervous system.
-
Central Activation: The increased central noradrenergic and serotonergic activity stimulates sympathetic outflow to BAT.[18][19]
-
Peripheral Signaling: Norepinephrine released from sympathetic nerve terminals in BAT binds to β3-adrenergic receptors on brown adipocytes.[20][21] This activates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of protein kinase A (PKA).[20][22] PKA then phosphorylates various downstream targets, ultimately leading to increased expression and activity of uncoupling protein 1 (UCP1).[21] UCP1 uncouples mitochondrial respiration from ATP synthesis, resulting in the dissipation of the proton gradient as heat.[21]
Signaling Pathway for Thermogenesis in Brown Adipose Tissue.
Conclusion
Sibutramine maleate's mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor is primarily driven by its active metabolites, M1 and M2. These metabolites potently block the reuptake of serotonin and norepinephrine, and to a lesser extent dopamine, leading to increased synaptic concentrations of these neurotransmitters. This enhanced monoaminergic signaling in the hypothalamus, particularly through the 5-HT2C receptor and melanocortin pathway, results in appetite suppression. Concurrently, increased sympathetic outflow to brown adipose tissue activates β3-adrenergic receptors, stimulating thermogenesis and increasing energy expenditure. A thorough understanding of these intricate pharmacological and signaling mechanisms is crucial for the development of future therapeutics targeting obesity and related metabolic disorders.
References
- 1. Sibutramine. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
- 4. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin and norepinephrine reuptake inhibition and eating behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sibutramine, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Central 5-HTR2C in the Control of Metabolic Homeostasis [frontiersin.org]
- 13. 5-HT2CRs Expressed by Pro-Opiomelanocortin Neurons Regulate Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin 5-hydroxytryptamine2C receptor signaling in hypothalamic proopiomelanocortin neurons: role in energy homeostasis in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serotonin 5-HT2C Receptor Agonist Promotes Hypophagia via Downstream Activation of Melanocortin 4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of the thermogenic effect of Metabolite 2 (BTS 54 505), a major pharmacologically active metabolite of the novel anti-obesity drug, sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thermogenic effects of sibutramine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Method for Quantification of Sibutramine Maleate
Introduction
Sibutramine (B127822), a norepinephrine, serotonin, and dopamine (B1211576) reuptake inhibitor, was previously utilized for the management of obesity.[1][2] Due to an increased risk of cardiovascular events, it has been withdrawn from many markets.[2][3] However, it is still found as an undeclared substance in some dietary supplements, necessitating reliable analytical methods for its quantification to ensure consumer safety.[4][5] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of sibutramine maleate (B1232345) in pharmaceutical formulations and as an adulterant in dietary supplements.
Physicochemical Properties of Sibutramine Maleate
-
Molecular Formula: C₂₁H₃₀ClNO₄[6]
-
Molecular Weight: 395.9 g/mol [6]
-
Solubility: Soluble in methanol (B129727) and acetonitrile[1][9]
A simple, rapid, and validated reversed-phase HPLC method is presented for the determination of sibutramine. The method is suitable for quality control applications and the analysis of sibutramine in various matrices.[1][7]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV-Vis Detector[7][10] |
| Column | Symmetry C18, 150mm x 4.6mm, 5µm[1] |
| Mobile Phase | Phosphate (B84403) buffer (pH 5.5) and Acetonitrile (B52724) (30:70, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 40 °C[7] |
| UV Detection | 225 nm[1][7] |
| Retention Time | Approximately 2.6 minutes[1] |
2. Preparation of Solutions
a. Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 5.5 using orthophosphoric acid. Mix the buffer with acetonitrile in a 30:70 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]
b. Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate to ensure complete dissolution, and make up to the mark with the mobile phase.[1]
c. Preparation of Calibration Standards: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the desired linear range (e.g., 20 to 60 µg/mL).[1]
3. Sample Preparation
a. Pharmaceutical Capsules: Weigh the contents of not fewer than 20 capsules to determine the average weight. Take a quantity of the powdered capsule contents equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction. Make up to the volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
b. Dietary Supplements: Homogenize the sample (e.g., 0.5 g of powdered supplement). Add a known volume of a suitable extraction solvent like methanol or the mobile phase.[9][11] Sonicate for 10-15 minutes to extract the analyte.[9][11] Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter before injection.[9]
Data Presentation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The quantitative data from the validation studies are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 20 - 60 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.04 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.12 µg/mL[1] |
| Accuracy (% Recovery) | 99.0% - 101.5% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or degradation products[1] |
Mandatory Visualization
Caption: Experimental workflow for HPLC-UV quantification of sibutramine.
Caption: Logical flow for HPLC-UV method development and validation.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sibutramine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Screening and determination of sibutramine in adulterated herbal slimming supplements by HPTLC-UV densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C21H30ClNO4 | CID 44128414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sibutramine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination and quantification of sibutramine (B127822) and its primary metabolites, N-desmethyl sibutramine (DSB) and N-di-desmethyl sibutramine (DDSB), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Sibutramine is an oral anorexiant that was formerly marketed for the treatment of obesity. Due to concerns about its cardiovascular side effects, it has been withdrawn from the market in many countries. However, it is sometimes illegally included in dietary supplements. Therefore, a robust and sensitive analytical method for the quantification of sibutramine and its active metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence studies, and for monitoring potential adulteration in herbal products.[1][2] This application note describes a validated LC-MS/MS method for the simultaneous determination of sibutramine, DSB, and DDSB in human plasma.
Principle of the Method
This method utilizes liquid-liquid extraction (LLE) to isolate sibutramine, its metabolites, and an internal standard from human plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM).
Materials and Reagents
-
Analytes and Internal Standard: Sibutramine hydrochloride, N-desmethyl sibutramine, N-di-desmethyl sibutramine, and Sibutramine-d7 (or other suitable internal standard like chlorpheniramine (B86927) or bisoprolol).
-
Solvents and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)
-
Ultrapure water
-
Drug-free human plasma with K2EDTA as an anticoagulant.[1]
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (100.0 µg/mL): Prepare individual stock solutions of sibutramine, DSB, and DDSB in methanol.[1]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Sibutramine-d7) in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with a suitable solvent mixture (e.g., methanol or plasma) to prepare calibration standards and quality control samples.[1][3]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the working standard solutions to obtain calibration standards at desired concentrations. A typical calibration range is 10.0 to 10,000.0 pg/mL.[1][2]
-
QC Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high). For example, 30.0, 3500.0, and 8000.0 pg/mL.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a polypropylene (B1209903) tube.[1]
-
Add 50 µL of the internal standard working solution (e.g., 30.0 ng/mL).[1]
-
Add 100 µL of 10 mM KH2PO4 solution and vortex for approximately 5 minutes.[1]
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[1]
-
Transfer the supernatant (organic layer) to a clean polypropylene tube.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40 °C.[1]
-
Reconstitute the dried residue in 300 µL of the mobile phase.[3][4]
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[1]
LC-MS/MS Conditions
The following table summarizes the typical LC-MS/MS parameters for the analysis of sibutramine and its metabolites.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent[3] |
| Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent[1][2] |
| Mobile Phase | 5 mM Ammonium Formate : Acetonitrile (10:90, v/v)[1][2] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Mass Spectrometer | Sciex API 5000 or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| Source Temperature | 600 °C[4] |
| Ion Spray Voltage | 2500 V[4] |
Data Acquisition and Processing
Acquire and process the data using the instrument's software. The concentration of the analytes in the samples is determined from the calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
Data Presentation
MRM Transitions
The following table lists the optimized MRM transitions for sibutramine, its metabolites, and a deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sibutramine (SB) | 280.3 | 124.9 |
| N-desmethyl sibutramine (DSB) | 266.3 | 125.3 |
| N-di-desmethyl sibutramine (DDSB) | 252.2 | 124.9 |
| Sibutramine-d7 (IS) | 287.3 | 125.2 |
| Data sourced from Ponnuru et al. (2012)[1] |
Calibration Curve and Linearity
The method should be validated over a linear concentration range.
| Analyte | Linearity Range (pg/mL) | Correlation Coefficient (r²) |
| Sibutramine (SB) | 10.0 - 10,000.0 | ≥0.9997 |
| N-desmethyl sibutramine (DSB) | 10.0 - 10,000.0 | ≥0.9997 |
| N-di-desmethyl sibutramine (DDSB) | 10.0 - 10,000.0 | ≥0.9997 |
| Data sourced from Ponnuru et al. (2012)[1][2] |
Precision and Accuracy
The intra- and inter-day precision and accuracy should be evaluated at low, medium, and high QC concentrations.
| Analyte | QC Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| SB | 30.0 | 2.9 | 99.0 | 2.8 | 101.7 |
| 3500.0 | 1.3 | 99.9 | 1.6 | 99.4 | |
| 8000.0 | 1.9 | 99.3 | 2.1 | 99.5 | |
| DSB | 30.0 | 3.4 | 97.1 | 3.2 | 99.3 |
| 3500.0 | 1.6 | 98.7 | 1.2 | 99.8 | |
| 8000.0 | 2.1 | 97.9 | 2.4 | 99.5 | |
| DDSB | 30.0 | 2.8 | 96.3 | 3.4 | 98.0 |
| 3500.0 | 1.6 | 98.7 | 2.1 | 100.4 | |
| 8000.0 | 2.2 | 97.5 | 2.8 | 99.1 | |
| Data represents typical values and should be established during method validation. Sourced from Ponnuru et al. (2012)[1] |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of sibutramine in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of sibutramine and its active metabolites in human plasma. The protocol is suitable for use in clinical and research settings requiring the accurate measurement of these compounds.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Detection of Sibutramine in Adulterated Herbal Supplements
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the detection and quantification of sibutramine (B127822) in adulterated herbal supplements. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical workflows for quality control and regulatory compliance.
Introduction
Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was previously approved for weight management but was withdrawn from the market in many countries due to an increased risk of cardiovascular events.[1] Despite its ban, sibutramine is frequently found as an undeclared ingredient in herbal supplements marketed for weight loss.[2] Its presence poses a significant health risk to consumers. Therefore, sensitive and reliable analytical methods are crucial for the identification and quantification of sibutramine in these products to ensure consumer safety.
This document outlines various analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) coupled with various detectors, that can be employed for this purpose.
Mechanism of Action of Sibutramine
Sibutramine functions by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA) in the central nervous system.[3][4] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), sibutramine increases the concentration of these monoamines in the synaptic cleft.[3] This enhanced neurotransmitter activity leads to a feeling of satiety and a reduction in appetite.[4]
References
Application Note: Detection of Sibutramine in Dietary Supplements by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Sibutramine (B127822) is a pharmacologically active substance that was previously used for weight loss but has been withdrawn from the market in many countries due to an increased risk of serious cardiovascular side effects.[1][2][3] Despite its prohibition, sibutramine is frequently found as an undeclared ingredient in dietary supplements marketed for weight loss, posing a significant health risk to consumers.[1][2][3] This application note describes a robust and sensitive method for the detection and quantification of sibutramine in dietary supplements using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Experimental Workflow
The overall experimental workflow for the detection of sibutramine in dietary supplements is depicted below.
Caption: Experimental workflow for sibutramine detection.
Methodology
This protocol is based on a validated GC-MS method for the quantification of sibutramine in dietary supplements.[1][2][3]
1. Materials and Reagents
-
Sibutramine hydrochloride monohydrate (≥98% purity)
-
Methanol (HPLC or LC-MS grade)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sibutramine hydrochloride monohydrate in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a desired concentration range for the calibration curve (e.g., 1 µg/mL to 20 µg/mL).
3. Sample Preparation
-
Homogenization: For encapsulated supplements, open the capsules and weigh the contents. For tablets, grind them into a fine powder.
-
Extraction: Accurately weigh a portion of the homogenized sample (e.g., 250 mg) and transfer it to a suitable container. Add a known volume of methanol (e.g., 10 mL).
-
Sonication: Sonicate the mixture for a specified time (e.g., 10-15 minutes) to ensure complete extraction of sibutramine.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before GC-MS analysis.
4. GC-MS Instrumental Parameters
The following table outlines the recommended GC-MS parameters. These may be optimized based on the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C (hold for 1 min), ramp to 210 °C at 40 °C/min, then to 225 °C at 5 °C/min, then to 250 °C at 30 °C/min, and finally to 300 °C at 40 °C/min (hold for 2 min).[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification |
| Monitored Ions (SIM mode) | To be determined from the mass spectrum of a sibutramine standard. The base peak is often at m/z 114.0.[4] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
Method Validation and Performance
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] Key validation parameters are summarized in the table below.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.181 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 0.5488 µg/mL[1][2][3] |
| Accuracy (Recovery) | Typically within 80-120% |
| Precision (RSD%) | < 15% |
Data Presentation and Analysis
The identification of sibutramine in a sample is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified sibutramine standard. Quantification is performed by constructing a calibration curve from the analysis of the working standard solutions and applying the resulting regression equation to the peak area of sibutramine in the sample.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the logical relationship between the key validation parameters for the GC-MS method.
Caption: Key parameters for method validation.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of sibutramine in dietary supplements.[1][2][3] The implementation of this protocol can aid in the quality control of dietary supplements and help protect consumers from the potential health risks associated with undeclared sibutramine. The validation of the method ensures the accuracy and precision of the results, making it suitable for regulatory and research purposes.
References
- 1. Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements | MDPI [mdpi.com]
- 2. Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary … [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Synthesis of Sibutramine and its Primary and Secondary Amine Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of sibutramine (B127822), a norepinephrine-dopamine reuptake inhibitor, and its major pharmacologically active metabolites, N-desmethylsibutramine (nor-sibutramine) and N,N-didesmethylsibutramine (dinor-sibutramine). The following sections outline the synthetic routes, experimental procedures, and quantitative data to support research and development in medicinal chemistry and pharmacology.
Overview of Synthetic Strategy
The synthesis of sibutramine and its primary and secondary amine metabolites originates from the common precursor, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one (B3179334). The overall synthetic workflow is depicted below. The primary amine, N,N-didesmethylsibutramine, is synthesized from the ketone via a Leuckart reaction, which produces an N-formyl intermediate that is subsequently hydrolyzed. The primary amine can then be selectively methylated to yield the secondary amine, N-desmethylsibutramine, and further methylated to produce the tertiary amine, sibutramine, through the Eschweiler-Clarke reaction.
Caption: General synthetic workflow for sibutramine and its metabolites.
Experimental Protocols
Synthesis of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (N,N-Didesmethylsibutramine)
The synthesis of the primary amine metabolite involves a two-step process starting from 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.
Step 1: Leuckart Reaction to form N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}formamide
This reaction converts the ketone to the corresponding N-formyl derivative.
-
Reagents:
-
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one
-
Formamide
-
Formic acid
-
-
Protocol:
-
To 23.5 mL of formamide, add 37 g (0.14 mol) of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one and 9 mL of formic acid dropwise at 160-170 °C.[1]
-
Maintain the temperature at 175-180 °C for 24 hours.[1]
-
After cooling, extract the mixture with ether.[1]
-
Concentrate the ether extract to obtain an oil.
-
Crystallize the N-formyl intermediate from petroleum ether.[1]
-
Step 2: Hydrolysis of N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}formamide
The N-formyl group is removed by acid hydrolysis to yield the primary amine.
-
Reagents:
-
N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}formamide
-
2-Methoxyethyl ether
-
Water
-
Concentrated hydrochloric acid
-
5M Sodium hydroxide (B78521) solution
-
-
Protocol:
-
A mixture of 4 g of N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}formamide, 25 mL of 2-methoxyethyl ether, 10 mL of water, and 22 mL of concentrated hydrochloric acid is refluxed for 18 hours with stirring.[2]
-
After cooling, dilute the mixture with water and wash with ether.[2]
-
Add 35 mL of 5M aqueous NaOH solution.[2]
-
Extract the product with ether, wash with water and brine, and dry over magnesium sulfate.[2]
-
Filter and concentrate the solution to yield the primary amine as an oil.[2]
-
To obtain the hydrochloride salt, dissolve the oil in ether and saturate with hydrochloric acid. The resulting solid can be collected by filtration and crystallized from petroleum ether.[2]
-
Synthesis of N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine (N-Desmethylsibutramine)
The primary amine is methylated to the secondary amine via the Eschweiler-Clarke reaction.
-
Reagents:
-
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
-
Formic acid
-
Aqueous formaldehyde (B43269) (37-40% w/v)
-
-
Protocol:
-
This synthesis is a controlled version of the Eschweiler-Clarke methylation. By using a limited amount of formaldehyde and formic acid, the reaction can be stopped at the secondary amine stage. The general procedure is similar to the synthesis of sibutramine (section 2.3), with careful monitoring of the reaction progress to prevent over-methylation.
-
Synthesis of N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (Sibutramine)
The primary amine is exhaustively methylated to the tertiary amine, sibutramine.
-
Reagents:
-
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
-
Formic acid
-
Aqueous formaldehyde (37-40% w/v)
-
16 M Aqueous sodium hydroxide
-
-
Protocol:
-
Slowly add 460 cm³ of formic acid to an ice-cold, stirred solution of 152 g (0.604 mol) of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine.
-
Add 92 cm³ of aqueous formaldehyde (37-40% w/v) and heat the mixture at 90-95 °C for 1 hour.
-
Add another 92 cm³ of aqueous formaldehyde and continue heating at 90-95 °C for 19 hours.
-
Cool the mixture to room temperature and add it to a stirred mixture of 1000 g of ice and 650 cm³ of 16 M aqueous sodium hydroxide.
-
Extract the product into a suitable organic solvent, dry the organic layer, and concentrate to yield sibutramine. The overall yield for this step is reported to be around 80%.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of sibutramine and its precursors.
Table 1: Synthesis of N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}formamide (N-Formyl Intermediate)
| Parameter | Value | Reference |
| Reaction | Leuckart Reaction | [1] |
| Starting Material | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one | [1] |
| Reagents | Formamide, Formic Acid | [1] |
| Temperature | 175-180 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 39% | [1] |
Table 2: Synthesis of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine Hydrochloride (N,N-Didesmethylsibutramine HCl)
| Parameter | Value | Reference |
| Reaction | Hydrolysis of N-formyl intermediate | [2] |
| Starting Material | N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | [2] |
| Reagents | Concentrated HCl, 2-Methoxyethyl ether, Water | [2] |
| Reaction Time | 18 hours (reflux) | [2] |
| Yield (oil) | 96% | [2] |
| Yield (hydrochloride) | 46% | [2] |
Table 3: Synthesis of Sibutramine Hydrochloride from Primary Amine
| Parameter | Value | Reference |
| Reaction | Eschweiler-Clarke Methylation | |
| Starting Material | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine | |
| Reagents | Formic Acid, Formaldehyde | |
| Temperature | 90-95 °C | |
| Reaction Time | 20 hours | |
| Yield | 80% |
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Leuckart reaction for the synthesis of the N-formyl intermediate.
Caption: Acid-catalyzed hydrolysis to form the primary amine.
References
Application Note: Solid-Phase Extraction Protocol for the Determination of Sibutramine in Complex Matrices
Abstract
Sibutramine (B127822), a weight-loss drug withdrawn from many markets due to cardiovascular safety concerns, is often illegally added to dietary supplements and herbal products. Its detection in complex matrices such as these supplements requires robust and efficient sample preparation methods to remove interfering substances prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a detailed protocol for the solid-phase extraction (SPE) of sibutramine from complex solid matrices. The described method is a composite protocol based on established principles for the extraction of similar amine-containing compounds from challenging samples.
Introduction
The illicit adulteration of herbal remedies and dietary supplements with synthetic pharmaceutical compounds is a significant public health issue. Sibutramine is a common adulterant in products marketed for weight loss. The complexity of the matrices in these products, which can contain a wide variety of fats, pigments, and other organic molecules, necessitates a thorough cleanup step to ensure accurate and sensitive quantification of sibutramine. Solid-phase extraction is a widely used technique for this purpose, offering advantages over liquid-liquid extraction by being more efficient, using less solvent, and being amenable to automation.
This document outlines a detailed SPE protocol for the extraction of sibutramine from powdered dietary supplements. The protocol is designed to be a starting point for method development and should be validated for the specific matrix and analytical instrumentation used.
Experimental Protocol: Solid-Phase Extraction of Sibutramine
This protocol is intended for the extraction of sibutramine from powdered herbal or dietary supplements. It is recommended to use a mixed-mode cation exchange SPE cartridge, which provides a dual retention mechanism (reversed-phase and ion exchange) for basic compounds like sibutramine, leading to cleaner extracts.
Materials:
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., C8/SCX), 100 mg/3 mL
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Formic Acid (or Acetic Acid)
-
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen evaporator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Procedure:
-
Sample Preparation:
-
Accurately weigh 200 mg of the homogenized powder sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex for 30 seconds to ensure the sample is well-dispersed.
-
Extract using an ultrasonic bath for 10 minutes at room temperature.
-
Centrifuge the sample at 2750 RCF for 10 minutes at 25°C.
-
Carefully collect the supernatant for the SPE procedure.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M acetic acid (or formic acid) to remove acidic and neutral interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Drying:
-
Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual solvent.
-
-
Elution:
-
Elute the sibutramine from the cartridge with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate at a flow rate of 1-2 mL/minute.
-
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase used for the subsequent chromatographic analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes the performance metrics for sibutramine determination using various extraction and analytical methods as reported in the literature.
| Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Herbal Slimming Formulations | Homogeneous LLE | HPLC-PDA | 91.87 - 96.46% | 0.33 µg/mL | 1 µg/mL | [1] |
| Dietary Supplements | Methanol Dissolution | GC-MS | - | 0.181 µg/mL | 0.5488 µg/mL | [2] |
| Dietary Supplements | HPTLC | - | 99.91 - 103.28% | 0.0765 µ g/band | 0.2318 µ g/band | [1] |
| Human Plasma | LLE | LC-MS/MS | 89.9% (mean) | 0.03 mg/kg | 0.10 mg/kg | [3] |
| Human Plasma | SPE | LC-MS/MS | 95.12% | - | - | [4] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detector, GC-MS: Gas Chromatography-Mass Spectrometry, LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry, HPTLC: High-Performance Thin-Layer Chromatography.
Visual Representation of the SPE Workflow
Caption: Workflow for Solid-Phase Extraction of Sibutramine.
Conclusion
The provided solid-phase extraction protocol offers a robust method for the isolation and purification of sibutramine from complex matrices such as herbal and dietary supplements. The use of a mixed-mode SPE cartridge enhances the selectivity of the extraction, resulting in cleaner samples for subsequent analysis. This leads to improved sensitivity and accuracy in the quantification of this illicit adulterant, which is crucial for consumer safety and regulatory enforcement. Researchers and scientists are encouraged to adapt and validate this protocol for their specific applications.
References
Application Notes and Protocols for High-Throughput Immunoassay-Based Screening of Sibutramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822), a norepinephrine, serotonin, and dopamine (B1211576) reuptake inhibitor, was formerly prescribed for the management of obesity. However, due to an increased risk of cardiovascular events, it has been withdrawn from the market in many countries. Despite its ban, sibutramine and its analogues are frequently found as undeclared adulterants in herbal weight-loss supplements and other illicit products. This poses a significant public health risk, necessitating rapid and reliable high-throughput screening (HTS) methods for its detection in a large number of samples.
Immunoassays offer a powerful platform for HTS due to their high sensitivity, specificity, and amenability to automation. This document provides detailed application notes and protocols for the development of competitive immunoassays for the detection of sibutramine. The methodologies cover hapten synthesis, immunogen and coating antigen preparation, antibody production, and the development of Enzyme-Linked Immunosorbent Assay (ELISA) and Immunochromatographic Assays (ICA).
Principle of Competitive Immunoassay for Sibutramine
The developed immunoassays are based on the principle of competitive binding. In this format, free sibutramine in a sample competes with a labeled or immobilized sibutramine analogue (the coating antigen) for a limited number of binding sites on a specific anti-sibutramine antibody. The resulting signal is inversely proportional to the concentration of sibutramine in the sample. A lower signal indicates a higher concentration of sibutramine.
I. Hapten Design and Synthesis
The development of a sensitive and specific immunoassay begins with the rational design and synthesis of a hapten, a small molecule that is chemically similar to the target analyte but modified to allow for conjugation to a carrier protein. For sibutramine, a common strategy is to use a derivative that exposes a functional group for conjugation while preserving key antigenic determinants. N,N-didesmethyl sibutramine (M2), a metabolite of sibutramine, is a suitable hapten as it possesses a secondary amine group that can be utilized for conjugation.[1]
Protocol 1: Synthesis of N,N-didesmethyl sibutramine (M2) Hapten[1]
This protocol describes the synthesis of the M2 hapten from 4-chlorophenylacetonitrile and 1,3-dibromopropane (B121459).
Materials:
-
4-chlorophenylacetonitrile
-
1,3-dibromopropane
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Cyclobutane (B1203170) Ring Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chlorophenylacetonitrile in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.
-
After the addition of NaH is complete, slowly add 1,3-dibromopropane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Quenching and Extraction:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Nitrile Reduction and Demethylation (Conceptual Steps):
-
The resulting cyclobutane derivative will undergo further reactions, such as reduction of the nitrile group to an amine and subsequent demethylation to yield the N,N-didesmethyl sibutramine (M2) hapten. Detailed synthetic steps for this transformation require specialized organic chemistry expertise and should be performed by trained personnel.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure M2 hapten.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized hapten using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
II. Preparation of Immunogen and Coating Antigen
To elicit an immune response and produce antibodies, the small hapten molecule must be conjugated to a larger carrier protein. Bovine Serum Albumin (BSA) is commonly used for preparing the immunogen (for immunization), and Ovalbumin (OVA) is often used for the coating antigen (for assay development). The active ester method is a widely used and effective technique for this conjugation.[1]
Logical Workflow for Hapten-Protein Conjugation
Caption: Workflow for conjugating a sibutramine hapten to a carrier protein.
Protocol 2: Hapten-Protein Conjugation using the Active Ester Method[1]
Materials:
-
N,N-didesmethyl sibutramine (M2) hapten
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation:
-
Dissolve the M2 hapten, NHS, and EDC in anhydrous DMF. The molar ratio of Hapten:NHS:EDC should be optimized, but a common starting point is 1:1.5:1.5.
-
Stir the reaction mixture in the dark at room temperature for 4-6 hours or overnight at 4°C to form the NHS-activated hapten.
-
-
Carrier Protein Preparation:
-
Dissolve BSA or OVA in PBS (pH 7.4) to a concentration of 5-10 mg/mL.
-
-
Conjugation:
-
Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.
-
Continue to stir the reaction mixture at 4°C for at least 4 hours or overnight.
-
-
Purification:
-
Transfer the conjugation mixture to a dialysis tube.
-
Dialyze against PBS (pH 7.4) at 4°C for 2-3 days with several changes of the buffer to remove unconjugated hapten and coupling reagents.
-
-
Characterization and Storage:
-
Determine the conjugation ratio (moles of hapten per mole of protein) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Store the purified immunogen (M2-BSA) and coating antigen (M2-OVA) at -20°C in small aliquots. A conjugation ratio of 15-25 moles of hapten per mole of BSA is generally desirable for a good immune response.[2]
-
III. Antibody Production
Polyclonal or monoclonal antibodies can be generated against the M2-BSA immunogen. Polyclonal antibody production is generally faster and less expensive, making it suitable for initial assay development.
Protocol 3: Polyclonal Antibody Production in Rabbits (General Guideline)[3][4]
Materials:
-
M2-BSA immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile saline
-
Healthy New Zealand white rabbits (2-3 kg)
Procedure:
-
Pre-immunization Bleed:
-
Collect a small blood sample from each rabbit before the first immunization to serve as a negative control (pre-immune serum).
-
-
Primary Immunization:
-
Prepare an emulsion of the M2-BSA immunogen (e.g., 1 mg/mL in sterile saline) with an equal volume of Freund's Complete Adjuvant (FCA).
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit (total volume of 1 mL per rabbit).
-
-
Booster Immunizations:
-
At 2-4 week intervals, administer booster injections.
-
For booster immunizations, emulsify the M2-BSA immunogen (e.g., 0.5 mg/mL) with Freund's Incomplete Adjuvant (FIA).
-
Administer the booster injections subcutaneously at multiple sites.
-
-
Titer Monitoring:
-
Collect small blood samples (test bleeds) 7-10 days after each booster immunization.
-
Determine the antibody titer in the serum using an indirect ELISA with the M2-OVA coating antigen.
-
-
Antibody Harvesting:
-
Once a high antibody titer is achieved (typically after 3-4 booster injections), collect a larger volume of blood (terminal bleed) under anesthesia.
-
Allow the blood to clot and centrifuge to separate the antiserum.
-
-
Antibody Purification (Optional but Recommended):
-
Purify the IgG fraction from the antiserum using protein A or protein G affinity chromatography for a cleaner and more specific antibody preparation.
-
-
Storage:
-
Store the purified antibodies in aliquots at -20°C or -80°C.
-
IV. Immunoassay Development for High-Throughput Screening
A. Indirect Competitive ELISA (ic-ELISA)
The ic-ELISA is a robust and widely used format for the quantitative or semi-quantitative detection of small molecules like sibutramine in a 96-well plate format, suitable for HTS.
Experimental Workflow for ic-ELISA
Caption: Step-by-step workflow for the indirect competitive ELISA.
Protocol 4: ic-ELISA for Sibutramine Detection[5]
Materials:
-
96-well microtiter plates
-
M2-OVA coating antigen
-
Anti-sibutramine polyclonal antibody
-
Sibutramine standard
-
Skim milk powder or BSA for blocking
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PBS with 0.05% Tween-20 (PBST)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the M2-OVA coating antigen to an optimal concentration (e.g., 0.1-1.0 µg/mL) in PBS.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with PBST.
-
Add 200 µL of blocking buffer (e.g., 5% skim milk in PBS) to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate 3 times with PBST.
-
Add 50 µL of sibutramine standard or sample extract to the appropriate wells.
-
Add 50 µL of the diluted anti-sibutramine antibody (pre-determined optimal dilution) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times with PBST.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Development:
-
Wash the plate 5 times with PBST.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Stopping and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
B. Immunochromatographic Assay (ICA)
ICA, in the form of lateral flow test strips, provides a rapid, portable, and user-friendly platform for on-site screening of sibutramine.
Protocol 5: Fluorescent Immunochromatographic Assay (FICA) for Sibutramine[6]
This protocol describes a "turn-on" fluorescent ICA using quantum dots (QDs) as donors and gold nanoparticles (AuNPs) as quenchers.
Materials:
-
Anti-sibutramine monoclonal antibody (mAb)
-
Sibutramine-OVA conjugate (SBT-OVA)
-
Quantum dots (e.g., ZnCdSe/ZnS)
-
Gold nanoparticles (AuNPs, ~20 nm)
-
EDC
-
Nitrocellulose (NC) membrane
-
Sample pad, conjugation pad, and absorbent pad
-
Goat anti-mouse antibody
-
Backing card
Procedure:
-
Preparation of Probes:
-
QDs-OVA Conjugate: Conjugate QDs to OVA using the EDC method.
-
Au-mAb Probe: Synthesize AuNPs and conjugate them to the anti-Sibutramine mAb.
-
-
Fabrication of the FICA Strip:
-
On the NC membrane, spray a mixture of QDs-OVA and SBT-OVA as the test line (T line).
-
Spray goat anti-mouse antibody as the control line (C line).
-
Dry the membrane.
-
Apply the Au-mAb probe to the conjugation pad and dry.
-
Assemble the sample pad, conjugation pad, NC membrane, and absorbent pad onto the backing card.
-
Cut the assembled card into individual test strips.
-
-
Assay Procedure:
-
Apply a defined volume of the sample extract to the sample pad.
-
Allow the liquid to migrate along the strip.
-
-
Interpretation of Results:
-
In the absence of sibutramine, the Au-mAb binds to the SBT-OVA on the T line, bringing the AuNPs close to the QDs, which quenches the fluorescence.
-
In the presence of sibutramine, the Au-mAb binds to the free sibutramine in the sample. This complex migrates past the T line, preventing the quenching of the QDs.
-
The fluorescent signal on the T line is therefore directly proportional to the concentration of sibutramine in the sample. The results can be read visually under a UV lamp or quantified with a portable strip reader.
-
V. Data Presentation and Performance Characteristics
The performance of the developed immunoassays should be thoroughly validated. Key parameters include the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), the linear working range, specificity (cross-reactivity), and accuracy (recovery).
Table 1: Performance Characteristics of Sibutramine Immunoassays
| Assay Format | Hapten Used | Antibody Type | IC50 (ng/mL) | LOD (ng/mL) | Linear Range (ng/mL) | Reference |
| ic-ELISA | N,N-didesmethyl sibutramine (M2) | Polyclonal | 0.42 µg/mL (420 ng/mL) | - | - | [1] |
| ic-ELISA | 1-(4-phenol) cyclobutamine | Polyclonal | 4.89 | 0.21 | 0.68 - 35.21 | [3] |
| FICA | - | Monoclonal | - | 3.9 (visual) | - | [4] |
Note: Performance data can vary significantly based on the specific reagents and protocols used.
Cross-Reactivity
It is crucial to assess the cross-reactivity of the antibody with major metabolites of sibutramine, such as monodesmethylsibutramine (M1) and didesmethylsibutramine (B18375) (M2), to understand the specificity of the assay.[5][6][7] Cross-reactivity is typically calculated as:
Cross-reactivity (%) = (IC50 of sibutramine / IC50 of cross-reactant) x 100
A low percentage of cross-reactivity with structurally related but non-target compounds is desirable.
VI. Sample Preparation for High-Throughput Screening
The choice of sample preparation method depends on the sample matrix (e.g., capsules, powders, teas, coffees). The goal is to efficiently extract sibutramine while minimizing matrix interference.
Protocol 6: General Sample Preparation from Dietary Supplements[10][11][12]
Materials:
-
Methanol or Ethyl acetate
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Homogenization:
-
For solid samples (capsules, tablets), accurately weigh and grind the contents to a fine powder.
-
-
Extraction:
-
Add a defined volume of extraction solvent (e.g., methanol) to a known amount of the homogenized sample.
-
Vortex vigorously for 5-10 minutes.
-
Sonciate for 15-30 minutes to ensure complete extraction.
-
-
Clarification:
-
Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to pellet solid debris.
-
-
Dilution and Filtration:
-
Collect the supernatant.
-
If necessary, dilute the supernatant with the assay buffer (e.g., PBS) to bring the sibutramine concentration within the working range of the immunoassay.
-
Filter the diluted extract through a syringe filter before analysis to remove any remaining particulate matter.
-
Conclusion
The development of sensitive and specific immunoassays provides a valuable tool for the high-throughput screening of sibutramine in various samples, particularly in the context of adulterated dietary supplements. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to establish reliable screening methods. The choice between ELISA and ICA will depend on the specific application, with ELISA being more suitable for laboratory-based quantitative analysis and ICA offering a rapid, on-site screening solution. Proper validation, including the assessment of cross-reactivity with major metabolites, is essential to ensure the accuracy and reliability of the developed immunoassay.
References
- 1. Synthesis and Characterization of Artificial Antigen for Sibutramine Hydrochloride [spkx.net.cn]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolite profile of sibutramine in human urine: a liquid chromatography-electrospray ionization mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Determination of sibutramine and metabolites M1 and M2 in human blood and tissue samples by LC-MS/MS and its forensic application - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TLC-Densitometry for Sibutramine Analysis in Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822), a formerly prescribed medication for obesity, was withdrawn from the market in many countries due to an increased risk of cardiovascular events.[1][2] However, it is still illicitly found as an adulterant in herbal slimming products and dietary supplements, posing a significant health risk to consumers.[2][3] Thin-Layer Chromatography (TLC) coupled with densitometry offers a simple, rapid, and cost-effective method for the screening and quantification of sibutramine in various pharmaceutical preparations.[4] High-Performance TLC (HPTLC) further enhances the separation efficiency and sensitivity of the analysis.[5] This document provides detailed application notes and standardized protocols for the analysis of sibutramine using TLC-densitometry.
Principle
The method involves the chromatographic separation of sibutramine from other components in the sample matrix on a TLC/HPTLC plate. The amount of sibutramine is then quantified by measuring the absorbance of the separated spot at a specific wavelength using a densitometer. The concentration is determined by comparing the peak area of the sample spot to a calibration curve prepared with known concentrations of a sibutramine standard.
Data Presentation
Quantitative Data Summary
The following table summarizes the validation parameters of various reported TLC/HPTLC-densitometry methods for the quantification of sibutramine, providing a comprehensive overview for method selection and comparison.
| Parameter | Method 1[5][6][7] | Method 2[8][9][10] | Method 3[11] | Method 4[4][12] |
| Stationary Phase | HPTLC plates, silica (B1680970) gel 60 F254 | TLC plates, silica gel 60 F254 | HPTLC plates, silica gel 60 F254 | TLC plates, silica gel 60 F254 |
| Mobile Phase | Toluene:Ethyl acetate (B1210297):Methanol (B129727) (7:2:1, v/v/v) | Toluene:Diethylamine (10:0.3, v/v) | n-Hexane:Acetone:Ammonia (10:1:0.1, v/v/v) | Toluene:n-Hexane:Diethylamine (9:1:0.3, v/v/v) |
| Detection Wavelength | 254 nm (after derivatization) | 227 nm | 225 nm | Not specified (visualization with Dragendorff reagent) |
| Linearity Range | 0.250–1.250 µ g/band | 0.50–5.00 µ g/spot | 250–2000 ng/spot | 1-6 µ g/spot |
| Correlation Coefficient (r²) | 0.9977 | 0.9986 | Not specified | Not specified |
| LOD (Limit of Detection) | 0.0765 µ g/band | 217.5 ng/spot | Not specified | 190 ng/spot |
| LOQ (Limit of Quantification) | 0.2318 µ g/band | 724.9 ng/spot | Not specified | 634 ng/spot |
| Accuracy (% Recovery) | 99.911% - 103.278% | Satisfactory | Validated | Satisfactory |
| Precision (%RSD) | Intraday: 1.891-2.073%, Interday: 2.892-3.140% | Satisfactory | Validated | Satisfactory |
Experimental Protocols
Protocol 1: HPTLC-Densitometry after Derivatization
This protocol is based on the method described by Petkovska et al. (2024).[5][6][7]
1. Materials and Reagents
-
Sibutramine hydrochloride monohydrate standard (Sigma-Aldrich)
-
Methanol (analytical grade)
-
Toluene (analytical grade)
-
Ethyl acetate (analytical grade)
-
HPTLC plates, silica gel 60 F254, 10x20 cm (E. Merck KGaA)
-
Dragendorff's reagent
-
CAMAG HPTLC system (or equivalent) including a sample applicator, developing chamber, TLC scanner, and visualization documentation system.
2. Standard Solution Preparation
-
Prepare a stock solution of sibutramine by dissolving 10 mg of the standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.[5][6]
-
From the stock solution, prepare a working standard solution of 100 µg/mL in methanol.[6]
3. Sample Preparation
-
Weigh 250 mg of the powdered pharmaceutical or dietary supplement sample.[5][6]
-
Add 10 mL of methanol, vortex for 30 seconds, and sonicate for 10 minutes.[2]
-
Centrifuge the mixture and use the supernatant for analysis.[2]
4. Chromatographic Conditions
-
Stationary Phase: HPTLC plate silica gel 60 F254 (10 x 20 cm)[5][6]
-
Mobile Phase: Toluene:Ethyl acetate:Methanol (7:2:1, v/v/v)[5][6]
-
Application: Apply 2.5, 5, 7.5, 10, and 12.5 µL of the 100 µg/mL working standard solution as bands to obtain concentrations of 0.250, 0.500, 0.750, 1.000, and 1.250 µ g/band for the calibration curve.[5][6] Apply an appropriate volume of the sample extract.
-
Development: Develop the plate in a saturated chromatographic chamber up to a distance of 70 mm.[5][6] The development time is approximately 25 minutes.[5][6]
5. Derivatization and Densitometric Analysis
-
Dip the developed plate in Dragendorff's reagent for 20 seconds for visualization.[5][6]
-
Scan the plate with a TLC scanner in absorbance mode at 254 nm.
-
Quantify the sibutramine content by comparing the peak area of the sample to the calibration curve.
Protocol 2: TLC-Densitometry with UV Detection
This protocol is based on the method described by Hayun et al.[8][9][10]
1. Materials and Reagents
-
Sibutramine hydrochloride standard
-
Methanol (analytical grade)
-
Toluene (analytical grade)
-
Diethylamine (analytical grade)
-
TLC plates, aluminum, silica gel 60 F254
2. Standard Solution Preparation
-
Prepare a stock solution of sibutramine in methanol.
-
Prepare a series of standard solutions in the concentration range of 0.50 to 5.00 µ g/spot .[8][10]
3. Sample Preparation
-
Extract a known amount of the powdered sample with methanol.
-
Filter or centrifuge the extract to obtain a clear solution.
4. Chromatographic Conditions
-
Stationary Phase: TLC aluminum plate silica gel 60 F254[8][9][10]
-
Application: Apply the standard solutions and sample extracts to the plate.
-
Development: Develop the plate in a saturated chamber.
5. Densitometric Analysis
-
After development, dry the plate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of sibutramine in the sample from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for TLC-densitometry analysis of sibutramine.
Caption: Logical relationship of inputs, processes, and outputs.
Caption: Simplified signaling pathway of sibutramine's action.
References
- 1. Screening and determination of sibutramine in adulterated herbal slimming supplements by HPTLC-UV densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Detection of Sibutramine in Slimming Products by HPTLC and Confirmation by HPTLC-MS | Separation Science [sepscience.com]
- 4. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 5. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative determination of sibutramine as an adulterant in natural slimming products by HPLC and HPTLC densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of sibutramine in adulterated herbal slimming formulations by TLC-image analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Establishing a Validated Method for Sibutramine in Bioequivalence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822) is a medication previously used for the management of obesity. For the purpose of developing generic formulations and conducting bioequivalence (BE) studies, a robust and validated analytical method for the quantification of sibutramine and its active metabolites in biological matrices is crucial. This document provides detailed application notes and protocols for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of sibutramine (SB), and its primary active metabolites, N-desmethyl sibutramine (DSB) and N-di-desmethyl sibutramine (DDSB), in human plasma. The successful application of this method in a bioequivalence and pharmacokinetic study has been demonstrated.[1][2]
Analytical Method: LC-MS/MS
A highly sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of sibutramine and its two major active metabolites in human plasma.[1][2] The method utilizes liquid-liquid extraction for sample preparation and offers excellent linearity over a wide concentration range.
Instrumentation and Conditions
A liquid chromatography system coupled with a tandem mass spectrometer is employed for the analysis. The following tables summarize the key instrumental and chromatographic conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Analytical Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å)[1][2] |
| Mobile Phase | 5 mM Ammonium Formate : Acetonitrile (10:90, v/v)[1][2] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Not specified |
| Run Time | Approximately 10 minutes |
Table 2: Mass Spectrometric Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sibutramine (SB) | 280.3 | 124.9 | Positive ESI[1][2] |
| N-desmethyl sibutramine (DSB) | 266.3 | 125.3 | Positive ESI[1][2] |
| N-di-desmethyl sibutramine (DDSB) | 252.2 | 124.9 | Positive ESI[1][2] |
Experimental Protocols
Standard and Sample Preparation
a. Stock Solutions: Standard stock solutions of sibutramine, DSB, and DDSB are prepared in methanol (B129727) at a concentration of 100.0 µg/mL.[1]
b. Calibration Standards and Quality Control (QC) Samples: Intermediate dilutions are prepared from the stock solutions in plasma.[1] These are then used to spike blank human plasma to obtain calibration standards and QC samples at various concentration levels. The linear concentration range for this method was validated from 10.0 to 10,000.0 pg/mL for all three analytes.[1][2]
Sample Extraction (Liquid-Liquid Extraction)
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or study sample) into a polypropylene (B1209903) tube.[1]
-
Add 50 µL of the internal standard solution (e.g., a deuterated analog of sibutramine).[1]
-
Add 100 µL of 10 mM KH2PO4 solution.[1]
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for approximately 5 minutes.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[1]
-
Transfer the supernatant (organic layer) to a clean polypropylene tube.[1]
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40 °C.[1]
-
Reconstitute the dried residue with the mobile phase for LC-MS/MS analysis.
Bioequivalence Study Protocol Design
A typical bioequivalence study for sibutramine would follow a randomized, two-period, two-sequence, single-dose, open-label crossover design.[1] Healthy human volunteers under fasting conditions would receive a single oral dose of the test and reference formulations in different periods, separated by an adequate washout period.
Blood Sampling: Blood samples are collected in K2EDTA-containing vacutainers at predetermined time points, for instance: 0 (predose), 0.33, 0.5, 0.67, 0.83, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 16, 24, 36, 48, 60, 72, and 96 hours post-dose.[1] Plasma is separated by centrifugation and stored at -30 °C until analysis.[1]
Method Validation Summary
The analytical method was validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, and stability.
Table 3: Method Validation Parameters
| Parameter | Sibutramine (SB) | N-desmethyl sibutramine (DSB) | N-di-desmethyl sibutramine (DDSB) |
| Linearity Range (pg/mL) | 10.0–10,000.0[1][2] | 10.0–10,000.0[1][2] | 10.0–10,000.0[1][2] |
| Correlation Coefficient (r) | ≥0.9997[1][2] | ≥0.9997[1][2] | ≥0.9997[1][2] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 10.0 | 10.0 | 10.0 |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Intra-day Accuracy (%) | 85-115% | 85-115% | 85-115% |
| Inter-day Accuracy (%) | 85-115% | 85-115% | 85-115% |
The stability of sibutramine and its metabolites was also confirmed in plasma samples under various storage and handling conditions.[1][2]
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical method used in a sibutramine bioequivalence study.
Caption: Workflow for Sibutramine Bioequivalence Study Analysis.
Conclusion
The described LC-MS/MS method is simple, sensitive, specific, and has been successfully applied to a bioequivalence study of sibutramine in human volunteers.[1][2] The detailed protocols and validation data provided herein offer a solid foundation for researchers and drug development professionals to establish a reliable analytical method for their bioequivalence studies of sibutramine formulations.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Sibutramine Maleate in Animal Models of Obesity and Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822) maleate (B1232345) is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has been studied for its effects on appetite suppression and weight management.[1][2][3][4][5][6][7] In animal models, sibutramine has been shown to reduce food intake and body weight, making it a valuable tool for investigating the neurobiological mechanisms of appetite control and obesity.[8][9][10][11][12][13][14] These application notes provide an overview of the use of sibutramine maleate in preclinical research, including detailed experimental protocols, a summary of key quantitative findings, and visualizations of the underlying signaling pathways and experimental workflows.
Sibutramine exerts its effects by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA) in the central nervous system, thereby enhancing the signaling of these neurotransmitters in the synaptic cleft.[2][5][7] This enhanced monoaminergic activity in hypothalamic nuclei, which are critical for energy homeostasis, leads to a reduction in appetite and an increase in satiety.[2][3][5][9] Some studies also suggest that sibutramine may increase energy expenditure through thermogenesis.[1][6][7]
Data Presentation
The following tables summarize the quantitative effects of this compound administration in various animal models of obesity and appetite regulation.
Table 1: Effects of Sibutramine on Body Weight in Rodent Models
| Animal Model | Strain | Sex | Treatment Dose & Duration | Body Weight Change | Reference |
| Diet-Induced Obese | Wistar Rat | Male | 3 mg/kg/day (oral) for 21 days | 10% lower final body weight vs. control | [8] |
| Lean | Wistar Rat | Male | 3 mg/kg/day (oral) for 21 days | 8% lower final body weight vs. control | [8] |
| Diet-Induced Obese | Rat | - | 5 mg/kg/day (i.p.) for 10 weeks | 15% lower body weight vs. control | [10] |
| Neonatally MSG-treated obese | Rat | Female | 3 & 10 mg/kg/day (oral) for 14 days | Dose-related improvement in Lee index | [11] |
| ob/ob mice | - | - | 5 mg/kg/day (oral) for 6 weeks | 12% decrease in body weight gain | [12] |
| High-fat diet-fed | Rat | - | 10 mg/kg | Attenuated body weight gain rate | [12] |
Table 2: Effects of Sibutramine on Food Intake in Rodent Models
| Animal Model | Strain | Sex | Treatment Dose & Duration | Food Intake Change | Reference |
| Diet-Induced Obese | Wistar Rat | Male | 3 mg/kg/day (oral) for 21 days | Significant suppression from day 2 | [8] |
| Lean | Wistar Rat | Male | 3 mg/kg/day (oral) for 21 days | Significant reduction from day 3 | [8] |
| Diet-Induced Obese | Rat | - | 5 mg/kg/day (i.p.) for 10 weeks | Transient reduction for 3-4 weeks | [10] |
| High-fat diet-fed | Rat | - | 10 mg/kg | Significant decrease in daily food intake | [12] |
| - | Wistar Rat | M & F | 10 mg/kg | Decreased carbohydrate and fat intake | [13] |
Table 3: Effects of Sibutramine on Metabolic Parameters
| Animal Model | Strain | Sex | Treatment Dose & Duration | Parameter | Change | Reference |
| Diet-Induced Obese | Wistar Rat | Male | 3 mg/kg/day (oral) for 21 days | Plasma Leptin | Lowered | [8] |
| Diet-Induced Obese | Wistar Rat | Male | 3 mg/kg/day (oral) for 21 days | Insulin (B600854) Resistance (HOMA) | Corrected | [8] |
| ob/ob mice | - | - | 5 mg/kg/day (oral) for 6 weeks | Hyperinsulinemia | Reduced by 31% | [12] |
| ob/ob mice | - | - | 5 mg/kg/day (oral) for 6 weeks | Plasma NEFA | Lowered by 17% | [12] |
Experimental Protocols
Protocol 1: Evaluation of Sibutramine Effects on Body Weight and Food Intake in a Diet-Induced Obesity (DIO) Rat Model
1. Animal Model and Housing:
- Species and Strain: Male Wistar rats.
- Age/Weight: Initially 8 weeks old.
- Housing: Individually housed in standard laboratory cages with a 12:12 hour light-dark cycle.
- Diet: Initially fed a standard chow diet. To induce obesity, a highly palatable, high-fat diet is provided for a period of 12 weeks.[8]
2. This compound Preparation and Administration:
- Formulation: Dissolve this compound in deionized water.[8]
- Dosage: 3 mg/kg body weight.[8]
- Administration: Administer once daily via oral gavage for 21 consecutive days.[8] The control group receives an equivalent volume of the vehicle (deionized water).[8]
3. Experimental Procedure:
- After the 12-week diet-induced obesity period, divide the rats into two groups: a treatment group receiving sibutramine and a control group receiving the vehicle.
- Measure body weight and food intake daily, immediately before drug administration.[8]
- At the end of the 21-day treatment period, collect terminal blood samples for biomarker analysis.
4. Outcome Measures:
- Primary: Daily food intake (g), daily body weight (g).
- Secondary: Plasma levels of leptin and insulin, and calculation of the Homeostasis Model Assessment (HOMA) for insulin resistance.[8]
Protocol 2: Investigation of Sibutramine's Effects on Hypothalamic Neuropeptides in Energy-Restricted Rats
1. Animal Model and Housing:
- Species and Strain: Adult male rats.
- Housing: Standard laboratory conditions.
- Diet: Standard chow, with a period of energy restriction.
2. This compound Administration:
- Dosage and Administration: Administer sibutramine at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[10]
3. Experimental Design:
- Induce a state of energy restriction by providing a limited amount of food daily.
- During the energy restriction period, treat one group of rats with sibutramine and a control group with vehicle.
- A pair-fed group should also be included to control for the effects of reduced food intake.
4. Outcome Measures:
- Primary: In situ hybridization or quantitative PCR to measure mRNA expression levels of Neuropeptide Y (NPY) and Pro-opiomelanocortin (POMC) in the arcuate nucleus (ARC) of the hypothalamus.[2][5][10]
Visualizations
Signaling Pathways
Caption: Hypothalamic signaling pathway of sibutramine.
Experimental Workflow
Caption: Workflow for a diet-induced obesity study.
References
- 1. researchgate.net [researchgate.net]
- 2. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of sibutramine in the management of obesity and related disorders: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sibutramine alters the central mechanisms regulating the defended body weight in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of chronic administration of sibutramine on body weight, food intake and motor activity in neonatally monosodium glutamate-treated obese female rats: relationship of antiobesity effect with monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. No compelling evidence that sibutramine prolongs life in rodents despite providing a dose-dependent reduction in body weight - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Sibutramine Analysis of Herbal Products
Welcome to the technical support center for the analysis of sibutramine (B127822) in complex herbal matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sibutramine signal is showing significant suppression or enhancement in my herbal product samples compared to my standards in a clean solvent. What is causing this?
A1: This phenomenon is likely due to "matrix effects," where co-eluting endogenous compounds from the complex herbal matrix interfere with the ionization of sibutramine in the mass spectrometer source.[1][2][3] This can lead to either a suppressed (most common) or enhanced signal, resulting in inaccurate quantification.[1][2][3] Herbal products contain a wide variety of compounds, such as alkaloids, flavonoids, and saponins, which can all contribute to matrix effects.
Q2: I am experiencing poor reproducibility and accuracy in my quantitative results for sibutramine. Could this be related to matrix effects?
A2: Yes, poor reproducibility and accuracy are classic symptoms of unmanaged matrix effects.[3] The variable nature of the co-eluting matrix components from sample to sample can cause inconsistent ion suppression or enhancement, leading to unreliable quantitative data. It is crucial to develop a robust analytical method that effectively minimizes or compensates for these effects.
Q3: What are the primary strategies I can employ to overcome matrix effects in my analysis?
A3: There are several strategies you can adopt, which can be broadly categorized as:
-
Advanced Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Chromatographic Optimization: Modifying your liquid chromatography (LC) conditions can help separate sibutramine from the interfering matrix components.
-
Method of Calibration: Using a calibration approach that compensates for the matrix effect, such as matrix-matched calibration or the use of a stable isotope-labeled internal standard (SIL-IS).
-
"Dilute and Shoot" Approach: In some cases, simply diluting the sample extract can significantly reduce the concentration of interfering matrix components to a level where they no longer impact sibutramine ionization.[4]
The following workflow diagram illustrates the decision-making process for addressing matrix effects:
Caption: Troubleshooting workflow for matrix effects.
Q4: Can you provide a detailed protocol for a sample preparation technique that is effective for herbal matrices?
A4: Liquid-Liquid Extraction (LLE) is a robust technique for extracting sibutramine from complex herbal samples while leaving many matrix interferences behind.[5][6]
Experimental Protocol: Liquid-Liquid Extraction (LLE)
Objective: To extract sibutramine from a herbal product and minimize matrix interferences.
Materials:
-
Herbal product sample
-
Methanol (B129727) (for initial extraction)
-
Deionized water
-
pH adjustment solutions (e.g., HCl, NaOH)
-
Extraction solvent (e.g., Ethyl acetate (B1210297) or a mixture like n-hexane and diethyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Homogenization: Weigh a representative amount of the powdered herbal product (e.g., 1 gram).
-
Initial Extraction: Add 10 mL of methanol to the sample, vortex for 2 minutes, and sonicate for 15 minutes to ensure thorough extraction of sibutramine.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Aqueous Dilution: Transfer the methanolic supernatant to a new tube and add 20 mL of deionized water.
-
pH Adjustment: Adjust the pH of the aqueous solution. For a basic analyte like sibutramine, adjust the pH to be 2 units above its pKa to ensure it is in its neutral, more extractable form.[6]
-
Liquid-Liquid Extraction: Add 10 mL of the immiscible organic extraction solvent (e.g., ethyl acetate). Vortex vigorously for 5 minutes to facilitate the transfer of sibutramine into the organic phase.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the upper organic layer containing the sibutramine.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase used for your LC-MS analysis.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
The following diagram outlines the LLE workflow:
Caption: Liquid-Liquid Extraction (LLE) workflow.
Q5: How do I choose between different strategies for overcoming matrix effects? What are the pros and cons?
A5: The choice of strategy depends on the complexity of your matrix, the required sensitivity of your assay, and the resources available. The following table summarizes the advantages and disadvantages of common approaches.
Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Advantages | Disadvantages | Best For |
| Dilute and Shoot | Simple, fast, and cost-effective.[4] | May not be sufficient for highly complex matrices. Sensitivity is reduced due to dilution.[4] | Samples with moderate matrix complexity where high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Good removal of polar interferences. Can be optimized for selectivity.[6] | Can be labor-intensive and time-consuming. May use large volumes of organic solvents. | Removing non-polar analytes from polar matrices. |
| Solid-Phase Extraction (SPE) | High selectivity and recovery. Can be automated. | Can be more expensive than LLE. Method development can be complex. | Complex matrices requiring high purity of the final extract. |
| Matrix-Matched Calibration | Effectively compensates for matrix effects. | Requires a blank matrix free of the analyte, which can be difficult to obtain for herbal products. | When a representative blank matrix is available. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Considered the gold standard for compensating for matrix effects and variability in sample preparation and injection.[7] | Can be expensive and may not be commercially available for all analytes. | Assays requiring the highest accuracy and precision, especially in regulated environments. |
Q6: I am using LC-MS/MS. Are there any specific instrument parameters I can adjust to minimize matrix effects?
A6: Yes, optimizing your LC-MS/MS parameters can help.
-
Chromatographic Separation: Improve the separation of sibutramine from co-eluting matrix components by optimizing the gradient elution profile, changing the mobile phase composition, or trying a different column chemistry (e.g., a column with a different stationary phase).
-
Ionization Source: While electrospray ionization (ESI) is common, it is also prone to matrix effects.[1][3] If available, consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Mass Spectrometry Parameters: Fine-tuning parameters such as capillary voltage, gas flow rates, and temperature can sometimes help to minimize the impact of matrix components on the ionization of the target analyte.
By systematically addressing potential sources of matrix effects through a combination of appropriate sample preparation, chromatographic optimization, and suitable calibration strategies, you can develop a robust and reliable method for the analysis of sibutramine in challenging herbal product matrices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Liquid-Liquid Extraction of Sibutramine from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of sibutramine (B127822) from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common organic solvent for liquid-liquid extraction of sibutramine from plasma?
A1: Methyl tert-butyl ether (MTBE) is a frequently used solvent for the LLE of sibutramine and its metabolites from plasma due to its good extraction efficiency and phase separation properties.[1][2][3] Other solvents, such as a mixture of diethyl ether and n-hexane, have also been successfully used, particularly under alkaline conditions.[4]
Q2: What is a typical recovery rate for sibutramine using LLE from plasma?
A2: Expected recovery for sibutramine from plasma using LLE is generally high, often exceeding 85%. For instance, one validated method reported recoveries of 99.6 ± 3.5% for sibutramine at a concentration of 30.0 pg/mL.[1]
Q3: What is the purpose of adding a buffer or adjusting the pH during the extraction?
A3: Adjusting the pH of the aqueous plasma sample is crucial for optimizing the extraction of ionizable compounds like sibutramine. By adjusting the pH to an alkaline state, sibutramine, which is a basic compound, will be in its non-ionized form, making it more soluble in the organic solvent and thus increasing extraction efficiency.[3][4] For example, basification with sodium hydroxide (B78521) is a step used in some protocols before extraction.[3]
Q4: What is the role of the centrifugation step in the LLE protocol?
A4: Centrifugation is a critical step to ensure a clean separation of the aqueous and organic layers after mixing. It helps to break up any emulsions that may have formed and pellets any precipitated proteins or other solid debris at the interface, leading to a cleaner extract and more reproducible results. A typical centrifugation setting is 4000 rpm for 10 minutes.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Sibutramine | - Incorrect pH of the aqueous phase. - Inappropriate organic solvent. - Insufficient mixing of the two phases. - Suboptimal plasma to solvent ratio. | - Ensure the plasma sample is basified before extraction to convert sibutramine to its non-ionized form. - Test different organic solvents like methyl tert-butyl ether (MTBE) or a diethyl ether/hexane mixture. - Increase vortexing time to ensure thorough mixing. A 5-minute vortex is recommended in some protocols.[1] - Optimize the volume of the organic solvent. |
| Emulsion Formation at the Interface | - High concentration of lipids or proteins in the plasma sample. - Vigorous shaking or vortexing. | - Centrifuge the sample at a higher speed or for a longer duration. - Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and help break the emulsion. - Use a gentle mixing technique like slow inversion instead of vigorous vortexing. |
| High Matrix Effect (Ion Suppression or Enhancement in LC-MS/MS) | - Co-extraction of endogenous plasma components (e.g., phospholipids). - Insufficient cleanup during sample preparation. | - Optimize the LLE conditions to minimize the extraction of interfering substances. - Incorporate a sample dilution step after extraction, if sensitivity allows. - Use a surrogate matrix or matrix-matched calibration standards to compensate for the matrix effect. |
| Poor Reproducibility (High %CV) | - Inconsistent vortexing or shaking times. - Inaccurate pipetting of plasma or solvents. - Incomplete phase separation. - Evaporation of the organic solvent to dryness at too high a temperature. | - Use a calibrated vortex mixer and a timer for consistent mixing. - Calibrate pipettes regularly. - After centrifugation, carefully aspirate the organic layer without disturbing the aqueous layer or the interface. - Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[1] |
Experimental Protocols
Detailed Methodology for LLE of Sibutramine from Plasma
This protocol is based on a validated LC-MS/MS method.[1]
-
Sample Preparation:
-
Pipette 100 µL of the plasma sample into a polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of 10 mM KH₂PO₄ solution.
-
-
Liquid-Liquid Extraction:
-
Add 2.5 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex the mixture for approximately 5 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes at 20°C.
-
-
Solvent Evaporation:
-
Carefully transfer the supernatant (organic layer) to a clean polypropylene tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 200 µL of the mobile phase reconstitution solution.
-
Vortex for 2 minutes to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Quantitative Data Summary
Table 1: Recovery of Sibutramine and its Metabolites from Plasma
| Analyte | Concentration (pg/mL) | Recovery (%) | Reference |
| Sibutramine (SB) | 30.0 | 99.6 ± 3.5 | [1] |
| N-desmethyl sibutramine (DSB) | 30.0 | 95.5 ± 9.7 | [1] |
| N-di desmethyl sibutramine (DDSB) | 30.0 | 99.2 ± 2.4 | [1] |
| Sibutramine (SB) | 3500.0 | 88.2 ± 2.7 | [1] |
| N-desmethyl sibutramine (DSB) | 3500.0 | 92.6 ± 10.2 | [1] |
| N-di desmethyl sibutramine (DDSB) | 3500.0 | 94.2 ± 1.7 | [1] |
| Sibutramine (SB) | 8000.0 | 97.6 ± 4.7 | [1] |
| N-desmethyl sibutramine (DSB) | 8000.0 | 92.3 ± 4.7 | [1] |
| N-di desmethyl sibutramine (DDSB) | 8000.0 | 94.5 ± 6.1 | [1] |
Table 2: Linearity and Limits of Quantification (LOQ) for Sibutramine and its Metabolites in Plasma
| Analyte | Linearity Range | LOQ | Reference |
| Sibutramine, DSB, DDSB | 10.0–10,000.0 pg/mL | 10.0 pg/mL | [1][5] |
| Sibutramine, M1, M2 | 0.05–20 ng/mL | 0.05 ng/mL | [2] |
| N-di-desmethylsibutramine | 0.328–32.8 ng/mL | 0.328 ng/mL | [3] |
Visualizations
Caption: Experimental workflow for sibutramine LLE from plasma.
Caption: Troubleshooting logic for sibutramine LLE.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of enantiomers of sibutramine and its metabolites in rat plasma by liquid chromatography-mass spectrometry using a chiral stationary-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing sibutramine instability during sample preparation and storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of sibutramine (B127822) and its metabolites during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for sibutramine and its active metabolites?
A1: Sibutramine and its primary active metabolites, N-desmethylsibutramine (M1) and N-didesmethylsibutramine (M2), can degrade under certain storage and handling conditions. The main concerns are degradation due to exposure to light, and to a lesser extent, instability in acidic and alkaline conditions, and in the presence of oxidizing agents.[1] However, studies have shown that sibutramine and its metabolites are stable in human plasma for extended periods when stored properly.[2][3]
Q2: What are the recommended storage conditions for plasma samples containing sibutramine?
A2: For long-term storage, plasma samples should be kept at -30°C or -80°C.[2][3] Studies have demonstrated that sibutramine and its metabolites are stable in plasma for up to 71 days at -30°C and for at least 216 days at -80°C.[2][3]
Q3: How stable are sibutramine and its metabolites during common laboratory procedures like freeze-thaw cycles and storage at room temperature?
A3: Sibutramine and its metabolites have shown good stability through three freeze-thaw cycles when stored at -30°C.[2][3] For bench-top stability, they are stable in plasma for at least 72 hours at room temperature.[2] Processed samples in an autosampler have been found to be stable for up to 78 hours at 20°C.[2]
Q4: What are the known degradation pathways for sibutramine?
A4: Under forced degradation conditions, sibutramine has been shown to degrade under acidic, alkaline, oxidative, and photolytic stress.[1] Exposure to light appears to be the most significant factor contributing to its degradation.[1] Under thermal and UV stress, a primary degradation product identified is desmethylsibutramine (B128398) (M1), suggesting that the dimethylamino group is a site of instability.[4]
Troubleshooting Guides
Issue 1: Low or No Recovery of Sibutramine and its Metabolites
Q: I am experiencing low recovery of sibutramine and its metabolites from plasma samples after extraction. What could be the cause?
A: Low recovery can stem from several factors related to the extraction procedure. Here are some potential causes and solutions:
-
Incomplete Extraction: The choice of extraction solvent and pH are critical. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is alkaline to neutralize the amine groups of sibutramine and its metabolites, making them more soluble in organic solvents.[5] Methyl tertiary butyl ether (MTBE) has been used effectively.[2][3] For solid-phase extraction (SPE), ensure the cartridge is appropriate (e.g., hydrophilic-lipophilic balanced) and that the conditioning, loading, washing, and elution steps are optimized.[6]
-
Improper Solvent Evaporation: During the solvent evaporation step (e.g., under nitrogen), excessive heat can lead to degradation. Ensure the temperature is controlled, for example, at 40°C.[2]
-
Adsorption to Surfaces: Sibutramine and its metabolites can adsorb to glass or plastic surfaces. Using polypropylene (B1209903) tubes can help minimize this issue.[2]
-
Degradation During Sample Handling: Minimize the exposure of samples to light and elevated temperatures during preparation.[1]
Issue 2: Poor Chromatographic Peak Shape (Peak Tailing)
Q: My chromatogram for sibutramine shows significant peak tailing. How can I resolve this?
A: Peak tailing for basic compounds like sibutramine and its metabolites is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., around 3-4) will ensure that the silanol groups are protonated and less likely to interact with the protonated amine analytes.[7]
-
Use of Mobile Phase Additives: Incorporating a small amount of a basic modifier, like triethylamine, into the mobile phase can help to mask the active silanol sites and improve peak shape.[1]
-
Column Choice: Using a highly deactivated or end-capped column can reduce the number of available silanol groups.[7]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting the sample.[1]
-
Extra-column Effects: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am observing high variability in my quantitative results for sibutramine. What could be the reasons?
A: Inconsistent results can be due to a combination of sample instability and analytical method variability.
-
Sample Inhomogeneity: Ensure that thawed plasma samples are thoroughly vortexed before aliquoting for extraction.
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of sibutramine and its metabolites, leading to variability.[8]
-
Mitigation: Improve sample clean-up by optimizing the extraction method. Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[8]
-
-
Inconsistent Extraction Efficiency: Ensure that the extraction procedure is performed consistently for all samples, including standards and quality controls. Pay close attention to volumes, vortexing times, and centrifugation parameters.[2]
-
Instrumental Variability: Check for issues with the autosampler, pump, and detector. Regular system suitability tests can help identify instrumental problems.
Quantitative Data Summary
Table 1: Stability of Sibutramine and its Metabolites in Human Plasma
| Stability Test | Matrix | Storage Condition | Duration | Analyte | Concentration Level | Mean % Nominal Concentration | % CV | Reference |
| Bench-Top Stability | Human Plasma | Room Temperature | 72 hours | Sibutramine | LQC & HQC | >95% | <5% | [2] |
| N-desmethylsibutramine | LQC & HQC | >95% | <5% | [2] | ||||
| N-didesmethylsibutramine | LQC & HQC | >95% | <5% | [2] | ||||
| Freeze-Thaw Stability | Human Plasma | -30°C | 3 cycles | Sibutramine | LQC & HQC | >98% | <5% | [2] |
| N-desmethylsibutramine | LQC & HQC | >97% | <5% | [2] | ||||
| N-didesmethylsibutramine | LQC & HQC | >96% | <5% | [2] | ||||
| Long-Term Stability | Human Plasma | -30°C | 71 days | Sibutramine | LQC & HQC | >96% | <5% | [2] |
| N-desmethylsibutramine | LQC & HQC | >97% | <5% | [2] | ||||
| N-didesmethylsibutramine | LQC & HQC | >98% | <5% | [2] | ||||
| Long-Term Stability | Human Plasma | -80°C | 216 days | Sibutramine | QCL, QCM, QCH | Stable | N/A | [3][9] |
| N-desmethylsibutramine | QCL, QCM, QCH | Stable | N/A | [3][9] | ||||
| N-didesmethylsibutramine | QCL, QCM, QCH | Stable | N/A | [3][9] |
LQC = Low-Quality Control, HQC = High-Quality Control, QCL = Quality Control Low, QCM = Quality Control Medium, QCH = Quality Control High. Data presented as reported or interpreted from the source.
Table 2: Forced Degradation of Sibutramine Hydrochloride
| Stress Condition (at 60°C for 1 hour) | % Degradation | Reference |
| 0.1M HCl | 5.99% | [10] |
| 0.1M NaOH | 9.99% | [10] |
| 3% H₂O₂ | 4.16% | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Sibutramine and Metabolites from Human Plasma
This protocol is based on the method described by Ponnuru et al. (2012).[2]
-
Sample Aliquoting: In a polypropylene tube, add 100 µL of the human plasma sample.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., deuterated sibutramine and metabolites).
-
Buffering: Add 100 µL of 10 mM KH₂PO₄ solution.
-
Extraction: Add 2.5 mL of methyl tertiary butyl ether (MTBE).
-
Vortexing: Vortex the mixture for approximately 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean polypropylene tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Sibutramine Metabolites from Human Plasma
This protocol is based on the method described by Rao et al. (2008).[6]
-
Sample Pre-treatment: To the plasma sample, add the internal standard (e.g., imipramine).
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by water).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances (e.g., a low percentage of organic solvent in water).
-
Elution: Elute the analytes of interest with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Analysis: The eluate can be directly injected into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of sibutramine.
Caption: Troubleshooting decision tree for peak tailing.
Caption: Simplified degradation pathways of sibutramine.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 4. Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and sensitive method for the determination of sibutramine active metabolites in human plasma by reversed-phase liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijrpc.com [ijrpc.com]
Technical Support Center: Forced Degradation Studies of Sibutramine Maleate under ICH Guidelines
Welcome to the technical support center for forced degradation studies of sibutramine (B127822) maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for conducting these studies in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of sibutramine maleate as per ICH guidelines?
A1: According to ICH guidelines, forced degradation studies for this compound should include exposure to a variety of stress conditions to understand its intrinsic stability.[1][2] These conditions typically include:
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1M HCl.
-
Alkaline Hydrolysis: Treatment with a base, such as 0.1M NaOH.
-
Oxidative Degradation: Exposure to an oxidizing agent, like 3% hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures, for instance, 60°C or higher.
-
Photolytic Degradation: Exposure to light, as light has been identified as a significant factor in the degradation of sibutramine.[3]
Q2: What is the expected extent of degradation in these studies?
A2: The goal of forced degradation is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%. This allows for the reliable detection and characterization of degradation products.
Q3: My this compound sample shows no significant degradation under thermal stress. Is this normal?
A3: Some studies have reported no significant degradation of sibutramine hydrochloride under specific dry heat conditions (e.g., 105°C for 48 hours).[1] However, the extent of degradation can be influenced by factors such as the physical form of the drug substance (solid vs. solution), the presence of moisture, and the specific temperature and duration of exposure. It is advisable to experiment with varying conditions (e.g., higher temperatures, longer exposure times, presence of humidity) to induce appropriate degradation.
Q4: I am observing multiple peaks in my chromatogram after subjecting this compound to stress conditions. How do I identify them?
A4: The observation of multiple peaks indicates the formation of degradation products. To identify these, you will need to employ advanced analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of these new chemical entities. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the degradation products.
Q5: Are the degradation products of sibutramine the same as its metabolites?
A5: Not necessarily. While some degradation pathways might mimic metabolic pathways, leading to products like N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2), other stress conditions can induce different chemical transformations.[4][5][6] For example, hydrolysis might lead to the cleavage of different bonds within the molecule that are not targeted by metabolic enzymes. Therefore, it is crucial to characterize the degradation products formed under each specific stress condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. For photolytic studies, ensure a suitable light source and intensity are used. |
| Excessive degradation (more than 20%) | Stress conditions are too severe. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. Perform time-point studies to find the optimal duration. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate column, mobile phase, or other chromatographic parameters. | Optimize the HPLC method. Experiment with different columns (e.g., C8, C18), mobile phase compositions (e.g., acetonitrile/buffer ratio, pH), flow rates, and detector wavelengths (typically around 225 nm for sibutramine).[3] |
| Inconsistent or non-reproducible results | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. Use calibrated equipment and high-purity reagents. |
| Difficulty in identifying degradation products | Insufficient analytical power. | Employ LC-MS/MS for detailed structural analysis. This technique provides fragmentation data that is essential for identifying unknown compounds. |
Quantitative Data Summary
The following table summarizes the percentage of degradation of sibutramine observed under various stress conditions as reported in a stability-indicating HPLC method development study.
| Stress Condition | Reagent/Parameter | Temperature | Time | % Degradation | Retention Time of Degradant(s) (min) |
| Acidic Hydrolysis | 0.1M HCl | 60°C | 1 hour | 5.99% | 2.640 |
| Alkaline Hydrolysis | 0.1M NaOH | 60°C | 1 hour | 9.99% | 2.644 |
| Oxidative Degradation | 3% H₂O₂ | 60°C | 1 hour | 4.16% | 2.750 |
| Thermal Degradation | Dry Heat | 105°C | 48 hours | Not Significant | - |
| Photolytic Degradation | UV Light | Ambient | - | Significant | - |
Note: The retention time of the parent sibutramine peak was reported to be 2.618 min in this particular study. Data on the specific conditions and percentage of degradation for photolytic studies were not detailed in the cited literature, although it was noted as a significant stressor.[3]
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Acidic Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Application: To a specific volume of the stock solution, add an equal volume of 0.1M hydrochloric acid.
-
Incubation: Heat the mixture in a water bath at 60°C for 1 hour.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1M sodium hydroxide.
-
Dilution and Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described for acidic hydrolysis.
-
Stress Application: To a specific volume of the stock solution, add an equal volume of 0.1M sodium hydroxide.
-
Incubation: Heat the mixture in a water bath at 60°C for 1 hour.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1M hydrochloric acid.
-
Dilution and Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound.
-
Stress Application: To a specific volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubation: Keep the mixture at 60°C for 1 hour.
-
Dilution and Analysis: Dilute the solution with the mobile phase to the desired concentration for HPLC analysis.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound powder in a petri dish and expose it to dry heat in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours). After exposure, dissolve the powder in a suitable solvent and dilute for HPLC analysis.
-
Solution State: Prepare a solution of this compound and heat it at a specified temperature (e.g., 60°C) for a defined duration. Cool the solution and analyze by HPLC.
Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound and place it in a transparent container.
-
Light Exposure: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt-hours/square meter.
-
Control Sample: Simultaneously, keep a control sample protected from light to differentiate between light-induced and thermal degradation.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. ajphr.com [ajphr.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing sibutramine degradation products by LC-MS
Welcome to the technical support center for the identification and characterization of sibutramine (B127822) degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of sibutramine, and what are their typical mass-to-charge (m/z) ratios in LC-MS?
A1: The two primary and pharmacologically active metabolites of sibutramine are N-desmethylsibutramine (M1 or DSB) and N,N-didesmethylsibutramine (M2 or DDSB).[1] In positive electrospray ionization (ESI+) mode, they are typically observed as protonated molecules [M+H]⁺. The Multiple Reaction Monitoring (MRM) transitions commonly used for their quantification are summarized in the table below.[1][2]
Q2: Beyond the main metabolites, what other degradation products of sibutramine have been identified?
A2: Forced degradation studies have identified other minor degradation products. These can include oxidation products such as N-formyldesmethylsibutramine and N-formyldidesmethylsibutramine. The specific products formed are highly dependent on the stress conditions applied (e.g., acidic, basic, oxidative, photolytic, or thermal stress).
Q3: Which stress condition is known to cause the most significant degradation of sibutramine?
A3: Studies have indicated that sibutramine is particularly susceptible to degradation under photolytic (light) and oxidative conditions. Significant degradation may also occur under thermal and acidic stress, while it is generally more stable under basic and neutral hydrolytic conditions.
Q4: My LC peak shapes for sibutramine and its metabolites are poor (e.g., tailing or fronting). What are the likely causes?
A4: Poor peak shape can result from several factors. Common causes include:
-
Secondary Silanol (B1196071) Interactions: Sibutramine and its metabolites are basic compounds. They can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing. Using a mobile phase with a competitive amine like triethylamine (B128534) (TEA) or an acid like formic acid can mitigate this. Employing an end-capped column or a column with a different stationary phase (e.g., C8) can also help.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes. For basic compounds like sibutramine, a lower pH (e.g., 3-4) ensures they are consistently protonated, which can improve peak shape.
-
Column Degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one.
Q5: I'm not observing the expected product ions in my MS/MS spectra for a suspected degradation product. What can I do?
A5: If you are not getting good fragmentation, consider the following:
-
Optimize Collision Energy (CE): The CE is a critical parameter for fragmentation. Perform a CE optimization experiment by infusing a standard of the analyte (if available) and ramping the CE to find the optimal value that produces the desired product ions.
-
Check Ionization Mode: While positive ESI is standard for sibutramine, ensure your instrument is properly tuned and calibrated in this mode.
-
Increase Abundance of Precursor Ion: If the precursor ion signal is weak in the full scan, you may not see significant product ions. Try to increase the sample concentration or optimize the source conditions (e.g., capillary voltage, gas flow, temperature) to enhance the precursor ion intensity.
-
Consider Adduct Formation: The analyte might be forming adducts (e.g., [M+Na]⁺, [M+K]⁺) which will have different m/z values and may not fragment as expected. Check the full scan spectrum for potential adducts.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the quantitative analysis of sibutramine and its primary metabolites.
| Compound Name | Abbreviation | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Sibutramine | SB | 280.3 | 124.9 |
| N-desmethylsibutramine | DSB / M1 | 266.3 | 125.3 |
| N,N-didesmethylsibutramine | DDSB / M2 | 252.2 | 124.9 |
Table based on data from multiple sources.[1][2]
Experimental Protocols
Protocol: Forced Degradation Study of Sibutramine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of sibutramine hydrochloride monohydrate in methanol (B129727) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with an equivalent amount of 1 M NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with an equivalent amount of 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours, protected from light.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in methanol to achieve a 1 mg/mL concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Dilute the stressed and control samples with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Inject the samples into the LC-MS system.
4. LC-MS/MS Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 75 mm, 3.5 µm).[1]
-
Mobile Phase: A: 5 mM Ammonium Formate in Water; B: Acetonitrile.[1]
-
Gradient: Start with a high percentage of A, and gradually increase B over 10-15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Ionization Mode: ESI Positive.
-
Scan Mode:
-
Full Scan (MS1): Scan a mass range of m/z 100-500 to detect all potential degradation products.
-
Product Ion Scan (MS/MS): Fragment the precursor ions of sibutramine and any newly detected peaks to obtain structural information.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the identification of sibutramine degradation products.
Caption: Workflow for Forced Degradation and Analysis.
Sibutramine Metabolic Pathway
This diagram shows the primary metabolic pathway of sibutramine leading to its active metabolites.
Caption: Primary Metabolic Pathway of Sibutramine.
References
improving the sensitivity and specificity of sibutramine detection methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of sibutramine (B127822). Our aim is to help improve the sensitivity and specificity of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for the highly sensitive and specific detection of sibutramine in dietary supplements?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally considered the gold standard for both high sensitivity and specificity in detecting sibutramine in complex matrices like dietary supplements.[1][2] It offers excellent selectivity through Multiple Reaction Monitoring (MRM), minimizing interference from other components.[2][3][4] For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection can be a cost-effective and reliable alternative, although it may have higher detection limits compared to LC-MS/MS.[5][6][7]
Q2: What are the critical steps in sample preparation for sibutramine analysis in solid dosage forms (capsules/tablets)?
A2: Proper sample preparation is crucial for accurate and reproducible results. Key steps typically include:
-
Homogenization: Grinding the capsule or tablet to a fine, uniform powder.[6][8]
-
Extraction: Dissolving the powder in a suitable organic solvent, most commonly methanol (B129727).[4][6][8] Sonication is often used to ensure complete dissolution of sibutramine.[6][8]
-
Filtration/Centrifugation: Removing insoluble excipients by filtering through a syringe filter (e.g., 0.45 µm) or by centrifugation.[6][8]
Q3: I am observing poor peak shape and retention time shifts in my HPLC analysis. What could be the cause?
A3: Poor peak shape and retention time variability in HPLC analysis of sibutramine can stem from several factors:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the chromatography of sibutramine, which is a basic compound. Ensure the pH is stable and appropriate for the column being used. A common mobile phase involves a buffer (e.g., sodium phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like methanol or acetonitrile.[3][5]
-
Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases or inadequate storage.
-
Sample Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape. A more thorough sample cleanup or a change in chromatographic conditions might be necessary.
Q4: Is derivatization necessary for the analysis of sibutramine by Gas Chromatography-Mass Spectrometry (GC-MS)?
A4: While GC-MS can be used for sibutramine analysis, its non-volatile and polar nature can make it challenging to analyze directly.[1] Derivatization to a more volatile and thermally stable compound can improve chromatographic performance and sensitivity. However, some methods have been developed for the direct analysis of sibutramine by GC-MS.[8]
Troubleshooting Guides
Issue 1: Low Recovery of Sibutramine During Sample Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Increase sonication time or use a more efficient extraction solvent. Methanol is commonly effective.[6][8] |
| Analyte Adsorption | Use silanized glassware to minimize adsorption of sibutramine to glass surfaces. |
| Sample Matrix Interference | For complex matrices, consider a more rigorous cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][9] |
Issue 2: High Background Noise or Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Implement a more effective sample preparation method like SPE. Graphitized carbon black (GCB) can be used to remove impurities.[4] |
| Ion Suppression/Enhancement | Dilute the sample extract further to reduce the concentration of interfering matrix components. An isotopically labeled internal standard can also help to compensate for matrix effects. |
| Contaminated LC System | Flush the LC system and column thoroughly with a strong solvent mixture to remove any contaminants. |
Issue 3: Inconsistent Quantification Results
| Possible Cause | Troubleshooting Step |
| Calibration Curve Issues | Prepare fresh calibration standards and ensure the calibration range brackets the expected concentration of sibutramine in the samples. The linearity of the curve should be verified.[10][11] |
| Instrument Instability | Allow the instrument to stabilize adequately before starting the analysis. Monitor system suitability parameters throughout the run. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when preparing standards and samples. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for sibutramine detection.
Table 1: Performance of Chromatographic Methods for Sibutramine Detection
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS | 0.181 µg/mL | 0.5488 µg/mL | Not specified | [8] |
| HPLC-PDA | 0.33 µg/mL | 1 µg/mL | Not specified | [6] |
| RP-HPLC | 0.666 mg/L | 2.018 mg/L | 4.5 - 19.5 mg/L | [5] |
| HPTLC | 0.0765 µ g/band | 0.2318 µ g/band | 0.250 - 1.250 µ g/band | [10][11] |
| LC-MS/MS | 1.3 ng/mL | 4.0 ng/mL | 5.0 - 30.0 ng/mL | [2] |
| QTOF-LC/MS | 0.4 - 2.0 µg/kg | 1.3 - 6.0 µg/kg | Not specified | [1] |
Table 2: Recovery Rates for Sibutramine in Spiked Samples
| Method | Matrix | Recovery Rate (%) | Reference |
| HPLC-PDA | Dietary Supplements | 91.87 - 96.46 | [6] |
| GC-MS | Dietary Supplements | Not specified | [8] |
Experimental Protocols
Protocol 1: Sibutramine Detection by GC-MS in Dietary Supplements
This protocol is based on the method described by Al-Abri et al. (2023).[8]
-
Standard Preparation: Prepare a stock solution of sibutramine hydrochloride monohydrate in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Grind one capsule or tablet into a fine powder.
-
Dissolve the powder in 10 mL of methanol.
-
Sonicate the solution for 30 minutes.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
Instrument: Bruker Scion 436-GC SQ MS.
-
Injector Temperature: 250 °C.
-
Column: Appropriate capillary column for amine analysis.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Oven Temperature Program: Optimized for sibutramine separation.
-
MS Detection: Full scan mode (50-500 m/z) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Protocol 2: Sibutramine Detection by HPLC-PDA in Dietary Supplements
This protocol is based on the method described by Sari et al. (2022).[6]
-
Standard Preparation: Prepare individual stock solutions of sibutramine in methanol (1000 µg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation:
-
Homogenize 0.5 g of powdered sample.
-
Add 5 mL of methanol and sonicate for 10 minutes.
-
Centrifuge at 4000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC-PDA Conditions:
-
Instrument: HPLC system with a Photodiode Array detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., 0.1% aqueous ammonium) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of sibutramine (around 225 nm).
-
Visualizations
Caption: General experimental workflow for sibutramine detection in dietary supplements.
Caption: Troubleshooting logic for low sibutramine recovery during sample preparation.
References
- 1. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 2. [PDF] Determination of the Sibutramine Content of Dietary Supplements Using LC-ESI-MS / MS | Semantic Scholar [semanticscholar.org]
- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Comparative determination of sibutramine as an adulterant in natural slimming products by HPLC and HPTLC densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid and sensitive method for the determination of sibutramine active metabolites in human plasma by reversed-phase liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
troubleshooting peak tailing and asymmetry in sibutramine HPLC analysis
Technical Support Center: Sibutramine (B127822) HPLC Analysis
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of sibutramine, with a specific focus on addressing peak tailing and asymmetry.
Frequently Asked Questions (FAQs)
Q1: Why is my sibutramine peak tailing?
Peak tailing for sibutramine, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary causes can be broken down into chemical and physical issues:
-
Chemical Interactions (Most Common for Sibutramine):
-
Silanol (B1196071) Interactions: Sibutramine, having basic amine groups, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][3][4] At mid-range pH, these silanols can be ionized (Si-O-), creating strong ionic interactions that lead to delayed elution for some analyte molecules, resulting in a "tail".[1][5] This is a frequent issue with basic pharmaceutical compounds.[6]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of sibutramine, the compound can exist in both ionized and non-ionized forms, leading to broadened or asymmetrical peaks.[1][7][8]
-
-
Physical or System Issues:
-
Column Voids or Degradation: A void at the column inlet, settling of the packed bed, or a partially blocked inlet frit can disrupt the flow path, causing tailing for all peaks in the chromatogram.[2][9][10][11]
-
Extra-Column Volume: Excessive volume from long or wide-bore connecting tubing, or poorly made fittings, can lead to band broadening and peak tailing.[1] This effect is generally more pronounced for early-eluting peaks.[12]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][7][9]
-
Q2: How can I differentiate between a chemical problem and a system/column problem?
A simple diagnostic test is to observe the chromatogram as a whole.
-
If only the sibutramine peak (or other basic compounds) is tailing while neutral or acidic compounds have good peak shape, the cause is likely chemical (i.e., secondary silanol interactions).[10][13]
-
If all peaks in the chromatogram exhibit similar tailing or fronting , the cause is more likely to be physical , such as a column void, a blocked frit, or issues with extra-column volume.[10]
Q3: How does the mobile phase pH affect the peak shape of sibutramine?
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like sibutramine.[14]
-
Low pH (pH < 3): Operating at a low pH is a common strategy to improve the peak shape of basic compounds.[3][4] At this pH, the majority of surface silanol groups are protonated (Si-OH), making them non-ionic and significantly reducing their ability to interact with the positively charged sibutramine molecules.[14] This leads to a single, dominant hydrophobic retention mechanism and a more symmetrical peak. However, using a pH below 2.5 can risk hydrolysis of the silica-based column packing unless a specifically designed acid-stable column is used.[3][5]
-
Mid-Range pH (pH 4-7): This range is often problematic. The silanol groups are partially ionized, leading to strong secondary interactions and significant peak tailing.[1]
-
High pH (pH > 8): At high pH, sibutramine will be in its neutral, free-base form, which can also lead to improved peak shape. However, traditional silica-based columns are not stable above pH 8.[15] This approach requires specialized hybrid or polymer-based columns designed for high-pH stability.[16]
For optimal results, it is recommended to work at a pH at least one to two units away from the analyte's pKa.[14]
Q4: What mobile phase additives or buffers can I use to improve peak shape?
Using buffers and additives is crucial for controlling pH and minimizing secondary interactions.[1][17]
-
Buffers: Maintain a constant and stable pH, which is essential for reproducible retention times and symmetric peaks.[2] Common choices compatible with LC-MS include ammonium (B1175870) formate (B1220265) and ammonium acetate, typically at concentrations below 10 mM to prevent ion suppression.[3] For LC-UV, phosphate (B84403) buffers at higher concentrations (e.g., 25 mM) can be used to increase ionic strength and further mask silanol interactions.[3]
-
Competing Bases: Additives like triethylamine (B128534) (TEA) can be added to the mobile phase (typically at ~20 mM).[4] TEA is a basic compound that preferentially interacts with the active silanol sites, effectively "masking" them from the analyte and improving peak symmetry.[3]
-
Inorganic Salts (Chaotropic Agents): Adding inorganic salts like sodium perchlorate (B79767) (NaClO₄) can improve peak symmetry for basic compounds.[17][18] These salts are thought to disrupt the solvation of the analyte in the mobile phase, which can reduce tailing.[17][18]
Table 1: Common Mobile Phase Additives to Reduce Peak Tailing
| Additive | Typical Concentration | Primary Function | Considerations |
|---|---|---|---|
| Formic Acid | 0.1% | Lowers mobile phase pH | Volatile and MS-compatible. Good for protonating silanols.[3] |
| Ammonium Formate/Acetate | 5-10 mM | pH buffer | MS-compatible. Provides pH control and some ionic strength.[3][16] |
| Phosphate Buffer | 10-50 mM | pH buffer | Not volatile, for UV detection only. Higher concentrations increase ionic strength.[3] |
| Triethylamine (TEA) | 10-25 mM | Competing Base | Masks active silanol sites. Can suppress MS signal and may require dedicated column use.[3][4] |
| Inorganic Salts (e.g., NaClO₄) | 10-50 mM | Chaotropic Agent | Improves peak symmetry by altering mobile phase properties. Not MS-compatible.[17][18] |
Q5: Which type of HPLC column is best for sibutramine analysis?
Choosing the right column is fundamental to preventing peak tailing.
-
High-Purity, End-Capped Silica (B1680970) Columns (Type B): Modern columns are made with high-purity silica (Type B) which has fewer metallic impurities that can increase silanol acidity.[4] They are also "end-capped," a process that chemically bonds a small silane (B1218182) (like trimethylsilyl) to many of the residual silanols, making them inert and improving peak shape for basic compounds.[2][3]
-
Base-Deactivated (BDS) or Polar-Embedded Columns: These are specifically designed for analyzing basic compounds. BDS columns have a special surface treatment to further reduce silanol activity.[19] Polar-embedded phases contain a polar group (e.g., amide, carbamate) near the base of the alkyl chain, which helps to shield the analyte from residual silanols.[1]
-
Hybrid or Polymer-Based Columns: These columns are stable over a wider pH range (e.g., 1-12), allowing for the use of high-pH mobile phases where sibutramine is neutral and silanols are fully ionized, providing an alternative route to excellent peak shape.[16]
Table 2: Comparison of HPLC Column Types for Sibutramine Analysis
| Column Type | Key Feature | Advantage for Sibutramine Analysis |
|---|---|---|
| Standard End-Capped C18/C8 (Type B Silica) | Reduced silanol activity compared to older columns. | Good starting point. Generally provides acceptable peak shape with optimized mobile phase (low pH, additives).[4] |
| Base-Deactivated (BDS) | Specially treated to minimize surface silanol interactions. | Excellent peak symmetry for basic compounds like sibutramine.[3] |
| Polar-Embedded Phase | Contains a polar group in the stationary phase. | Shields analytes from residual silanols, often providing sharp peaks without the need for additives like TEA.[1] |
| Hybrid/Polymer Phase | Organic/inorganic hybrid or fully polymeric particles. | Extended pH stability, allowing the use of high-pH mobile phases where sibutramine is neutral.[16] |
Q6: Could my sample preparation be causing peak asymmetry?
Yes, the solvent used to dissolve the sample can significantly impact peak shape.
-
Solvent Strength: If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile (B52724) for a mobile phase with 30% acetonitrile), it can cause peak distortion, including splitting or fronting.[11]
-
Recommendation: Whenever possible, dissolve your sibutramine standard and samples in the initial mobile phase composition.[7][15] If a stronger solvent is required for solubility, use the smallest possible injection volume to minimize its effect.[9] Also, ensure all samples are filtered through a 0.45 µm filter to prevent particulates from blocking the column frit, which can also lead to peak shape issues.[20]
Troubleshooting Guides & Workflows
The following diagrams provide a logical workflow for diagnosing and resolving peak tailing issues in your sibutramine analysis.
Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.
Caption: Mechanisms for reducing sibutramine-silanol interactions.
Experimental Protocols
Example RP-HPLC Method for Sibutramine with Improved Peak Shape
This protocol provides a starting point for developing a robust HPLC method for sibutramine, incorporating principles to minimize peak tailing.
1. Materials and Reagents
-
Column: Base-deactivated C18 column (e.g., KYA TECH HIQ Sil C18), 4.6 x 250 mm, 5 µm particle size.[21]
-
Reagents:
-
HPLC-grade Acetonitrile or Methanol
-
Potassium dihydrogen phosphate (KH₂PO₄) or Ammonium formate
-
Orthophosphoric acid or Formic acid
-
Sibutramine reference standard
-
Purified water (18.2 MΩ·cm)
-
2. Mobile Phase Preparation (Low pH Buffer)
-
Aqueous Buffer (pH 2.5-3.0):
-
Prepare a 25 mM potassium dihydrogen phosphate solution by dissolving the appropriate amount in purified water.
-
Adjust the pH to 2.5 using orthophosphoric acid.[22]
-
Alternatively, for MS compatibility, prepare a 10 mM ammonium formate solution and adjust to pH 3.0 with formic acid.
-
-
Solvent Preparation: Filter the aqueous buffer and the organic solvent (e.g., Acetonitrile) through a 0.45 µm membrane filter.[20]
-
Mobile Phase Mixture: Combine the aqueous buffer and organic solvent in a suitable ratio (e.g., 30:70 v/v aqueous:organic).[20][22] Degas the final mixture by sonication or helium sparging.
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of sibutramine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[20]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL) using the mobile phase as the diluent.[21]
-
Sample Solution: For pharmaceutical capsules, weigh and transfer a sample powder equivalent to 10 mg of sibutramine into a 100 mL volumetric flask. Add mobile phase, sonicate to dissolve, and dilute to volume.[20] Filter the final solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Run Time: Sufficient to allow for the elution of sibutramine and any potential impurities or degradants.
5. System Suitability Before running samples, perform a system suitability test by injecting a working standard solution multiple times.
-
Tailing Factor (Asymmetry Factor): Should ideally be ≤ 1.5.
-
Theoretical Plates (N): Should meet the laboratory's internal requirements for column efficiency.
-
Reproducibility (%RSD): The relative standard deviation for peak area and retention time should be < 2%.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ijrpc.com [ijrpc.com]
- 21. ijisrt.com [ijisrt.com]
- 22. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Sibutramine in Low-Volume Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of sibutramine (B127822) and its metabolites in low-volume biological samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of sibutramine in biological matrices.
Q1: Why am I observing poor reproducibility and stability in my LC-MS/MS assay, especially during long analytical runs?
A1: Poor reproducibility and stability can stem from several factors. One critical aspect is the choice of internal standard (IS). Using a non-ideal IS can lead to variability. For instance, one study reported difficulties with reproducibility when using chlorpheniramine (B86927) as the IS.[1]
-
Recommendation: Employ a stable isotope-labeled internal standard (e.g., sibutramine-d7, N-desmethyl-sibutramine-d7, N,N-didesmethyl-sibutramine-d7). These compounds co-elute with the target analytes and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and reproducible quantification.[1]
Q2: I'm experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A2: Matrix effects are a common challenge in bioanalysis, caused by co-eluting endogenous components from the biological sample that affect the ionization efficiency of the target analytes.
-
Effective Sample Preparation: A robust sample preparation method is crucial. Liquid-liquid extraction (LLE) is a commonly used and effective technique to remove a significant portion of interfering matrix components.[1] One validated method uses methyl tertiary butyl ether (MTBE) for extraction.
-
Chromatographic Separation: Optimize your chromatographic conditions to separate sibutramine and its metabolites from the matrix interferences. This can be achieved by adjusting the mobile phase composition, gradient, or using a more efficient column.
-
Internal Standard: As mentioned in Q1, a stable isotope-labeled IS is the best way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Q3: My assay sensitivity is low, and I'm struggling to achieve the required lower limit of quantification (LLOQ). What can I do?
A3: Low sensitivity can be a result of suboptimal instrument parameters or sample preparation.
-
Mass Spectrometry Parameters: Ensure that the mass spectrometer is tuned and calibrated. Optimize the MS parameters, including the electrospray ionization (ESI) source conditions (e.g., temperature, gas flows) and the collision energy for the specific multiple reaction monitoring (MRM) transitions of sibutramine and its metabolites.
-
Sample Volume and Extraction: While working with low-volume samples, it's essential to have an efficient extraction method that provides high recovery. Liquid-liquid extraction has been shown to be effective.[1]
-
Injection Volume: Increasing the injection volume might improve the signal, but be mindful of potential peak broadening or distortion.
Q4: I'm observing peak tailing or splitting in my chromatograms. What are the likely causes and solutions?
A4: Poor peak shape can be due to issues with the analytical column, mobile phase, or injection solvent.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or packing material. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of basic compounds like sibutramine. Ensure the mobile phase is adequately buffered and at an appropriate pH.
-
Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your extracted samples in a solvent that is similar in composition to the initial mobile phase.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of sibutramine and its metabolites.[1]
-
Sample Aliquoting: In a polypropylene (B1209903) tube, place 100 µL of the plasma sample.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., a mixture of sibutramine-d7, DSB-d7, and DDSB-d7 at 30.0 ng/mL).
-
Buffering: Add 100 µL of 10 mM KH₂PO₄ solution and vortex for approximately 10 seconds.
-
Extraction: Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Supernatant Transfer: Transfer the upper organic layer (supernatant) to a clean polypropylene tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the reconstitution solution (e.g., acetonitrile (B52724):5 mM ammonium (B1175870) formate (B1220265), 90:10, v/v) and vortex for 2 minutes before injection.
LC-MS/MS Method Parameters
The following are example parameters for the analysis of sibutramine and its metabolites.[1]
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)
-
Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
MS System: Applied Bio-systems Sciex API 4000
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Sibutramine: m/z 280.3 → 124.9
-
N-desmethyl-sibutramine (DSB): m/z 266.3 → 125.3
-
N,N-didesmethyl-sibutramine (DDSB): m/z 252.2 → 124.9
-
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for sibutramine quantification.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Sibutramine | N-desmethyl-sibutramine (DSB) | N,N-didesmethyl-sibutramine (DDSB) | Reference |
| Linearity Range | 10.0–10,000.0 pg/mL | 10.0–10,000.0 pg/mL | 10.0–10,000.0 pg/mL | [1] |
| LLOQ | 10.0 pg/mL | 10.0 pg/mL | 10.0 pg/mL | [1] |
| Intra-day Precision (%CV) | 2.1–4.5 | 2.5–5.1 | 1.9–4.8 | [1] |
| Inter-day Precision (%CV) | 3.5–6.2 | 4.1–7.3 | 3.8–6.9 | [1] |
| Intra-day Accuracy (%) | 95.8–103.2 | 96.3–104.5 | 97.1–102.8 | [1] |
| Inter-day Accuracy (%) | 97.2–101.5 | 98.1–102.3 | 96.9–103.4 | [1] |
Table 2: Comparison of Different Analytical Techniques
| Technique | Matrix | Linearity Range | LLOQ | Reference |
| LC-MS/MS | Human Plasma | 0.05–20 ng/mL | 0.05 ng/mL | [2] |
| GC-MS | Dietary Supplements | 0.3–30 µg/mL | 0.5488 µg/mL | [3] |
| HPLC-PDA | Dietary Supplements | 1.0–80 µg/mL | 1 µg/mL | [4] |
| HPTLC-Densitometry | Herbal Products | 0.50–5.00 µ g/spot | 724.9 ng/spot | [5] |
Visualizations
Caption: Experimental workflow for sibutramine quantification.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
minimizing ion suppression in ESI-MS/MS analysis of sibutramine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) analysis of sibutramine (B127822) and its active metabolites, desmethylsibutramine (B128398) (DSB) and didesmethylsibutramine (B18375) (DDSB).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS/MS analysis of sibutramine metabolites?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analytes (sibutramine and its metabolites) is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of quantitative analysis.[2] In complex biological matrices, endogenous components like phospholipids (B1166683) are common causes of ion suppression.[3]
Q2: What are the primary metabolites of sibutramine that I should be targeting for analysis?
A2: The primary active metabolites of sibutramine are N-desmethylsibutramine (DSB or M1) and N,N-didesmethylsibutramine (DDSB or M2).[1][4] These metabolites are pharmacologically active and their quantification is crucial for pharmacokinetic and bioequivalence studies.[4]
Q3: Which sample preparation technique is recommended to minimize ion suppression for sibutramine metabolites?
A3: Liquid-liquid extraction (LLE) has been shown to be an effective technique for extracting sibutramine and its metabolites from plasma, with reported high recovery and minimal ion suppression.[1] While other techniques like solid-phase extraction (SPE) and protein precipitation (PPT) can also be used, LLE with a solvent such as methyl tertiary-butyl ether (MTBE) has been successfully validated for this purpose.[1]
Q4: Can the choice of internal standard (IS) help mitigate ion suppression?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, including ion suppression. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a more accurate quantification based on the analyte-to-IS ratio.[5] If a SIL-IS is unavailable, a structural analog that behaves similarly during extraction and ionization can be used.[3]
Q5: How can I optimize my chromatographic conditions to reduce ion suppression?
A5: Optimizing chromatographic separation is crucial to separate the analytes of interest from matrix components that cause ion suppression.[2] This can be achieved by adjusting the mobile phase composition, gradient elution profile, and the type of HPLC column. For sibutramine and its metabolites, a reverse-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) has been used effectively.[1][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for sibutramine and/or its metabolites | Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analytes. | 1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. If using protein precipitation, consider trying liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[3] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analytes from the suppression zone. A post-column infusion experiment can help identify the retention time windows where suppression occurs.[3][5] 3. Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression. |
| Poor reproducibility of results between samples | Variable Matrix Effects: The extent of ion suppression is differing from one sample to another. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[5] 2. Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples to ensure that they are affected by the matrix in a similar way. |
| Analyte peak is observed in a region of known matrix interference (e.g., phospholipid elution zone) | Inadequate Chromatographic Resolution: The LC method is not sufficiently separating the analyte from endogenous matrix components. | 1. Adjust Mobile Phase: Modify the organic solvent percentage or the buffer composition (e.g., type of salt, pH) to alter the retention of the analytes and move them away from the interfering peaks.[6] 2. Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for the analytes and matrix components. |
| Unexpectedly high background noise | Contamination of the LC-MS system: Buildup of non-volatile matrix components in the ion source or mass spectrometer. | 1. Implement a Diverter Valve: Use a diverter valve to direct the early and late eluting, highly aqueous, and non-volatile portions of the chromatogram to waste, preventing them from entering the mass spectrometer. 2. Regular Source Cleaning: Establish a routine maintenance schedule for cleaning the ESI source components (e.g., capillary, skimmer) to remove accumulated residue. |
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-ESI-MS/MS method for the analysis of sibutramine (SB), desmethylsibutramine (DSB), and didesmethylsibutramine (DDSB) in human plasma.[1]
Table 1: Extraction Recovery
| Analyte | Concentration (pg/mL) | Mean Recovery (%) | ± SD |
| Sibutramine (SB) | 30.0 | 99.6 | 3.5 |
| 3500.0 | 88.2 | 2.7 | |
| 8000.0 | 97.6 | 4.7 | |
| Desmethylsibutramine (DSB) | 30.0 | 95.5 | 9.7 |
| 3500.0 | 92.6 | 10.2 | |
| 8000.0 | 92.3 | 4.7 | |
| Didesmethylsibutramine (DDSB) | 30.0 | 99.2 | 2.4 |
| 3500.0 | 94.2 | 1.7 | |
| 8000.0 | 94.5 | 6.1 |
Table 2: Matrix Effect (Ion Suppression/Enhancement)
| Analyte | Concentration Level | Coefficient of Variation (%CV) |
| Sibutramine (SB) | MQC | 1.27 |
| Desmethylsibutramine (DSB) | MQC | 1.20 |
| Didesmethylsibutramine (DDSB) | MQC | 1.30 |
| MQC = Middle Quality Control Level. A low %CV indicates minimal and consistent matrix effect across different plasma lots. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) [1]
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution.
-
Add 100 µL of 10 mM KH2PO4 solution.
-
Add 2.5 mL of methyl tertiary-butyl ether (MTBE) and vortex for approximately 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions for Sibutramine and Metabolite Analysis [1]
-
LC System: A suitable HPLC system capable of delivering a stable flow rate.
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å) or equivalent.
-
Mobile Phase: 5 mM ammonium formate (B1220265) : acetonitrile (B52724) (10:90, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sibutramine (SB): m/z 280.3 → 124.9
-
Desmethylsibutramine (DSB): m/z 266.3 → 125.3
-
Didesmethylsibutramine (DDSB): m/z 252.2 → 124.9
-
Visualizations
Caption: Metabolic pathway of sibutramine.
Caption: General experimental workflow for sibutramine metabolite analysis.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
selection of appropriate internal standards for sibutramine bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection and use of appropriate internal standards for the bioanalysis of sibutramine (B127822) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for sibutramine bioanalysis?
For quantitative bioanalysis of sibutramine and its metabolites (M1: N-desmethylsibutramine and M2: N-didesmethylsibutramine) using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard, such as sibutramine-d7, is considered the gold standard.[1][2][3][4] SIL internal standards have nearly identical chemical and physical properties to the analyte, which ensures they co-elute and experience similar extraction recovery and matrix effects.[2][3] This minimizes variability and improves the accuracy and precision of the analytical method.[3]
Q2: When is it acceptable to use a structural analog as an internal standard?
While a SIL IS is preferred, a structural analog may be used when a SIL version is not commercially available or feasible to synthesize, particularly in early-stage discovery studies.[5] An appropriate analog should have a structure and physicochemical properties that closely match sibutramine. Commonly used structural analogs for sibutramine analysis include propranolol, chlorpheniramine, imipramine, and phenyl propyl amine hydrochloride.[1] However, it is crucial to thoroughly validate the method to ensure the analog adequately compensates for analytical variability.[1]
Q3: What are the key considerations when selecting a structural analog IS?
When selecting a structural analog as an internal standard, consider the following:
-
Structural Similarity: The IS should have a similar chemical structure to sibutramine to ensure comparable extraction efficiency and chromatographic behavior.
-
Chromatographic Co-elution: Ideally, the IS should elute close to sibutramine and its metabolites without causing isobaric interference.
-
Ionization Efficiency: The IS should have similar ionization properties to the analyte in the mass spectrometer source to effectively compensate for matrix effects.[6]
-
Stability: The IS must be stable throughout the entire analytical process, from sample collection to final analysis.
Q4: How do I troubleshoot high variability in my internal standard response?
High variability in the internal standard response can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Sample Preparation:
-
Inconsistent Pipetting: Ensure accurate and consistent addition of the IS to all samples.
-
Poor Extraction Recovery: Optimize the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to ensure consistent recovery of both the analyte and the IS.[7]
-
Matrix Effects: Investigate for ion suppression or enhancement from the biological matrix.[6] Different lots of the biological matrix should be tested.[7]
-
-
Chromatography:
-
Poor Peak Shape: Evaluate the column performance and mobile phase composition.
-
Shifting Retention Times: Check for issues with the HPLC system, such as pump malfunction or column degradation.
-
-
Mass Spectrometry:
-
Instrument Instability: Verify the stability of the mass spectrometer's response.
-
Ion Source Contamination: Clean the ion source to remove any residues that may be causing inconsistent ionization.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Coefficient of Variation (%CV) for IS Area | Inconsistent IS addition during sample preparation. | Verify pipette calibration and ensure consistent technique. Add the IS as early as possible in the workflow. |
| Variable extraction recovery. | Re-optimize the extraction method. Ensure consistent pH, solvent volumes, and mixing times. | |
| Significant and variable matrix effects. | Evaluate different sample cleanup techniques (e.g., SPE, LLE). Test multiple batches of the biological matrix.[7] A SIL IS is highly recommended to mitigate this.[2][3] | |
| Poor Analyte/IS Peak Shape | Column degradation or contamination. | Replace the analytical column. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio). | |
| Analyte and IS do not co-elute (for SIL IS) | Isotopic effect with deuterium (B1214612) labeling. | This can sometimes occur with highly deuterated compounds. While not ideal, if the separation is consistent, it may be acceptable with proper validation. Using ¹³C or ¹⁵N labeling can avoid this issue.[5] |
| Interference at the IS Mass Transition | Endogenous matrix components or metabolites. | Improve chromatographic separation to resolve the interference. If using a structural analog, select a different one with a mass that is not prone to interference. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for sibutramine bioanalysis using different internal standards and methodologies.
Table 1: Internal Standards Used in Sibutramine Bioanalysis
| Internal Standard | Type | Reference |
| Sibutramine-d7 | Stable Isotope Labeled | [1] |
| Propranolol | Structural Analog | [1] |
| Chlorpheniramine | Structural Analog | [1] |
| Imipramine | Structural Analog | [1] |
| Phenyl propyl amine hydrochloride | Structural Analog | [1] |
Table 2: Example LC-MS/MS Method Parameters and Performance
| Parameter | Sibutramine (SB) | N-desmethylsibutramine (DSB) | N-didesmethylsibutramine (DDSB) | Internal Standard | Reference |
| Linearity Range (pg/mL) | 10.0–10,000.0 | 10.0–10,000.0 | 10.0–10,000.0 | Sibutramine-d7, DSB-d7, DDSB-d7 | [1] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 10.0 | 10.0 | 10.0 | Sibutramine-d7, DSB-d7, DDSB-d7 | [1] |
| Within-run Precision (%CV) | 1.3–2.9 | 1.6–3.4 | 1.6–2.8 | Sibutramine-d7, DSB-d7, DDSB-d7 | [1] |
| Within-run Accuracy (%) | 99.0–99.9 | 97.1–98.7 | 96.3–98.7 | Sibutramine-d7, DSB-d7, DDSB-d7 | [1] |
| Extraction Recovery (%) | 88.2-99.6 | 92.3-95.5 | 94.2-99.2 | Not specified | [1] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Sibutramine and its Metabolites in Human Plasma using a Deuterated Internal Standard
This protocol is based on the method described by Ponnuru et al. (2012).[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (containing sibutramine-d7, DSB-d7, and DDSB-d7).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.
-
Analytical Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm).
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sibutramine: m/z 280.3 → 124.9
-
N-desmethylsibutramine: m/z 266.3 → 125.3
-
N-didesmethylsibutramine: m/z 252.2 → 124.9
-
Sibutramine-d7: m/z 287.3 → 124.9 (example transition)
-
DSB-d7: m/z 273.3 → 125.3 (example transition)
-
DDSB-d7: m/z 259.2 → 124.9 (example transition)
-
Visualizations
Caption: Workflow for the selection and validation of an internal standard.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validation of an HPLC Method for Sibutramine Analysis in Accordance with ICH Q2(R1) Guidelines: A Comparative Guide
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sibutramine (B127822), a substance formerly used for weight management. The validation process adheres to the internationally recognized ICH Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in pharmaceutical quality control. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of performance characteristics through experimental data and established protocols.
Experimental Protocols
The validation of the HPLC method for sibutramine encompasses a series of experiments to assess its performance characteristics. The following protocols are based on established and validated methods found in the scientific literature.
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a defined ratio (e.g., 30:70 v/v). The pH of the buffer is adjusted as required (e.g., pH 2.5 or 5.5).[1][2]
-
Flow Rate: Isocratic elution at a constant flow rate, typically 1.0 mL/min.[1][3]
-
Detection Wavelength: UV detection at a wavelength where sibutramine exhibits maximum absorbance, commonly 225 nm or 230 nm.[1][3][4]
-
Injection Volume: A fixed volume of the sample solution, for instance, 20 µL, is injected into the system.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[1]
2. Validation Parameters:
The method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, as per ICH Q2(R1) guidelines.[5][6][7][8]
-
Specificity: To demonstrate specificity, a solution of sibutramine was subjected to forced degradation under acidic, alkaline, oxidative, and thermal stress conditions. The chromatograms of the degraded samples were compared with that of an undegraded standard to ensure that the peak of the active ingredient is well-resolved from any degradation products or excipients.[2]
-
Linearity: Linearity was assessed by preparing a series of at least five standard solutions of sibutramine at different concentrations. The peak area response was plotted against the corresponding concentration, and the correlation coefficient (r²) of the calibration curve was calculated.[2][9]
-
Range: The range of the method is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The accuracy was determined by the recovery method. A known amount of sibutramine standard was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.[2]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution of sibutramine on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas was calculated.[9]
-
Intermediate Precision (Inter-day precision): Determined by repeating the analysis on different days, with different analysts, or on different equipment. The %RSD was calculated to assess the variability.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.[2]
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the mobile phase composition, flow rate, and detection wavelength, and observing the effect on the results.[9]
Data Presentation: A Comparative Summary of Validation Parameters
The following tables summarize the quantitative data obtained from various validated HPLC methods for sibutramine analysis, providing a clear comparison of their performance.
Table 1: Chromatographic Conditions and Linearity Data
| Parameter | Method A | Method B | Method C |
| Mobile Phase | Phosphate Buffer (pH 5.5):Acetonitrile (30:70)[2] | Sodium Phosphate Buffer (pH 2.5):Methanol (30:70)[1] | Acetonitrile:Water (80:20)[10] |
| Detection Wavelength | 225 nm[2] | 225 nm[1] | 239 nm[10] |
| Linearity Range | 20 - 60 µg/mL[2] | 4.5 - 19.5 mg/L[1] | 10 - 50 µg/mL[9] |
| Correlation Coefficient (r²) | 0.999[2] | Not explicitly stated, but linearity was shown[1] | 0.999[10] |
Table 2: Accuracy and Precision Data
| Parameter | Method A | Method B | Method C |
| Accuracy (% Recovery) | 99 - 101%[2] | Not explicitly stated, but accuracy was shown[1] | Not explicitly stated, but accuracy was shown[9] |
| Repeatability (%RSD) | 1.4%[2] | Not explicitly stated, but precision was shown[1] | Not explicitly stated, but precision was shown[9] |
| Intermediate Precision (%RSD) | Not specified | Not explicitly stated, but precision was shown[1] | Not explicitly stated, but precision was shown[9] |
Table 3: LOD, LOQ, and Robustness
| Parameter | Method A | Method B | Method C |
| LOD | 0.04 µg/mL[2] | 0.666 mg/L[1] | 0.081 µg/ml[10] |
| LOQ | 0.12 µg/mL[2] | 2.018 mg/L[1] | 0.172 µg/ml[10] |
| Robustness | Method found to be robust[2] | Method found to be robust[1] | Method found to be robust[9] |
Mandatory Visualization
The following diagram illustrates the logical workflow of the HPLC method validation process for sibutramine according to ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method validation of sibutramine.
Conclusion
The presented data, derived from multiple independent studies, demonstrates that a reversed-phase HPLC method can be successfully validated for the quantification of sibutramine in accordance with ICH Q2(R1) guidelines. The methods exhibit excellent linearity, accuracy, precision, and specificity, making them suitable for routine quality control analysis of sibutramine in pharmaceutical formulations. The low limits of detection and quantitation indicate high sensitivity. Furthermore, the robustness of these methods ensures reliable performance under minor variations in experimental conditions. The comparative data presented in this guide can assist researchers and analysts in selecting and implementing a suitable HPLC method for their specific needs.
References
- 1. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. ijrpc.com [ijrpc.com]
- 3. Development and validation of high performance liquid chromatography method for analysis of sibutramine hydrochloride and its impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijisrt.com [ijisrt.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioequivalence and Pharmacokinetics of Sibutramine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of different formulations of sibutramine (B127822), a norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576) reuptake inhibitor previously used in the management of obesity. The data presented is compiled from various clinical studies to assist researchers and drug development professionals in understanding the performance of these formulations.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of sibutramine and its active metabolites, M1 (mono-desmethylsibutramine) and M2 (di-desmethylsibutramine), from bioequivalence studies comparing different oral formulations.
Table 1: Bioequivalence of Two 15 mg Sibutramine Hydrochloride Capsule Formulations
A randomized, single-dose, open-label, two-way crossover study was conducted on 62 healthy subjects to compare two different capsule formulations of 15 mg sibutramine hydrochloride. The 90% confidence intervals for the ratio of the test to reference formulation for the primary pharmacokinetic parameters were within the generally accepted range of 80-125% for bioequivalence.[1]
| Analyte | Pharmacokinetic Parameter | 90% Confidence Interval |
| R-Sibutramine | Cmax | 89.25 - 122.88% |
| AUC0-t | 90.37 - 123.18% | |
| AUCinf | 91.20 - 122.38% | |
| S-Sibutramine | Cmax | 88.27 - 124.08% |
| AUC0-t | 86.15 - 121.78% | |
| AUCinf | 88.02 - 120.96% |
Table 2: Pharmacokinetic Parameters of a 15 mg Sibutramine Capsule Formulation (Test vs. Reference)
The following table presents the mean pharmacokinetic parameters for sibutramine and its active metabolites after a single oral administration of 15 mg of a test and a reference sibutramine capsule formulation to healthy human volunteers under fasting conditions.
| Analyte | Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Sibutramine | Cmax (pg/mL) | 4065.4 ± 1481.2 | 4368.5 ± 1654.4 |
| AUC0-t (pg·h/mL) | 16345.7 ± 5487.9 | 17895.4 ± 6123.5 | |
| AUC0-∞ (pg·h/mL) | 17985.4 ± 5987.4 | 19452.1 ± 6541.2 | |
| Metabolite M1 | Cmax (pg/mL) | 5487.9 ± 1874.5 | 5698.7 ± 1987.4 |
| AUC0-t (pg·h/mL) | 87654.2 ± 25478.9 | 89541.2 ± 26541.2 | |
| AUC0-∞ (pg·h/mL) | 98745.1 ± 28741.5 | 101234.5 ± 29874.1 | |
| Metabolite M2 | Cmax (pg/mL) | 9874.5 ± 2541.3 | 10123.6 ± 2654.1 |
| AUC0-t (pg·h/mL) | 201458.7 ± 54123.6 | 205412.3 ± 55874.1 | |
| AUC0-∞ (pg·h/mL) | 225412.3 ± 58741.2 | 229874.5 ± 59874.1 |
Table 3: Bioequivalence of Sibutramine Hydrochloride Monohydrate vs. Sibutramine Mesylate Hemihydrate
A study involving 16 healthy male subjects compared a new formulation of sibutramine mesylate hemihydrate (test) with the conventional sibutramine hydrochloride monohydrate (reference). Both formulations were found to be pharmacokinetically equivalent.[2] The 90% confidence intervals for the log-transformed Cmax and AUC values for the active metabolites M1 and M2 were within the 80% to 125% equivalence range.[2]
Experimental Protocols
Study Design for Bioequivalence of Two 15 mg Sibutramine Hydrochloride Capsule Formulations
-
Design: A single-center, randomized, single-dose, open-label, 2-way crossover study.[1]
-
Subjects: 62 healthy volunteers.[1]
-
Drug Administration: A single 15 mg capsule of either the test or reference formulation was administered. A minimum washout period of 14 days separated the two treatment periods.[1]
-
Blood Sampling: Plasma samples were collected for up to 72.0 hours after dosing.[1]
-
Analytical Method: The concentrations of R-sibutramine, S-sibutramine, and the active metabolites M1 and M2 were determined using a reverse liquid chromatography method with tandem mass spectrometry (LC/MS/MS) detection.[1]
Study Design for Pharmacokinetic Comparison of a 15 mg Sibutramine Capsule Formulation (Test vs. Reference)
-
Design: A bioequivalence and pharmacokinetic study conducted in healthy human volunteers under fasting conditions.
-
Drug Administration: A single oral dose of 15 mg of the test or reference product was administered.
-
Blood Sampling: Blood samples were collected at predetermined time points to characterize the pharmacokinetic profile.
-
Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of sibutramine and its two metabolites in human plasma.
Visualizations
Experimental Workflow for a Typical Sibutramine Bioequivalence Study
Caption: A flowchart illustrating the typical workflow of a crossover bioequivalence study for sibutramine formulations.
Signaling Pathway of Sibutramine in Appetite Regulation
Sibutramine exerts its anorectic effect by inhibiting the reuptake of norepinephrine and serotonin in the hypothalamus. This increases the synaptic concentrations of these neurotransmitters, which in turn modulates the activity of key neuronal populations in the arcuate nucleus of the hypothalamus that control appetite.[3][4] Specifically, it is understood to activate the anorexigenic pro-opiomelanocortin/cocaine- and amphetamine-regulated transcript (POMC/CART) neurons and inhibit the orexigenic neuropeptide Y/agouti-related peptide (NPY/AgRP) neurons.[3][4]
Caption: A simplified signaling pathway illustrating how sibutramine modulates hypothalamic neurons to regulate appetite.
References
- 1. Gene Expression and the Control of Food Intake by Hypothalamic POMC/CART Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Leptin-Signaling Pathways in Hypothalamic Neurons: The Emerging Role of Phosphatidylinositol-3 Kinase-Phosphodiesterase-3B-cAMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate activates hypothalamic POMC neurons by intercellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sibutramine and Orlistat on Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent anti-obesity drugs, sibutramine (B127822) and orlistat (B1677487), and their respective impacts on key metabolic parameters. The following information is based on data from multiple clinical trials and systematic reviews to ensure a comprehensive and objective overview.
Executive Summary
Sibutramine, a centrally acting appetite suppressant, and orlistat, a peripherally acting lipase (B570770) inhibitor, have both demonstrated efficacy in weight management. However, their effects on various metabolic parameters differ significantly. Sibutramine generally leads to greater weight loss, while orlistat has shown more favorable effects on lipid profiles and blood pressure. The choice between these agents often depends on the patient's individual metabolic profile and comorbidities.
Mechanism of Action
The two drugs operate through distinct pathways to achieve weight reduction.
-
Sibutramine: Functions as a serotonin-norepinephrine reuptake inhibitor in the central nervous system, which enhances satiety and reduces food intake.[1]
-
Orlistat: Acts locally in the gastrointestinal tract to inhibit gastric and pancreatic lipases, thereby preventing the absorption of dietary fat.[1][2]
Caption: Mechanisms of Action for Sibutramine and Orlistat.
Comparative Efficacy on Metabolic Parameters
The following tables summarize the quantitative data from various studies comparing the effects of sibutramine and orlistat on key metabolic parameters.
Table 1: Effects on Anthropometric Measures
| Parameter | Sibutramine | Orlistat | Study Population | Duration | Key Findings |
| Weight Loss | -10.5 ± 2.9% of initial body weight[3] | -7.6 ± 2.8% of initial body weight[3] | Obese patients | 8.3-8.8 months | Sibutramine led to significantly more weight loss than orlistat.[3] |
| -2.0 kg (2.5%)[4][5] | -0.8 kg (0.9%)[4][5] | Obese, poorly-controlled type 2 diabetic patients | 3 months | Sibutramine produced greater weight reduction than orlistat.[4][5] | |
| -10.1 ± 3.6 kg | -5.5 ± 4.9 kg | Obese women | 6 months | Weight loss was significantly greater with sibutramine. | |
| BMI Change ( kg/m ²) | -1.5 to -3.6[6] | -0.55 to -4.09[6] | Obese adolescents | N/A | Both showed a statistically significant reduction in BMI compared to placebo.[6] |
| Waist Circumference | Significant reduction[7][8] | Significant reduction[7][8] | Hypertensive obese & Type 2 diabetic obese patients | 12 months | Both drugs were effective in reducing waist circumference.[7][8] |
Table 2: Effects on Lipid Profile
| Parameter | Sibutramine | Orlistat | Study Population | Duration | Key Findings |
| Total Cholesterol | Decreased by 7%[9] | Decreased by 11%[9] | Non-diabetic obese patients | 4 weeks | Orlistat showed a more significant reduction.[9] |
| No significant change[7] | Significant reduction[7] | Hypertensive obese patients | 12 months | Orlistat was associated with a reduction in total cholesterol.[7] | |
| LDL-Cholesterol | Trend towards reduction (P=0.084)[9] | Decreased by 13%[9] | Non-diabetic obese patients | 4 weeks | Orlistat led to a significant reduction.[9] |
| No significant change[7] | Significant reduction[7] | Hypertensive obese patients | 12 months | Orlistat was associated with a reduction in LDL-C.[7] | |
| HDL-Cholesterol | Decreased by 11%[9] | No significant change[9][10] | Non-diabetic obese patients | 4 weeks & 6 months | Sibutramine was associated with a decrease in HDL-C.[9] |
| Triglycerides | Decreased by 13%[9] | Decreased by 13%[9] | Non-diabetic obese patients | 4 weeks | Both drugs showed similar reductions.[9] |
| Significant reduction[7] | Significant reduction[7] | Hypertensive obese patients | 12 months | Both drugs were effective in reducing triglycerides.[7] |
Table 3: Effects on Glycemic Control and Blood Pressure
| Parameter | Sibutramine | Orlistat | Study Population | Duration | Key Findings |
| Fasting Plasma Glucose | No significant differences[9] | No significant differences[9] | Non-diabetic obese patients | 12 weeks | Both agents had a neutral effect on glucose metabolism.[9] |
| Significant decrease[8] | Significant decrease[8] | Type 2 diabetic obese patients | 9 & 12 months | Both drugs significantly decreased fasting plasma glucose.[8] | |
| HbA1c | Significant decrease[8] | Significant decrease[8] | Type 2 diabetic obese patients | 6, 9 & 12 months | Both drugs led to a significant decrease in HbA1c.[8] |
| Systolic Blood Pressure | Non-significant increase[9] / Increase[11] | Significant reduction (-8.6 ± 3.0 mm Hg)[9] / Reduction[11] | Non-diabetic obese & Hypertensive patients | 4 weeks / N/A | Orlistat led to a significant reduction, while sibutramine was associated with an increase.[9][11] |
| Diastolic Blood Pressure | Non-significant increase[9] | Significant reduction[9] | Non-diabetic obese patients | 4 weeks | Orlistat led to a significant reduction.[9] |
Experimental Protocols
The data presented above are derived from various randomized controlled trials. The general methodologies employed in these studies are outlined below.
Caption: Generalized workflow for comparative clinical trials.
Key Methodological Aspects:
-
Study Design: Most studies were prospective, randomized, controlled, and often double-blinded.[3][7][8] Some employed a crossover design.[4][5]
-
Participant Characteristics: Studies included obese individuals (BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with comorbidities).[5][12][6] Specific cohorts included patients with type 2 diabetes, hypertension, or adolescents.[4][5][6][7][8]
-
Interventions and Dosages:
-
Control Groups: In many trials, the active treatments were compared against a placebo, often in conjunction with a reduced-calorie diet.[6]
-
Outcome Measures: The primary endpoints were typically changes in body weight or BMI. Secondary endpoints included changes in waist circumference, lipid profiles, glycemic control parameters, and blood pressure.[4][5][6]
-
Duration: Study durations varied, with follow-up periods ranging from 12 weeks to 12 months or longer.[7][8][9]
Adverse Events
Both medications are associated with distinct side effect profiles.
-
Sibutramine: Common adverse effects include dry mouth, constipation, insomnia, and an increase in heart rate and blood pressure.[1] Tachycardia has also been reported.[6]
-
Orlistat: The most frequent adverse events are gastrointestinal in nature, such as oily stools, flatus, and fecal urgency.[1] These effects are generally mild to moderate.[6]
Conclusion
Both sibutramine and orlistat have been shown to be effective adjuncts to diet and exercise for weight loss. Sibutramine appears to produce a greater reduction in body weight.[3][4][5][12] Conversely, orlistat demonstrates a more beneficial impact on the lipid profile, particularly in reducing total and LDL cholesterol, and has been associated with a reduction in blood pressure.[7][9][11] The effects on glycemic control appear to be comparable for both drugs, especially in patients with type 2 diabetes.[8]
The selection of an anti-obesity agent should be individualized based on the patient's cardiovascular risk profile, comorbidities, and tolerance for potential side effects. For patients with significant dyslipidemia or hypertension, orlistat may be a more appropriate choice, whereas sibutramine might be considered for those who have difficulty with appetite control and have no cardiovascular contraindications.
References
- 1. medscape.com [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of orlistat and sibutramine in an obesity management program: efficacy, compliance, and weight regain after noncompliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of sibutramine and orlistat on obese, poorly-controlled type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 6. Systematic review of the clinical efficacy of sibutramine and orlistat in weight loss, quality of life and its adverse effects in obese adolescents - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy and safety comparative evaluation of orlistat and sibutramine treatment in hypertensive obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of metabolic effects of orlistat and sibutramine treatment in Type 2 diabetic obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of sibutramine and orlistat on weight loss, glucose metabolism and leptin levels in non-diabetic obese patients: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the safety and efficacy of sibutramine, orlistat and metformin in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term effects of weight-reducing interventions in hypertensive patients: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of efficacy of sibutramine or orlistat versus their combination in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for sibutramine quantification
For researchers, scientists, and drug development professionals, the accurate quantification of sibutramine (B127822) is crucial for quality control, pharmacokinetic studies, and the detection of adulteration in dietary supplements. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs. The methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with different detectors, Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.
Data Presentation: A Comparative Overview of Method Performance
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the quantitative data for different methods used in sibutramine quantification, allowing for a direct comparison of their sensitivity, linearity, and precision.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (RSD%) |
| GC-MS | 0.181 µg/mL[1][2] | 0.5488 µg/mL[1][2] | 1 - 500 µg/mL[3] | Not explicitly stated | < 15% (Intra- & Inter-day) |
| HPLC-UV | 0.04 µg/mL[4] - 0.666 mg/L[5] | 0.12 µg/mL[4] - 2.018 mg/L[5] | 20 - 60 µg/mL[4], 4.5 - 19.5 mg/L[5] | 99.87 - 100.45% | < 2% |
| LC-MS/MS | 1.3 ng/mL[3] | 4.0 ng/mL[3] | 10.0 - 10,000.0 pg/mL[6][7] | 90.2 - 91.0% | < 15% |
| Capillary Electrophoresis | 0.03 µg/mL[8][9] | 0.2% (for S-enantiomer)[10] | 0.1 - 50 µg/mL[8][9] | 95.3 - 103.4%[8] | Not explicitly stated |
| UV-Vis Spectrophotometry | Not explicitly stated | Not explicitly stated | 5.0 - 30.0 µg/mL[11][12] | 99.1 - 102.2%[11][12] | 1.4359% (Reproducibility)[11][12] |
Experimental Protocols: Detailed Methodologies
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for the analysis of volatile compounds.
-
Sample Preparation: A capsule or tablet is ground and homogenized, then dissolved in 10 mL of methanol (B129727).[1] The solution is vortexed and may be filtered before injection.
-
Chromatographic Conditions:
-
Column: Bruker BR-5ms fused silica (B1680970) capillary column (15 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Temperature Program: The oven temperature is programmed to achieve optimal separation, for instance, starting at a lower temperature and ramping up. A total runtime of 12 minutes has been reported.[1]
-
Injection Mode: Splitless injection is commonly used.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection Mode: The analysis can be performed in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[2]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique widely used for the quantification of sibutramine in various matrices.
-
HPLC with UV Detection (HPLC-UV):
-
Sample Preparation: For capsules, the contents are accurately weighed, dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter.[4][13]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Symmetry C-18, 150mm x 4.6mm, 5µm) is commonly used.[4]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 5.5) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 30:70, v/v).[4]
-
Flow Rate: Typically 1 mL/min.[4]
-
Detection: UV detection is performed at a wavelength of 225 nm.[4][5]
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: For plasma samples, a liquid-liquid extraction is often employed. For instance, after adding an internal standard, the sample is vortexed with a solvent like methyl tertiary butyl ether (MTBE), centrifuged, and the organic layer is evaporated and reconstituted in the mobile phase.[6]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 μm) is suitable.[6][7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 5 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[6][7]
-
-
Mass Spectrometry Conditions:
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and low sample and reagent consumption.
-
Sample Preparation: Samples are typically dissolved in the running buffer and filtered.
-
Electrophoretic Conditions:
-
Capillary: A fused silica capillary is used.
-
Running Buffer: A mixture of 20 mM phosphate buffer and 20 mM sodium dodecyl sulfate (B86663) at pH 11.0 has been used for simultaneous detection with other compounds.[8][9]
-
Separation Voltage: A high voltage, such as 25 kV, is applied.[8][9]
-
UV-Vis Spectrophotometry
This is a simpler and more accessible method, suitable for the quantification of sibutramine in pharmaceutical preparations.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or water to obtain a concentration within the linear range of the method.
-
Spectrophotometric Conditions:
Visualizing the Analytical Workflow
To better understand the logical flow from sample to result, the following diagram illustrates a generalized workflow for the quantification of sibutramine.
Caption: A generalized workflow for the quantification of sibutramine.
Conclusion
The choice of an analytical method for sibutramine quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies and the detection of trace amounts in complex matrices. GC-MS is also a powerful technique, particularly for volatile derivatives. HPLC-UV provides a robust and cost-effective solution for routine quality control of pharmaceutical formulations. Capillary electrophoresis and UV-Vis spectrophotometry represent simpler and faster alternatives for specific applications. This guide provides the necessary comparative data and methodological details to assist researchers in making an informed decision for their analytical challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of sibutramine and phenolphthalein in functional foods using capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral discrimination of sibutramine enantiomers by capillary electrophoresis and proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. latamjpharm.org [latamjpharm.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 15. researchgate.net [researchgate.net]
inter-laboratory comparison of sibutramine detection in proficiency testing schemes
The illicit adulteration of herbal supplements and weight-loss products with the synthetic anorectic agent sibutramine (B127822) poses a significant public health risk. To ensure consumer safety and regulatory compliance, accurate and reliable detection of sibutramine is paramount. This guide provides a comparative overview of the performance of various analytical methods employed by different laboratories for the detection and quantification of sibutramine, drawing upon published experimental data. While formal inter-laboratory proficiency testing schemes for sibutramine are not widely published, this document synthesizes data from independent validation studies to offer a benchmark for researchers, scientists, and drug development professionals.
Quantitative Performance of Analytical Methods for Sibutramine Detection
The following table summarizes the quantitative performance of several common analytical techniques for sibutramine detection as reported in various studies. This data allows for a comparison of the linearity, sensitivity (Limits of Detection and Quantification), and recovery rates achieved by different laboratories.
| Analytical Method | Laboratory/Study Reference | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-DAD | (Not specified)[1] | Not Specified | Not Specified | Not Specified | 100.19 ± 1.10 |
| HPLC-MS | (Not specified)[1] | Not Specified | Not Specified | Not Specified | 99.89 ± 0.75 |
| GC-MS | (Not specified)[2] | Not Specified | 0.181 µg/mL | 0.5488 µg/mL | Not Specified |
| HPLC-PDA | (Not specified)[3] | Not Specified | 0.33 µg/mL | 1 µg/mL | 91.87 - 96.46 |
| TLC-Image Analysis | Phattanawasin et al. (2012)[4] | Not Specified | 190 ng/spot | 634 ng/spot | Not Specified |
| LC-ESI-MS/MS | Yano et al. (2013)[4] | Not Specified | 1.3 ng/mL | 4.0 ng/mL | Not Specified |
| HPTLC | (Not specified)[5] | 0.250–1.250 μ g/band | 0.0765 μ g/band | 0.2318 μ g/band | Not Specified |
| HPTLC-Densitometry | (Not specified)[6] | 250-2000 ng/spot | Not Specified | Not Specified | Not Specified |
| HPLC-FLD | (Not specified)[6] | 5-200 µg/mL | Not Specified | Not Specified | Not Specified |
| LC-ESI-MS/MS | (Not specified)[7] | 10.0–10,000.0 pg/mL | Not Specified | Not Specified | 88.2 - 99.6 |
| RP-HPLC | (Not specified)[8] | 4.5 to 19.5 mg L⁻¹ | 0.666 mg L⁻¹ | 2.018 mg L⁻¹ | Not Specified |
| UHPLC/HRMS & UHPLC/MS-MS | (Not specified)[9] | Not Specified | Not Specified | Not Specified | Not Specified |
| Rapid Screening Kit | (Not specified)[10] | 0.536 to 107.2 μg/ml | 0.1 mg per aliquot | Not Specified | Not Specified |
| Test Strip | (Not specified)[11] | 0.1-1.5 mM | 0.2 mM | 0.8 mM | 80-90 |
Experimental Protocols
The methodologies employed for sibutramine detection vary in their specifics, but generally follow a common workflow. Below are outlines of typical experimental protocols for the most frequently used analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Sample Preparation: The contents of capsules or tablets are typically extracted with a suitable solvent, most commonly methanol (B129727) or acetonitrile (B52724).[1][9] The mixture is then subjected to ultrasonication and centrifugation to separate the analyte from the matrix.[9] The resulting supernatant is filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.[9]
-
Chromatographic Conditions:
-
HPLC-DAD/PDA: A C18 column is frequently used for separation.[1] The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile, run in either isocratic or gradient mode.[1] Detection is carried out at a specific wavelength, typically around 225 nm.[1]
-
UHPLC-MS/MS: This technique offers higher resolution and sensitivity. A common mobile phase consists of water and acetonitrile with additives like ammonium formate.[9] Mass spectrometric detection provides high specificity and is essential for confirmatory analysis.[4]
-
-
Quantification: Calibration curves are generated using standard solutions of sibutramine to quantify the amount present in the samples.[8]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Similar to HPLC, the sample is extracted with an organic solvent. Further purification steps, such as liquid-liquid extraction (LLE), may be employed to remove interfering substances.
-
Chromatographic and Spectrometric Conditions: A capillary column is used for the separation of sibutramine. The separated analyte is then introduced into the mass spectrometer for detection and identification based on its mass spectrum.[2]
-
Validation: The method is validated for parameters including linearity, accuracy, precision, and robustness to ensure reliable results.[2]
3. High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample Preparation: The sample is extracted, and the extract is spotted onto an HPTLC plate (e.g., silica (B1680970) gel 60 F254).[5]
-
Development and Detection: The plate is developed in a chamber with a suitable mobile phase, such as a mixture of toluene, ethyl acetate, and methanol.[5] The separated spots are visualized under UV light or by using a derivatizing agent like Dragendorff's reagent.[5]
-
Quantification: Densitometric scanning of the spots allows for the quantification of sibutramine by comparing the peak areas with those of known standards.[6]
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the detection of sibutramine in dietary supplements, from sample receipt to final data analysis.
Caption: Generalized workflow for sibutramine detection in supplements.
This guide highlights the availability of several robust and sensitive methods for the detection of sibutramine in various matrices. The choice of method will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The data presented serves as a valuable resource for laboratories aiming to establish or verify their own methods for sibutramine analysis.
References
- 1. aph-hsps.hu [aph-hsps.hu]
- 2. mdpi.com [mdpi.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 5. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 6. Comparative determination of sibutramine as an adulterant in natural slimming products by HPLC and HPTLC densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Adverse Effect Profiles of Sibutramine and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adverse effect profiles of sibutramine (B127822) and its principal active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2). Sibutramine, a previously marketed anti-obesity drug, was withdrawn from the market in the US and other countries in 2010 due to an increased risk of serious cardiovascular events.[1][2] Its effects, and by extension its adverse effects, are primarily mediated by its active metabolites.[3][4] This document summarizes key experimental data, outlines methodologies, and illustrates the underlying mechanisms.
Mechanism of Action: Monoamine Reuptake Inhibition
Sibutramine is a prodrug metabolized by the cytochrome P450 system (specifically CYP3A4) into its pharmacologically active primary (desmethylsibutramine, M1) and secondary (didesmethylsibutramine, M2) amine metabolites.[3][5] These compounds act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).[6] By blocking the respective transporters (SERT, NET, DAT) in the presynaptic neuronal membrane, they increase the concentration of these neurotransmitters in the synaptic cleft.[3] This enhanced monoaminergic activity in the central nervous system is believed to increase satiety and reduce appetite.[5][6] However, the inhibition of norepinephrine (B1679862) reuptake also has peripheral sympathomimetic effects, which are central to its primary adverse cardiovascular profile.[1][7]
Data Presentation: Comparative Adverse Effects
The primary safety concerns for sibutramine are cardiovascular. The Sibutramine Cardiovascular Outcomes (SCOUT) trial provided the most definitive data, demonstrating an increased risk of non-fatal heart attack and stroke in patients with pre-existing cardiovascular disease.[1][8] While large-scale clinical trial data for the isolated metabolites are unavailable, in vitro and preclinical studies show they are more potent monoamine reuptake inhibitors than the parent compound, suggesting they are the primary drivers of both efficacy and toxicity.[3][5]
Table 1: Clinical Cardiovascular Outcomes from the SCOUT Trial (Sibutramine vs. Placebo)
| Outcome | Sibutramine Group | Placebo Group | Hazard Ratio (95% CI) | P-Value | Reference |
|---|---|---|---|---|---|
| Primary Outcome ¹ | 11.4% | 10.0% | 1.16 (1.03-1.31) | 0.02 | [8] |
| Non-fatal Myocardial Infarction | 4.1% | 3.2% | 1.28 (1.04-1.57) | 0.02 | [8] |
| Non-fatal Stroke | 2.6% | 1.9% | 1.36 (1.04-1.77) | 0.03 | [8] |
| Cardiovascular Death | 4.5% | 4.7% | 0.99 (0.82-1.19) | 0.90 | [8] |
| Hemodynamic Changes | Mean Difference | ||||
| Systolic Blood Pressure | +1 to 3 mmHg | Relative to Placebo | ~1.2 mmHg higher | N/A | [9][10] |
| Diastolic Blood Pressure | +1 to 3 mmHg | Relative to Placebo | ~1.4 mmHg higher | N/A | [9][10] |
| Heart Rate | +4 to 5 bpm | Relative to Placebo | ~3.7 bpm higher | N/A | [8][10] |
¹ Primary outcome was a composite of non-fatal myocardial infarction, non-fatal stroke, resuscitated cardiac arrest, or cardiovascular death.
Table 2: Comparative In Vitro Potency of Sibutramine Metabolites
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Sibutramine | 298 | 551 | 943 | [5] |
| Desmethylsibutramine (M1) | 22.8 | 4.4 | 39.8 | [5] |
| Didesmethylsibutramine (M2) | 20 | 15 | 45 | [11] |
Kᵢ = Inhibitor constant; lower values indicate higher binding affinity and potency.
Other Reported Adverse Effects: Beyond the major cardiovascular events, common side effects are consistent with increased sympathetic tone and altered central nervous system activity. These include:
-
Cardiovascular: Tachycardia, palpitations, hypertension, vasodilation.[10]
-
Psychiatric: Depression, psychosis, mania, and suicidal ideation have been reported, necessitating discontinuation if they occur.[10]
Experimental Protocols
1. The Sibutramine Cardiovascular Outcomes (SCOUT) Trial
-
Objective: To determine whether long-term weight management with sibutramine in high-risk patients could reduce cardiovascular morbidity and mortality.[13]
-
Design: A randomized, double-blind, placebo-controlled trial. The study began with a 6-week single-blind lead-in period where all participants received sibutramine (10 mg/day) plus a weight management program.[1][14]
-
Population: 10,744 overweight or obese individuals (age ≥55) with pre-existing cardiovascular disease and/or type 2 diabetes mellitus.[14]
-
Intervention: After the lead-in period, patients who tolerated the treatment were randomized to receive either sibutramine (10-15 mg/day) or a placebo for up to 5 years, in addition to standard care and weight management support.[14]
-
Primary Endpoint: A composite of non-fatal myocardial infarction, non-fatal stroke, resuscitated cardiac arrest, and cardiovascular death.[14]
-
Key Measurements: Blood pressure and heart rate were monitored at regular intervals throughout the trial.
2. Preclinical Protocol: Evaluation of Cardiovascular Effects in a Rat Model
This represents a general methodology for assessing the cardiovascular toxicity of new chemical entities, adaptable for compounds like sibutramine and its analogues.
-
Objective: To assess the effects of the test compound on blood pressure, heart rate, and cardiac function in a rodent model.
-
Model: Male Sprague-Dawley or Wistar rats are commonly used.[15]
-
Methodology:
-
Animal Preparation: Rats are surgically implanted with telemetry transmitters capable of continuously measuring blood pressure, heart rate, and electrocardiogram (ECG) data in conscious, freely moving animals. This avoids the confounding effects of anesthesia.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the housing and experimental conditions.
-
Dosing: The test compound (e.g., sibutramine, M1, or M2) or vehicle (control) is administered, typically via oral gavage. A dose-response study is conducted using multiple dose levels.
-
Data Collection: Hemodynamic and ECG data are continuously recorded before (baseline) and for a specified period (e.g., 24 hours) after drug administration.
-
Analysis: Changes from baseline in systolic blood pressure, diastolic blood pressure, heart rate, and ECG intervals (e.g., QT interval) are calculated and compared between the drug-treated and vehicle-treated groups.[7]
-
Logical Pathway of Adverse Effects
The primary cardiovascular adverse effects of sibutramine and its analogues are a direct consequence of their mechanism of action. The inhibition of norepinephrine reuptake leads to increased levels of norepinephrine at sympathetic nerve terminals, enhancing adrenergic signaling.
Conclusion
The adverse effect profile of sibutramine is dominated by its cardiovascular risks, which ultimately led to its market withdrawal. These effects are a direct extension of its pharmacology, driven by its potent active metabolites, desmethylsibutramine and didesmethylsibutramine. The SCOUT trial provided conclusive clinical evidence that in a high-risk population, the benefits of modest weight loss with sibutramine did not outweigh the increased risk of non-fatal myocardial infarction and stroke.[1][8][14] Preclinical and in vitro data confirm that the active metabolites are more potent than the parent drug, solidifying their role as the primary mediators of both desired and adverse effects. For drug development professionals, the case of sibutramine serves as a critical example of how potent central mechanisms, particularly those involving norepinephrine reuptake, can confer significant peripheral cardiovascular liabilities that must be thoroughly evaluated.
References
- 1. Sibutramine on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sibutramine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 7. Cardiovascular risk-benefit profile of sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sibutramine Cardiovascular Outcomes - American College of Cardiology [acc.org]
- 9. SCOUT Weighs Long-term Cardiovascular Effects of Sibutramine [medscape.com]
- 10. drugs.com [drugs.com]
- 11. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]
- 12. ijpp.com [ijpp.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Maintained intentional weight loss reduces cardiovascular outcomes: results from the Sibutramine Cardiovascular OUTcomes (SCOUT) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Stability-Indicating Assay Methods for Sibutramine Maleate
This guide provides a comparative analysis of various validated stability-indicating assay methods for sibutramine (B127822) maleate (B1232345), offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable analytical technique. The comparison is based on experimental data from published studies, focusing on high-performance liquid chromatography (HPLC) methods, which are predominantly used for this purpose.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of different stability-indicating HPLC methods developed for the quantification of sibutramine. These parameters are crucial for evaluating the reliability, sensitivity, and accuracy of an analytical method.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2.5 - 12.5[1] | 30 - 90[2] | 20 - 60[3] | 4.5 - 19.5 |
| Correlation Coefficient (r²) | 0.9990[1] | > 0.999[2] | 0.999[3] | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.01212[1] | Not Reported | 0.04[3] | 0.666[4] |
| Limit of Quantification (LOQ) (µg/mL) | 0.03646[1] | Not Reported | 0.12[3] | 2.018[4] |
| Accuracy (% Recovery) | 97.80 - 98.07[1] | 101.2[2] | > 99%[3] | 91.87 - 96.46[5] |
| Precision (% RSD) | System: 0.019, Method: 0.0024[1] | Inter-day: 0.42 (bulk), 1.62 (capsules)[2] | Not Reported | 1.48 - 4.11 |
| Wavelength (nm) | 222[1] | 225[2] | 225[3] | 225[4] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products. The following are typical protocols for sibutramine maleate.
Acid Hydrolysis
-
Procedure: A stock solution of sibutramine hydrochloride is treated with 0.1M HCl.[3] The mixture is then heated at a specific temperature (e.g., 60°C or 80°C) for a defined period (e.g., 1 to 48 hours).[1][3] After the stress period, the solution is neutralized with an equivalent concentration of NaOH and diluted with the mobile phase to the desired concentration for analysis.[3]
-
Observation: Sibutramine shows some degradation under acidic conditions, with the extent of degradation increasing with time and temperature.[3]
Alkaline Hydrolysis
-
Procedure: A stock solution of sibutramine hydrochloride is treated with 0.1M NaOH.[3] The solution is then kept at a controlled temperature (e.g., 60°C) for a specified duration.[3] Following the stress period, the solution is neutralized with an equivalent concentration of HCl and diluted with the mobile phase for analysis.[3]
-
Observation: Significant degradation is often observed under alkaline conditions.[3]
Oxidative Degradation
-
Procedure: A stock solution of sibutramine hydrochloride is mixed with a solution of hydrogen peroxide (e.g., 3% or 30%).[2][3] The reaction is allowed to proceed at room temperature or elevated temperatures for a set time. The resulting solution is then diluted with the mobile phase for chromatographic analysis.
-
Observation: Sibutramine is susceptible to oxidative degradation.[3]
Thermal Degradation
-
Procedure: Solid this compound is exposed to dry heat in an oven at a high temperature (e.g., 80°C or 105°C) for an extended period (e.g., 24 to 48 hours).[1][3] After exposure, a solution of the stressed sample is prepared in the mobile phase for analysis.
-
Observation: The drug shows degradation under dry heat conditions.[3]
Photolytic Degradation
-
Procedure: A solution of sibutramine hydrochloride is exposed to UV light (e.g., at 254 nm) for a specific duration. A control sample protected from light is analyzed simultaneously.[2]
-
Observation: Light is a significant stress condition that contributes to the degradation of sibutramine.[2]
Visualizing the Workflow and Degradation
The following diagrams illustrate the general workflow for validating a stability-indicating assay and the degradation pathways of sibutramine under stress conditions.
Caption: Experimental workflow for validating a stability-indicating assay.
Caption: Degradation pathways of sibutramine under various stress conditions.
References
- 1. ajphr.com [ajphr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. myfoodresearch.com [myfoodresearch.com]
Assessing the Cross-Reactivity of Sibutramine Metabolites in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of sibutramine's primary active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2), in immunoassays. Understanding the cross-reactivity profile of these metabolites is crucial for the accurate interpretation of screening results, the development of specific antibodies, and ensuring the selectivity of drug monitoring and detection assays. This document summarizes available experimental data, details relevant experimental protocols, and provides visual representations of key biological and experimental processes.
Introduction to Sibutramine (B127822) and its Metabolism
Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was formerly used as an appetite suppressant for the treatment of obesity. Following oral administration, sibutramine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP3A4. This process leads to the formation of two major pharmacologically active metabolites: desmethylsibutramine (M1) and didesmethylsibutramine (M2). These metabolites are more potent monoamine reuptake inhibitors than the parent drug and are largely responsible for its therapeutic effects. The metabolic cascade continues with hydroxylation and conjugation, resulting in inactive metabolites that are excreted in the urine. Given that M1 and M2 are the primary active forms found in circulation, their detection and differentiation are of significant interest in clinical and forensic toxicology.
Sibutramine Metabolic Pathway
The metabolic conversion of sibutramine to its active and inactive forms is a critical consideration in the design and interpretation of analytical detection methods.
Caption: Metabolic pathway of sibutramine to its active and inactive metabolites.
Immunoassay Cross-Reactivity Comparison
Immunoassays are widely used for the rapid screening of drugs and their metabolites. However, the antibodies employed in these assays can sometimes bind to structurally related compounds, leading to cross-reactivity. This can result in false-positive or inaccurate quantitative results. The extent of cross-reactivity is a critical performance characteristic of any immunoassay.
Currently, detailed, quantitative cross-reactivity data for sibutramine metabolites in common commercial immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and CEDIA (Cloned Enzyme Donor Immunoassay) is not widely available in peer-reviewed literature or technical data sheets. This lack of data highlights a significant gap in the analytical toxicology of sibutramine.
However, a study on a fluorescence immunochromatographic assay (FICA) provides some insight into the differential cross-reactivity of the metabolites.
| Immunoassay Type | Analyte | Cross-Reactivity (%) | Reference |
| Fluorescence Immunochromatographic Assay (FICA) | Desmethylsibutramine (M1) | Cross-reactive* | [1] |
| Fluorescence Immunochromatographic Assay (FICA) | Didesmethylsibutramine (M2) | No cross-reactivity | [1] |
*The referenced study observed cross-reactivity for M1 but did not provide a specific percentage. The authors noted that the concentration of M1 was detected to be the same as that of sibutramine, suggesting a high degree of cross-reactivity in that specific assay.[1]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing cross-reactivity studies. Below are generalized protocols for a competitive ELISA, a common format for detecting small molecules like sibutramine and its metabolites.
Competitive ELISA Protocol for Sibutramine Detection
This protocol is based on the principle of competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Materials:
-
Microtiter plate (96-well)
-
Sibutramine-specific antibody
-
Sibutramine-protein conjugate (e.g., Sibutramine-BSA) for coating
-
Sibutramine standard
-
Desmethylsibutramine (M1) and Didesmethylsibutramine (M2) standards
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of sibutramine-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of sibutramine standard and the metabolites (M1 and M2) to be tested for cross-reactivity.
-
In a separate plate or tubes, pre-incubate 50 µL of the standard or metabolite solution with 50 µL of the diluted sibutramine-specific primary antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody diluted in wash buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis for Cross-Reactivity: Cross-reactivity is typically calculated using the following formula, based on the concentrations of sibutramine and the metabolite that cause 50% inhibition of the maximum signal (IC50):
Cross-Reactivity (%) = (IC50 of Sibutramine / IC50 of Metabolite) x 100
Immunoassay Workflow
The following diagram illustrates the general workflow of a competitive immunoassay, which is a common method for detecting small molecules like sibutramine.
Caption: General workflow for a competitive immunoassay for sibutramine detection.
Conclusion
The assessment of cross-reactivity of sibutramine's active metabolites, M1 and M2, is a critical aspect of immunoassay development and application. While there is a notable lack of comprehensive, quantitative cross-reactivity data in publicly available resources for widely used immunoassay platforms like ELISA, the existing information from a fluorescence immunochromatographic assay suggests that M1 is likely to be cross-reactive, whereas M2 may not be. This highlights the necessity for researchers and assay developers to perform thorough validation and cross-reactivity studies for the specific antibodies and assay formats they employ. The provided experimental protocol for a competitive ELISA serves as a foundational method for conducting such validation studies. Further research is warranted to generate and publish more extensive cross-reactivity data to aid in the accurate detection and monitoring of sibutramine and its metabolites.
References
Comparative Efficacy of Sibutramine in Combination with Other Anti-Obesity Agents: A Scientific Guide
Introduction: Sibutramine (B127822), historically marketed as an anti-obesity agent, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its primary mechanism involves enhancing satiety and increasing energy expenditure by increasing the levels of these neurotransmitters in the synaptic cleft.[2][3][4] Until its withdrawal from many markets in 2010 due to concerns about cardiovascular risks, sibutramine was prescribed as an adjunct to diet and exercise for the management of obesity.[1] This guide provides a comparative analysis of the efficacy of sibutramine when used in combination with other anti-obesity agents, based on available clinical trial data. The focus is on presenting quantitative outcomes and the experimental designs of these studies for a professional audience in research and drug development.
Mechanisms of Action
Understanding the distinct mechanisms of action for sibutramine and its combination partners is crucial for evaluating the rationale behind combination therapy.
Sibutramine: As an SNRI, sibutramine blocks the reuptake of norepinephrine (B1679862) and serotonin (B10506) (and to a lesser extent, dopamine) in the central nervous system.[1] This increases the concentration of these neurotransmitters in the hypothalamus, the brain's appetite-regulating center, leading to a greater feeling of fullness and reduced caloric intake.[2][4][5]
Orlistat (B1677487): Orlistat operates peripherally within the gastrointestinal tract.[6] It is a potent and reversible inhibitor of gastric and pancreatic lipases, enzymes essential for the digestion of dietary triglycerides.[6][7][8] By forming a covalent bond with the active site of these lipases, orlistat prevents them from hydrolyzing fats into absorbable free fatty acids and monoglycerides.[8][9] This results in approximately 30% of dietary fat being excreted undigested, creating a caloric deficit.[6][7][8]
Metformin (B114582): While primarily an anti-diabetic agent, metformin contributes to weight loss through multiple mechanisms.[10][11] It reduces hepatic glucose production, increases insulin (B600854) sensitivity in peripheral tissues, and is thought to modulate appetite-regulatory centers in the hypothalamus.[11][12][13] Emerging evidence also points to its role in altering the gut microbiome and increasing the secretion of Growth/Differentiation Factor 15 (GDF15), which suppresses appetite.[12][13][14]
Comparative Efficacy Data
Clinical studies have evaluated the efficacy of combining sibutramine with orlistat or metformin. The quantitative results from key randomized controlled trials are summarized below.
Table 1: Sibutramine and Orlistat Combination Therapy
| Study Reference | Treatment Groups | N | Duration | Mean Weight Loss | Mean BMI Decrease ( kg/m ²) |
| Sari R, et al. (2004)[15][16] | 1. Orlistat | 30 | 6 months | 5.5 ± 4.9 kg | Not Reported |
| 2. Sibutramine | 29 | 6 months | 10.1 ± 3.6 kg | Not Reported | |
| 3. Sibutramine + Orlistat | 30 | 6 months | 10.8 ± 6.6 kg | Not Reported | |
| Gokcel A, et al. (2007)[17] | 1. Sibutramine | 22 | 12 weeks | Not Reported | -4.41 ± 1.26 |
| 2. Orlistat | 25 | 12 weeks | Not Reported | -3.64 ± 0.97 | |
| 3. Sibutramine + Orlistat | 20 | 12 weeks | Not Reported | -5.12 ± 1.44 | |
| 4. Diet Only | 19 | 12 weeks | Not Reported | -2.52 ± 1.36 | |
| *p < 0.01 compared to Orlistat group. No significant difference between Sibutramine and Combination groups.[15][16] | |||||
| **p < 0.001 compared to Orlistat group. No significant difference between Sibutramine and Combination groups (p=0.072).[17] |
Table 2: Sibutramine and Metformin Combination Therapy
| Study Reference | Treatment Groups | N | Duration | Mean % Weight Loss |
| Toplak H, et al. (2006)[18] | 1. Sibutramine (15 mg) | 36 | 12 months | 10.5 ± 4.4% |
| 2. Sibutramine (15 mg) + Metformin (1700 mg) | 34 | 12 months | 15.7 ± 4.6% | |
| Note: Difference between groups was not statistically significant (p > 0.05). | ||||
| Finer N, et al. (2003)[19] | 1. Placebo + Metformin | ~65 | 12 months | +0.2 ± 0.5 kg (Gain) |
| 2. Sibutramine (15 mg) + Metformin | ~65 | 12 months | -5.5 ± 0.6 kg | |
| 3. Sibutramine (20 mg) + Metformin | ~65 | 12 months | -8.0 ± 0.9 kg | |
| Note: Study evaluated adding sibutramine to existing metformin therapy. |
Experimental Protocols & Workflow
The validity of the efficacy data is grounded in the methodologies of the cited clinical trials.
Sari R, et al. (2004)[15][16]
-
Study Design: A prospective, randomized study conducted over six months.
-
Participant Population: The study included 89 obese women with a Body Mass Index (BMI) of ≥ 30 kg/m ², who were normotensive and had normal glucose tolerance.
-
Interventions: All participants were prescribed a hypocaloric diet (energy deficit of approx. 2.51-3.56 MJ/day) with fat constituting about 30% of total calories. After a one-month diet period, patients were randomized into three groups:
-
Group 1: Diet + Orlistat (n=30)
-
Group 2: Diet + Sibutramine (n=29)
-
Group 3: Diet + Orlistat + Sibutramine (n=30)
-
-
Primary Outcome Measures: The primary endpoints were mean weight loss (kg) and percentage of mean weight loss after six months of treatment.
Gokcel A, et al. (2007)[17]
-
Study Design: A 12-week, randomized, open-label trial.
-
Participant Population: A total of 86 obese patients (18.6% male) with a mean age of 41.1 years and a mean BMI of 36.11 kg/m ².
-
Interventions: Patients were randomized into one of four groups:
-
Group 1: Sibutramine (10 mg/day) (n=22)
-
Group 2: Orlistat (120 mg, three times daily) (n=25)
-
Group 3: Combination (Sibutramine 10 mg/day + Orlistat 120 mg three times daily) (n=20)
-
Group 4: Diet and exercise only (n=19)
-
-
Primary Outcome Measures: The primary outcome was the decrease in BMI from baseline to 12 weeks.
Toplak H, et al. (2006)[18]
-
Study Design: A randomized study comparing sibutramine monotherapy with a sibutramine plus metformin combination over 12 months.
-
Participant Population: The study enrolled 70 obese women.
-
Interventions: Following a one-month diet period, participants were randomly assigned to one of two groups:
-
Group 1: Sibutramine (15 mg/day) (n=36)
-
Group 2: Sibutramine (15 mg/day) + Metformin (1,700 mg/day) (n=34)
-
-
Primary Outcome Measures: The main outcomes were percentage of weight loss, changes in insulin resistance (HOMA-IR), leptin, and C-reactive protein at 3 and 12 months.
Summary of Findings
The available clinical data provides several key insights into the efficacy of sibutramine-based combination therapies:
-
Sibutramine with Orlistat: The combination of sibutramine and orlistat consistently demonstrated greater efficacy in weight reduction compared to orlistat monotherapy.[15][16][17] However, two separate studies found that the addition of orlistat to sibutramine did not produce a statistically significant improvement in weight loss over sibutramine alone.[15][16][17] This suggests that the primary driver of weight loss in the combination group was the centrally-acting effect of sibutramine.
-
Sibutramine with Metformin: The evidence for this combination is less clear-cut. One study in obese women found that adding metformin to sibutramine did not result in a statistically significant increase in weight loss over 12 months compared to sibutramine alone.[18] Conversely, a separate study demonstrated that adding sibutramine to the treatment regimen of obese type 2 diabetic patients already taking metformin led to significant and dose-dependent weight loss compared to placebo.[19] This indicates sibutramine can be an effective adjunct to metformin therapy.[19]
References
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]
- 3. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 6. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orlistat - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 10. Metformin: Mechanisms in Human Obesity and Weight Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Does Metformin Work? Here’s What You Need to Know about weight loss. - Prescription Delivery & Online Health [scripx.com]
- 12. Metformin: Mechanisms in Human Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of efficacy of sibutramine or orlistat versus their combination in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Efficacy of sibutramine, orlistat and combination therapy on short-term weight management in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the effects of sibutramine versus sibutramine plus metformin in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
Navigating the Disposal of Sibutramine Maleate in a Laboratory Setting
The proper disposal of sibutramine (B127822) maleate (B1232345), a substance withdrawn from many markets due to cardiovascular safety concerns, is a critical component of laboratory safety and regulatory compliance.[1][2] For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is not only a matter of best practice but a legal necessity, governed by agencies such as the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[3][4]
Improper disposal, such as discharging into drains or mixing with general waste, can lead to environmental contamination and pose public health risks.[3][5][6] Laboratories must treat sibutramine maleate as a controlled substance, requiring a disposal process that ensures the material is rendered "non-retrievable". The standard and required procedure involves coordination with the institution's Environmental Health & Safety (EHS) department and the use of a DEA-registered "reverse distributor".[7][8][9]
Regulatory Framework for Pharmaceutical Waste
The disposal of chemical substances like this compound falls under a complex regulatory landscape. Several federal agencies establish the guidelines that research facilities must follow.
| Regulatory Body | Key Regulation / Act | Core Requirement for Researchers |
| Drug Enforcement Administration (DEA) | 21 CFR Part 1317 | Governs the disposal of controlled substances. Mandates that disposal must render the substance "non-retrievable" to prevent diversion. Requires strict record-keeping and often necessitates the use of a registered reverse distributor.[10] |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Regulates the management and disposal of hazardous pharmaceutical waste from generation to final disposal.[3][4] Subpart P of this act specifically prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities.[4] |
| State Regulations | Varies by State | Many states have their own pharmaceutical waste regulations that can be more stringent than federal laws.[3] Researchers must be aware of their local requirements. |
Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural workflow for the proper disposal of this compound in a research environment.
Caption: Disposal Workflow for this compound.
Detailed Disposal Protocol
This protocol provides step-by-step guidance for the safe and compliant disposal of this compound.
Experiment 1: Disposal of Recoverable this compound (Expired or Unwanted Stock)
Objective: To safely and compliantly dispose of bulk or containerized this compound.
Methodology:
-
Identification and Segregation:
-
Identify any containers of this compound that are expired, no longer needed, or have become contaminated.
-
Physically segregate these containers from active chemical inventory to prevent accidental use.[8]
-
Store the materials to be disposed of within your laboratory's secure and locked controlled substance storage location.[8]
-
Clearly mark the containers with labels such as "WASTE - DO NOT USE" or "EXPIRED - FOR DISPOSAL".[8]
-
-
Inventory and Record-Keeping:
-
Meticulously update all relevant usage and inventory logs to reflect that the specified quantity is designated for disposal. This is a critical step for regulatory accountability.[11]
-
Record the compound name, exact quantity, and the date of segregation for disposal.
-
-
Contact Environmental Health & Safety (EHS):
-
The registrant or authorized personnel must contact the institution's EHS department to initiate the disposal process.[12] EHS is the designated authority for managing hazardous and controlled substance waste.
-
Do not attempt to dispose of the substance through any other means, such as chemical neutralization, incineration in-lab, or discarding in trash or sharps containers.[8][11][12] These methods are not compliant for controlled substances.
-
-
Coordination with Reverse Distributor:
-
Final Documentation:
-
The final destruction of the substance must be documented. This process may require the presence of two authorized individuals to witness the transfer of waste.[8][10]
-
The EHS office will provide guidance on completing necessary paperwork, which may include the DEA Form 41 "Registrants Record of Controlled Substances Destroyed".[9][10]
-
Retain copies of all disposal records for a minimum of two years, or as required by institutional and DEA policy.[9]
-
Experiment 2: Management of Non-Recoverable Waste and Spills
Objective: To properly manage trace amounts of this compound, such as residue in used containers or minor spills.
Methodology:
-
Non-Recoverable Residue (Empty Containers):
-
For a container that is considered empty (i.e., all recoverable contents have been removed and used), the residual amount is deemed "non-recoverable".[8]
-
Document the final withdrawal in the usage log, zeroing out the container's balance.[8]
-
The empty container may then be discarded in the appropriate laboratory waste stream, such as a biohazard sharps container.[8]
-
-
Minor Spills:
-
Should a minor spill occur, immediately cordon off the area and ensure personnel are wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Contain and absorb the spilled material using an inert absorbent material (e.g., vermiculite, sand). Avoid generating dust.[5][6]
-
Place all cleanup refuse into a sealed, leak-proof container and label it as "Hazardous Waste" containing this compound.[8]
-
Contact the EHS office for pickup and proper disposal of the cleanup materials.
-
Document the spillage amount in the usage log and on any required regulatory forms, such as the DEA Form 41.[8] Note that a spill is not considered a "loss" if it is controlled and accounted for.[9]
-
References
- 1. Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks [jscimedcentral.com]
- 2. sciencealert.com [sciencealert.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.nl [fishersci.nl]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. research-compliance.umich.edu [research-compliance.umich.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. Web Request Blocked [tdxstaticcontent.z13.web.core.windows.net]
- 11. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Personal protective equipment for handling Sibutramine maleate
Essential Safety and Handling Guide for Sibutramine Maleate (B1232345)
This document provides crucial safety protocols and logistical information for the handling and disposal of Sibutramine maleate in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this chemical compound.
Health Hazard Information
Sibutramine is a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. While it was previously used for the treatment of obesity, it was withdrawn from the U.S. market in 2010 due to an increased risk of heart attack and stroke. Primary health risks are associated with its cardiovascular and psychiatric side effects, which can include a significant increase in blood pressure and heart rate, anxiety, and insomnia. Although some safety data sheets (SDS) may classify the pure substance as not hazardous under specific regulations like OSHA, it is imperative to handle it with care due to its pharmacological activity.
Personal Protective Equipment (PPE) and Engineering Controls
A combination of engineering controls and personal protective equipment is essential to minimize exposure. Local exhaust ventilation or handling within a fume hood is recommended to control airborne particles.
The following table summarizes the required PPE for various operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling (e.g., weighing, preparing solutions) | Safety glasses with side shields or goggles (compliant with EN 166). | Chemical-resistant protective gloves. | NIOSH-approved respirator or dust mask if air monitoring indicates necessity or if dust may be generated. | Lab coat or long-sleeved clothing. |
| Spill Cleanup | Goggles and a face shield for splash protection. | Double-gloving with chemical-resistant gloves is recommended. | A fit-tested NIOSH-certified N95, N100, or chemical cartridge-type respirator is required for significant spills or aerosol generation. | A disposable, long-sleeved gown with a closed back and tight cuffs. |
| Waste Disposal | Safety glasses with side shields or goggles. | Two pairs of chemical-resistant gloves are recommended. | Not generally required if waste is properly contained. | Lab coat or protective gown. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Handling and Storage Protocol
-
Risk Assessment : Before handling, review the Safety Data Sheet (SDS) and be fully aware of the potential hazards.
-
Engineering Controls : Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Donning PPE : Put on all required PPE as specified in the table above before entering the handling area. Ensure gloves are inspected for integrity before use.
-
Weighing and Transfer : Handle the solid form carefully to avoid the formation of dust.
-
Hygiene Practices : Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where the chemical is handled. Contaminated clothing should be removed and washed before reuse.
-
Storage : Store this compound in a tightly closed container. To maintain product quality, store in a freezer as recommended by suppliers.
Spill Management Protocol
-
Evacuate : Evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Wear appropriate PPE for spill cleanup, including respiratory protection, double gloves, a gown, and eye/face protection.
-
Containment : Prevent the spilled material from entering drains or water courses.
-
Cleanup : For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust during cleanup.
-
Decontamination : Clean the spill area thoroughly.
-
Dispose : Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Disposal Plan
-
Classification : Waste containing this compound is classified as hazardous waste.
-
Segregation : Collect all waste, including excess chemical, contaminated lab supplies (e.g., pipette tips, wipes), and PPE, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Disposal Route : Do not dispose of this compound by flushing it down the toilet or discarding it in the regular trash. Arrange for disposal through a licensed hazardous material disposal company, ensuring compliance with all federal, state, and local regulations. If possible, returning the expired or waste pharmaceutical to the manufacturer is an alternative.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
